molecular formula C7H10N2O2 B8416126 (4-Ethyl-imidazol-1-yl)-acetic acid

(4-Ethyl-imidazol-1-yl)-acetic acid

Cat. No.: B8416126
M. Wt: 154.17 g/mol
InChI Key: VOSQEBVHMFGUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyl-imidazol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(4-ethylimidazol-1-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c1-2-6-3-9(5-8-6)4-7(10)11/h3,5H,2,4H2,1H3,(H,10,11)

InChI Key

VOSQEBVHMFGUAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C=N1)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for (4-Ethyl-imidazol-1-yl)-acetic acid, a key building block in the development of novel pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices.

Introduction and Significance

This compound and its derivatives are of significant interest in medicinal chemistry. The imidazole nucleus is a common motif in many biologically active compounds, and the acetic acid side chain provides a crucial handle for further molecular modifications and for modulating pharmacokinetic properties.[1][2] The ethyl substituent at the 4-position of the imidazole ring can influence the molecule's interaction with biological targets and its metabolic stability. A reliable and scalable synthesis of this compound is therefore essential for advancing research and development in this area.

This guide details a two-stage synthesis strategy, commencing with the preparation of the key intermediate, 4-ethylimidazole, followed by its N-alkylation to yield the target compound, this compound.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step process:

  • Synthesis of 4-Ethylimidazole: This precursor is synthesized via a cyclocondensation reaction, a common method for forming the imidazole ring.[3][4]

  • N-Alkylation of 4-Ethylimidazole: The synthesized 4-ethylimidazole is subsequently N-alkylated using an ethyl haloacetate, followed by hydrolysis of the resulting ester to afford the final carboxylic acid. This N-alkylation is a well-established method for functionalizing imidazoles.[1][2][5]

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-Ethylimidazole cluster_1 Step 2: N-Alkylation and Hydrolysis Butan_2_one Butan-2-one Butan_2_one->Step1_Reactants Ammonia Ammonia Ammonia->Step1_Reactants Glyoxal Glyoxal Glyoxal->Step1_Reactants Four_Ethylimidazole 4-Ethylimidazole Step1_Reactants->Four_Ethylimidazole Cyclocondensation Intermediate_Ester This compound ethyl ester Four_Ethylimidazole->Intermediate_Ester N-Alkylation Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Saponification Base Base (e.g., K2CO3) Base->Intermediate_Ester Hydrolysis Hydrolysis (e.g., NaOH, then H+) Hydrolysis->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethylimidazole

The synthesis of 4-ethylimidazole can be achieved through the condensation of butan-2-one, glyoxal, and ammonia, which is a variation of the Radziszewski synthesis.[6]

Protocol:

  • In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Charge the flask with a 40% aqueous solution of glyoxal (1.0 equivalent) and a 25% aqueous solution of ammonia (4.0 equivalents).

  • Cool the mixture to 10-15 °C using an ice bath.

  • Slowly add butan-2-one (1.0 equivalent) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethylimidazole.

  • Purify the crude product by vacuum distillation to yield pure 4-ethylimidazole.

Causality Behind Experimental Choices:

  • Excess Ammonia: The use of a significant excess of ammonia drives the equilibrium towards the formation of the imidazole ring and minimizes the formation of side products.

  • Temperature Control: The initial cooling and slow addition of butan-2-one are crucial to control the exothermic nature of the condensation reaction and prevent the formation of polymeric byproducts.

  • Solvent Extraction: Dichloromethane is an effective solvent for extracting the moderately polar 4-ethylimidazole from the aqueous reaction mixture.

Step 2: Synthesis of this compound

This step involves the N-alkylation of 4-ethylimidazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ester.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-ethylimidazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in 100 mL of anhydrous acetonitrile.

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the imidazolate anion.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound ethyl ester.

  • To the crude ester, add a 2 M aqueous solution of sodium hydroxide (2.0 equivalents) and 50 mL of ethanol.

  • Stir the mixture at room temperature for 12 hours to effect hydrolysis.

  • After hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 2 M hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous potassium carbonate and acetonitrile in the alkylation step is important to prevent the hydrolysis of ethyl chloroacetate.

  • Base Selection: Potassium carbonate is a suitable base for deprotonating the imidazole, facilitating the nucleophilic attack on the ethyl chloroacetate.[1][2] It is a weaker base than sodium hydride, making the reaction safer and easier to handle, while still being effective.

  • Ester Hydrolysis: Saponification with sodium hydroxide followed by acidification is a standard and efficient method for converting the ethyl ester to the desired carboxylic acid.

Characterization Data

The following table summarizes the expected characterization data for the intermediate and final products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected IR (cm⁻¹)Expected MS (m/z)
4-Ethylimidazole C₅H₈N₂96.131.2 (t, 3H, CH₃), 2.6 (q, 2H, CH₂), 6.8 (s, 1H, Im-H), 7.5 (s, 1H, Im-H), 12.0 (br s, 1H, NH)3100-2800 (N-H), 2970, 2930 (C-H), 1580 (C=N)97 [M+H]⁺
This compound ethyl ester C₉H₁₄N₂O₂182.221.2 (t, 3H, ester-CH₃), 1.3 (t, 3H, ethyl-CH₃), 2.7 (q, 2H, ethyl-CH₂), 4.2 (q, 2H, ester-CH₂), 4.8 (s, 2H, N-CH₂), 6.9 (s, 1H, Im-H), 7.6 (s, 1H, Im-H)2980, 2940 (C-H), 1745 (C=O ester), 1510 (C=N)183 [M+H]⁺
This compound C₇H₁₀N₂O₂154.171.2 (t, 3H, CH₃), 2.6 (q, 2H, CH₂), 4.7 (s, 2H, N-CH₂), 6.9 (s, 1H, Im-H), 7.6 (s, 1H, Im-H), 10.5 (br s, 1H, COOH)3100-2500 (O-H), 2970, 2930 (C-H), 1720 (C=O acid), 1520 (C=N)155 [M+H]⁺

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely published synthetic methodologies for imidazole chemistry.[1][2][5] The progress of each reaction step can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography. The purity and identity of the final product can be confirmed by comparing the obtained spectroscopic data (NMR, IR, MS) with the expected values, ensuring a self-validating system for synthesis.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate for their research endeavors.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Available at: [Link]

  • Loder, D. J. (1989). Preparation of 4-methylimidazole. U.S. Patent No. 4,803,281. Washington, DC: U.S. Patent and Trademark Office.
  • Reddy, P. V., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 157-165. Available at: [Link]

  • Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-729. Available at: [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Chempedia. Available at: [Link]

  • Jencks, W. P., & Kirsch, J. F. (1962). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Journal of the American Chemical Society, 84(16), 3178-3187. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Beilstein Journals. (n.d.). Second generation silver(I)-mediated imidazole base pairs Experimental data. Available at: [Link]

  • FooDB. (2015, May 7). Showing Compound 4-imidazoleacetate (FDB030508). Available at: [Link]

  • PubChem. (n.d.). 1H-Imidazole-5-acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Johnson, B., & Williams, A. (1971). Catalysis by imidazole and by the imidazol-4-ylacetate ion in the hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 1243-1247. Available at: [Link]

  • da Silva, A. D., et al. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 15, 1251-1259. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • NIST. (n.d.). Acetic acid. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2013, February). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Available at: [Link]

  • Sławiński, J. (2004). A general route to 4-substituted imidazoles. Polish Journal of Chemistry, 78(7), 985-994. Available at: [Link]

  • Dalaf, A. H. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Journal of Education and Science, 32(1), 417-430. Available at: [Link]

  • Dumpis, M. A., et al. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 71(8), 1234-1238. Available at: [Link]

  • Gupta, G. R., et al. (2012). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 24(12), 5625-5629. Available at: [Link]

  • dos Santos Filho, J. M., & da Silva Júnior, G. R. P. (2018). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. Available at: [Link]

  • ResearchGate. (2020, January). Synthetic route for compounds 4a–c and 5. (a) bromoacetic acid, (b).... Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Imidazole-Acetic Acid Derivatives

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design.[3][4] Within this class, N-substituted imidazole-acetic acid derivatives have garnered significant attention, primarily for their role as key intermediates in the synthesis of high-value pharmaceuticals. A notable example is imidazol-1-yl-acetic acid, a crucial precursor to zoledronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis and cancer-related bone complications.[5][6]

This guide focuses on a specific, less-explored derivative: (4-Ethyl-imidazol-1-yl)-acetic acid . By introducing an ethyl group at the 4-position of the imidazole ring, we can anticipate a modulation of the molecule's physicochemical properties, such as lipophilicity and metabolic stability. These modifications can have profound implications for its pharmacokinetic and pharmacodynamic profile if incorporated into a drug candidate. This document serves as a comprehensive technical resource, providing insights into the synthesis, properties, and potential applications of this compound, grounded in established chemical principles and extrapolated from closely related analogues.

Synthesis of this compound: A Strategic Approach

The most direct and widely employed method for the synthesis of N-acetic acid substituted imidazoles is the N-alkylation of the parent imidazole with a suitable haloacetate ester, followed by hydrolysis.[5][7] This approach offers high yields and operational simplicity. For the synthesis of this compound, the starting material would be 4-ethylimidazole.

Starting Material: 4-Ethylimidazole

4-Ethylimidazole is a commercially available heterocyclic compound.[8] It is a derivative of imidazole with an ethyl group at the 4-position. The presence of the ethyl group slightly increases its molecular weight and is expected to increase its lipophilicity compared to the parent imidazole.

PropertyValueReference
Molecular FormulaC5H8N2[8]
Molecular Weight96.13 g/mol [8]
IUPAC Name4-ethyl-1H-imidazole[8]
Synthetic Pathway

The proposed synthesis involves a two-step process:

  • N-Alkylation: 4-Ethylimidazole is reacted with a haloacetic acid ester, such as tert-butyl chloroacetate, in the presence of a base to yield the corresponding ester.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Synthesis of this compound start 4-Ethylimidazole intermediate This compound tert-butyl ester start->intermediate N-Alkylation reagent1 tert-Butyl chloroacetate (ClCH2COOtBu) reagent1->intermediate base Base (e.g., K2CO3) base->intermediate product This compound intermediate->product Hydrolysis hydrolysis Acid Hydrolysis (e.g., HCl) hydrolysis->product

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties (Predicted)

The introduction of the 4-ethyl group is expected to influence the physicochemical properties of the parent imidazol-1-yl-acetic acid. The following table outlines the predicted properties of this compound, based on the known properties of similar compounds and theoretical considerations.

PropertyPredicted ValueRationale
Molecular Formula C7H10N2O2Based on structure
Molecular Weight 154.17 g/mol Calculated from formula
Appearance White to off-white solidSimilar to related compounds[7]
Solubility Soluble in water and polar organic solventsThe carboxylic acid and imidazole moieties confer polarity.
pKa ~6-7 (imidazole ring), ~3-4 (carboxylic acid)The imidazole ring is basic, and the carboxylic acid is acidic.[4]
LogP > -0.4The ethyl group will increase lipophilicity compared to imidazol-1-yl-acetic acid (XLogP3 = -0.4).

Spectral Analysis (Predicted)

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene protons of the acetic acid moiety, and the protons on the imidazole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Triplet3H-CH₂CH₃
~2.6Quartet2H-CH₂ CH₃
~4.8Singlet2H-N-CH₂ -COOH
~7.0Singlet1HImidazole C5-H
~7.6Singlet1HImidazole C2-H
~10-12Broad Singlet1H-COOH
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~13-CH₂C H₃
~21-C H₂CH₃
~50-N-C H₂-COOH
~118Imidazole C5
~128Imidazole C2
~138Imidazole C4
~170-C OOH
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
3400-2400 (broad)O-H stretch (carboxylic acid)
~3100C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
~1720C=O stretch (carboxylic acid)
~1600, ~1500C=N and C=C stretch (imidazole ring)
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak.

m/zAssignment
155.08[M+H]⁺
153.06[M-H]⁻

Reactivity and Potential Applications

This compound possesses two primary sites of reactivity: the imidazole ring and the carboxylic acid group.

  • Imidazole Ring: The imidazole ring can undergo further substitution reactions, although the existing substituents will direct the position of new groups. The nitrogen atoms can also act as ligands for metal coordination.

  • Carboxylic Acid Group: The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and acid chlorides, making it a versatile handle for further chemical modifications.

Reactivity of this compound start This compound product1 Ester Derivative start->product1 Esterification product2 Amide Derivative start->product2 Amidation product3 Further Ring Substitution start->product3 Electrophilic Aromatic Substitution

Caption: Potential reactions of this compound.

The primary application of this compound is likely as a building block in drug discovery. The ethyl group can serve to increase the lipophilicity of a final drug molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the ethyl group may influence the metabolic stability of the compound by blocking a potential site of metabolism on the imidazole ring. Its structural similarity to the precursor of zoledronic acid suggests its potential as an intermediate for novel bisphosphonates or other therapeutic agents where the imidazole-acetic acid moiety is a key pharmacophore.

Experimental Protocols

Synthesis of this compound tert-butyl ester

Materials:

  • 4-Ethylimidazole (1.0 eq)

  • tert-Butyl chloroacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), powdered (1.5 eq)

  • Ethyl acetate (solvent)

  • Water

  • Brine

Procedure:

  • To a solution of 4-ethylimidazole in ethyl acetate, add powdered potassium carbonate.

  • Add tert-butyl chloroacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with cold water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

Materials:

  • This compound tert-butyl ester (1.0 eq)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • Dissolve the tert-butyl ester in aqueous hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and adjust the pH to ~7 with a suitable base (e.g., NaOH).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug development. Its synthesis is readily achievable through established N-alkylation methodologies. The introduction of the 4-ethyl group is predicted to favorably modulate its physicochemical properties, offering potential advantages in the design of novel therapeutics. This guide provides a foundational understanding of its chemical properties, serving as a catalyst for further research and application in the scientific community.

References

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • PubChem. (n.d.). 4-Ethylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419-423. [Link]

  • ChemRxiv. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. [Link]

  • Fathalla, O. A., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Molecules, 25(7), 1698. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc.[Link]

  • ACS Publications. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]

  • Beilstein Archives. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. [Link]

  • R Discovery. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. [Link]

  • Verma, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 776. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • International Journal of ChemTech Research. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. 8(4), 1847-1853.
  • JYX. (2023). Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. [Link]

  • Chemical Synthesis Database. (2025). ethyl 4-ethyl-1H-imidazole-5-carboxylate. [Link]

  • Journal of Advanced Research in Dynamical and Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. 11(3), 1932-1945.
  • ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • ResearchGate. (n.d.). Spectroscopic and theoretical features of the complex formed from... [Link]

  • PubChem. (n.d.). 1H-Imidazole-5-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to (4-Ethyl-imidazol-1-yl)-acetic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a detailed theoretical and practical framework for the synthesis and characterization of (4-Ethyl-imidazol-1-yl)-acetic acid. As of the time of writing, specific literature on this exact molecule is not prevalent. The methodologies, data, and potential applications described herein are extrapolated from well-established principles and extensive data available for closely related structural analogs, primarily imidazol-1-yl-acetic acid and 4-ethylimidazole. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to enable the exploration of this novel compound.

Introduction: The Promise of Substituted Imidazolyl Acetic Acids

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions have led to the development of drugs with diverse therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][5]

A particularly significant subclass is the imidazol-1-yl-acetic acids. The parent compound, imidazol-1-yl-acetic acid, is a critical intermediate in the synthesis of powerful pharmaceuticals, most notably Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis and cancer-related bone conditions.[6][7] The structure of these molecules, featuring a flexible acetic acid side chain attached to the imidazole ring, provides a versatile scaffold for chemical modification and biological activity.

This guide focuses on a specific, novel derivative: This compound . By introducing an ethyl group at the 4-position of the imidazole ring, we can anticipate altered physicochemical properties, such as lipophilicity and steric profile, which may in turn modulate biological activity and pharmacokinetic parameters. This document will provide a comprehensive, predictive overview of its molecular structure, a detailed protocol for its synthesis, a workflow for its analytical characterization, and a discussion of its potential biological significance, drawing parallels with established imidazole-containing drugs.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound is characterized by an acetic acid group linked to the nitrogen at position 1 of a 4-ethylimidazole ring.

Structure:

The introduction of the ethyl group is expected to influence the molecule's properties compared to the unsubstituted imidazol-1-yl-acetic acid. The following table summarizes the predicted physicochemical properties, derived from data for analogous compounds.

PropertyPredicted ValueSource/Justification
Molecular Formula C₇H₁₀N₂O₂Calculated from structure
Molecular Weight 154.17 g/mol Calculated from formula[8]
pKa (acidic) ~3.5 - 4.5Estimated based on the carboxylic acid group, similar to related compounds.
pKa (basic) ~6.5 - 7.5Estimated based on the imidazole nitrogen, influenced by the ethyl substituent.
LogP ~0.4Estimated based on the LogP of 4-methylimidazole (0.2) and the contribution of the acetic acid group.[9]
Melting Point 240 - 250 °CPredicted based on the high melting point of imidazol-1-yl-acetic acid (268-269 °C).[10]
Solubility Soluble in water and polar organic solvents.Predicted based on the polar nature of the imidazole and carboxylic acid groups.[11]

Proposed Synthesis Protocol for this compound

The synthesis of this compound can be logically approached via a two-step process, adapted from established methods for the N-alkylation of imidazoles.[6][7][12] The proposed pathway involves the N-alkylation of 4-ethylimidazole with a protected haloacetic acid, followed by deprotection.

Rationale for Experimental Choices
  • Starting Material: 4-Ethylimidazole is a commercially available starting material.

  • Alkylation Agent: Tert-butyl chloroacetate is chosen as the alkylating agent. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions. It can be cleaved under relatively mild conditions.

  • Base: Potassium carbonate (K₂CO₃) is a suitable base for the N-alkylation. It is strong enough to deprotonate the imidazole nitrogen, creating the nucleophilic imidazolate anion, but mild enough to minimize side reactions.

  • Solvent: A polar aprotic solvent such as ethyl acetate or acetonitrile is appropriate for this Sₙ2 reaction, as it can dissolve the reactants and facilitate the reaction without interfering.

  • Deprotection/Hydrolysis: Non-aqueous cleavage of the tert-butyl ester using an agent like titanium tetrachloride is an effective method that avoids potentially difficult extractions from aqueous solutions.[6][7] Alternatively, aqueous acid hydrolysis can be employed.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Ethylimidazole Step1 Step 1: N-Alkylation Start->Step1 Reagent1 tert-Butyl Chloroacetate K2CO3, Ethyl Acetate Reagent1->Step1 Intermediate tert-Butyl (4-ethyl-imidazol-1-yl)-acetate Step1->Intermediate Step2 Step 2: Ester Cleavage Intermediate->Step2 Reagent2 TiCl4, CH2Cl2 / i-PrOH (Non-aqueous Hydrolysis) Reagent2->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of tert-Butyl (4-ethyl-imidazol-1-yl)-acetate

  • Reaction Setup: To a solution of 4-ethylimidazole (1.0 eq) in ethyl acetate, add powdered potassium carbonate (1.4 eq).

  • Addition of Alkylating Agent: Add tert-butyl chloroacetate (1.2 eq) to the mixture at room temperature.

  • Reaction: Reflux the mixture for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with cold water. Separate the ethyl acetate layer.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the intermediate ester as a solid.

Step 2: Synthesis of this compound (Non-Aqueous Method)

  • Reaction Setup: Dissolve the tert-butyl (4-ethyl-imidazol-1-yl)-acetate (1.0 eq) in dichloromethane (DCM) and cool the solution to -15 °C.

  • Addition of Lewis Acid: Slowly add titanium tetrachloride (TiCl₄, 1.4 eq) dropwise over 1 hour, maintaining the low temperature.

  • Stirring: Stir the mixture at -5 to 0 °C for 2 hours.

  • Quenching: Add isopropyl alcohol to the reaction mixture at low temperature and then allow it to warm to room temperature and stir for another hour.

  • Precipitation and Isolation: The product is expected to precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum to yield the final product, likely as its hydrochloride salt.

Analytical Characterization Workflow

Confirming the identity and purity of the newly synthesized this compound is crucial. A combination of spectroscopic methods should be employed.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Sample Synthesized Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Purity Purity Assessment (e.g., HPLC) Sample->Purity Final Structural Confirmation & Purity Data NMR->Final IR->Final MS->Final Purity->Final

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Predicted Spectroscopic Data

The following data are predictions based on the known spectra of imidazol-1-yl-acetic acid and related structures.[6][12][13][14]

¹H NMR Spectroscopy (in D₂O):

  • ~8.6 ppm (s, 1H): Proton at C2 of the imidazole ring.

  • ~7.4 ppm (s, 1H): Proton at C5 of the imidazole ring.

  • ~4.6 ppm (s, 2H): Methylene protons of the acetic acid group (-CH₂-COOH).

  • ~2.7 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

  • ~1.3 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

¹³C NMR Spectroscopy (in D₂O):

  • ~172 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

  • ~138 ppm: Carbon at C2 of the imidazole ring.

  • ~135 ppm: Carbon at C4 of the imidazole ring (attached to the ethyl group).

  • ~119 ppm: Carbon at C5 of the imidazole ring.

  • ~52 ppm: Methylene carbon of the acetic acid group (-CH₂-COOH).

  • ~21 ppm: Methylene carbon of the ethyl group (-CH₂-CH₃).

  • ~12 ppm: Methyl carbon of the ethyl group (-CH₂-CH₃).

Infrared (IR) Spectroscopy (KBr pellet):

  • ~3400 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~3100-3150 cm⁻¹: C-H stretching of the imidazole ring.

  • ~2900-3000 cm⁻¹: C-H stretching of the ethyl and methylene groups.

  • ~1730 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[6]

  • ~1550 cm⁻¹: C=N stretching of the imidazole ring.[6]

Mass Spectrometry (MS):

  • Expected [M+H]⁺: m/z 155.08

Potential Biological Significance and Future Directions

While the specific biological activities of this compound are yet to be determined, the imidazole scaffold is a wellspring of pharmacological potential.[1][2][3][5]

Antifungal Potential

Many imidazole-based drugs, such as Miconazole, are potent antifungal agents.[15][16][17] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[16][18] The disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately, fungal cell death.[16][19]

Antifungal_Mechanism Molecule This compound (Hypothetical) Enzyme 14α-Lanosterol Demethylase (Fungal Cytochrome P450) Molecule->Enzyme Inhibits Pathway Ergosterol Biosynthesis Pathway Enzyme->Pathway Catalyzes step in Ergosterol Ergosterol Pathway->Ergosterol Produces Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Loss of integrity leads to

Caption: Hypothetical antifungal mechanism of action via inhibition of ergosterol synthesis.

It is plausible that this compound could exhibit similar antifungal properties. The ethyl group might enhance its interaction with the active site of the target enzyme or improve its penetration into fungal cells.

Anticancer and Bone Resorption Inhibition

The structural similarity to the precursor of Zoledronic acid suggests a potential for applications in oncology and bone metabolism. Zoledronic acid functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[8][20] This inhibition disrupts osteoclast function, leading to decreased bone resorption.[20][21][22][23] Zoledronic acid also exhibits direct anti-tumor effects.[8][20][21]

Future research could explore whether this compound or its derivatives could similarly modulate bone cell activity or exhibit cytotoxic effects against cancer cell lines.

Other Potential Activities

The broader family of imidazole derivatives has been shown to possess a wide range of biological activities, including anti-inflammatory and antibacterial effects.[1][3][5] Therefore, screening this compound in various biological assays is a logical next step to uncover its full therapeutic potential.

Conclusion

This compound represents an unexplored yet promising molecule within the medicinally significant class of imidazole derivatives. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, built upon the extensive knowledge of its structural analogs. The proposed synthetic route is practical and leverages established chemical transformations. The predicted analytical data offer clear benchmarks for structural verification. By exploring the biological activities of this novel compound, researchers may uncover new therapeutic agents for a range of diseases, from fungal infections to cancer.

References

  • Miconazole - Wikipedia.

  • The Core Mechanism of Action of Miconazole Nitrate: An In-depth Technical Guide - Benchchem.

  • Pharmacology of Miconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects.

  • zoledronic acid | Cancer Care Ontario.

  • What is the mechanism of Zoledronic Acid? - Patsnap Synapse.

  • What is the mechanism of Miconazole Nitrate? - Patsnap Synapse.

  • Studies on the Mechanism of Action of Miconazole: Effect of Miconazole on Respiration and Cell Permeability of Candida albicans | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • What are the molecular and cellular mechanisms that explain the therapeutic action of ZOLEDRONIC ACID? | R Discovery.

  • Zoledronic Acid Mechanism of Action Explained - YouTube.

  • What is Zoledronic Acid used for? - Patsnap Synapse.

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

  • Review of pharmacological effects of imidazole derivatives.

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.

  • REVIEW OF IMIDAZOLE HETEROCYCLIC RING CONTAINING COMPOUNDS WITH THEIR BIOLOGICAL ACTIVITY - Pharmacophore.

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.

  • Imidazol-1-yl-acetic acid | CAS#:22884-10-2 | Chemsrc.

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - SciSpace.

  • 4-Ethylimidazole | C5H8N2 | CID 10153736 - PubChem - NIH.

  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride - Asian Journal of Green Chemistry.

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.

  • Imidazol-1-yl-acetic acid(22884-10-2)IR1 - ChemicalBook.

  • Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem - NIH.

  • 4-METHYLIMIDAZOLE.

  • 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem.

  • Imidazol-1-yl-acetic acid(22884-10-2) - ChemicalBook.

  • Imidazol-1-yl-acetic acid - Biochemical Research Reagent | APExBIO.

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed.

Sources

Navigating the Synthesis and Characterization of (4-Ethyl-imidazol-1-yl)-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Unique Identifier

In the landscape of chemical synthesis and drug discovery, the Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a specific chemical substance. Our comprehensive search for a dedicated CAS number for "(4-Ethyl-imidazol-1-yl)-acetic acid" did not yield a specific entry in the publicly accessible databases as of the time of this guide's composition. This suggests that while the constituent parts of the molecule are well-documented, this particular combination may represent a novel compound or one that has not been extensively reported in the literature. The starting material, 4-Ethylimidazole, is registered under CAS number 19141-85-6[1].

This guide, therefore, is constructed as a prospective manual for the synthesis, purification, and characterization of this compound, drawing upon established methodologies for analogous imidazole-containing compounds. It is intended to serve as a foundational resource for researchers venturing into the synthesis and exploration of this potentially novel molecule.

I. Introduction to Imidazole Acetic Acids: A Scaffold of Biological Significance

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The imidazole ring, with its unique electronic properties and ability to participate in hydrogen bonding, is a privileged scaffold in drug design. The introduction of an acetic acid moiety to the imidazole nitrogen, creating an N-substituted imidazole acetic acid, further enhances the molecule's potential for biological interaction, often serving as a key intermediate in the synthesis of more complex therapeutic agents. A notable example is Imidazol-1-yl-acetic acid, a crucial precursor for Zoledronic acid, a potent bisphosphonate used in the treatment of osteoporosis and cancer-related bone conditions.[3][4][5]

The subject of this guide, this compound, introduces an ethyl group at the 4-position of the imidazole ring. This substitution is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and biological targets.

II. Synthetic Pathway: A Proposed Route to this compound

The synthesis of this compound can be logically approached through the N-alkylation of 4-ethylimidazole. This strategy is well-precedented in the synthesis of similar imidazole-1-yl-acetic acids.[3][4][5][6] The proposed synthetic workflow is outlined below.

Synthesis_Workflow Start 4-Ethylimidazole Intermediate Ester Intermediate (this compound tert-butyl ester) Start->Intermediate N-Alkylation Reagent Haloacetate Ester (e.g., tert-butyl chloroacetate) Reagent->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., Acetonitrile) Solvent->Intermediate Hydrolysis Acid Hydrolysis (e.g., HCl or TiCl4) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of imidazol-1-yl-acetic acid derivatives.[4][6]

Part A: Synthesis of this compound tert-butyl ester (Intermediate)

  • Reaction Setup: To a solution of 4-ethylimidazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or ethyl acetate, add a powdered base, for instance, potassium carbonate (1.5-2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add tert-butyl chloroacetate (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with cold water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate. Further purification can be achieved by column chromatography.

Part B: Hydrolysis to this compound (Final Product)

  • Ester Cleavage: The tert-butyl ester can be cleaved under acidic conditions. A common method involves dissolving the ester intermediate in a suitable solvent like dichloromethane and treating it with an acid such as hydrochloric acid or, for a non-aqueous workup, titanium tetrachloride at reduced temperatures.[4][6]

  • Isolation: Following the cleavage of the ester, the product, this compound, can be isolated by filtration if it precipitates as a hydrochloride salt, or by extraction and subsequent crystallization.

III. Physicochemical Properties and Characterization

The anticipated physicochemical properties of this compound are summarized below. These are predictive and would require experimental verification.

PropertyPredicted Value/Characteristic
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents and aqueous bases.
pKa The carboxylic acid proton will have a pKa around 4-5, while the imidazole ring will have a pKa around 6-7.
Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Product->MS Molecular Weight Verification IR Infrared Spectroscopy (FT-IR) Product->IR Functional Group Identification HPLC HPLC Analysis Product->HPLC Purity Determination Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: Analytical workflow for the characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetic acid moiety (a singlet), and the protons on the imidazole ring (two singlets).

    • ¹³C NMR: Signals corresponding to the carbons of the ethyl group, the methylene carbon, the carboxyl carbon, and the three distinct carbons of the imidazole ring are anticipated.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be employed to confirm the molecular weight of the compound. Expect to observe the [M+H]⁺ ion at m/z 155.08.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxyl group, and C-N and C=N stretching vibrations of the imidazole ring.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the final compound.[7][8]

IV. Potential Biological Activity and Future Directions

While the specific biological activity of this compound is yet to be determined, the broader class of imidazole derivatives exhibits a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[2][9][10][11] The structural similarity to key biological molecules and drug intermediates suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.

Future research should focus on:

  • Biological Screening: Evaluating the synthesized compound in a variety of biological assays to identify potential therapeutic applications.

  • Derivative Synthesis: Utilizing the carboxylic acid and imidazole functionalities to synthesize a library of derivatives for structure-activity relationship (SAR) studies.

  • Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and permeability of the compound to understand its drug-like properties.

V. Conclusion

This technical guide provides a comprehensive, albeit prospective, overview of the synthesis, characterization, and potential significance of this compound. By leveraging established synthetic methodologies and analytical techniques, researchers are well-equipped to produce and validate this novel compound. The exploration of its chemical and biological properties holds promise for advancing the field of medicinal chemistry and drug discovery.

References

  • Chemical Synthesis Database. ethyl 4-ethyl-1H-imidazole-5-carboxylate. [Link]

  • Singh, S.K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • Kaur, H., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications, 6(3), 314-328. [Link]

  • Mosadegh, E. (2014). Imidazol-1-yl-acetic acid as a novel green bifunctional organocatalyst for the synthesis of 1, 8-dioxooctahydroxanthenes under solvent-free conditions. Chinese Chemical Letters, 25(3), 455-458. [Link]

  • Singh, S.K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • PubChem. 4-Ethylimidazole. [Link]

  • Singh, S.K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]

  • Al-Amiery, A.A., et al. (2016). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal, 13(3). [Link]

  • PubChem. 1H-Imidazole-5-acetic acid. [Link]

  • Singh, S.K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • Francis, G.W., & Grønneberg, T. (1982). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 230, 79-86. [Link]

  • Al-Masoudi, N.A., et al. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. International Journal of Green Pharmacy, 17(2). [Link]

  • Moreira, V.R., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

  • Anand, P., et al. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry. [Link]

Sources

Mechanism of Action Profile: (4-Ethyl-imidazol-1-yl)-acetic acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental validation of (4-Ethyl-imidazol-1-yl)-acetic acid as a critical pharmacophore scaffold in the development of third-generation nitrogen-containing bisphosphonates (N-BPs).

Context: Precursor Pharmacophore for Ethyl-Substituted Zoledronate Analogs (e.g., Compound A)

Executive Summary

This compound is a specialized heterocyclic building block primarily utilized in the synthesis of high-potency nitrogen-containing bisphosphonates (N-BPs). While the acetic acid derivative itself is a synthetic intermediate, its structural core—the 4-ethyl-imidazole moiety —confers distinct pharmacological properties when converted into its active bisphosphonate form (e.g., [2-(5-ethyl-imidazol-1-yl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid).

In the context of drug development, this molecule represents the "pro-ligand" responsible for the enhanced hydrophobic interaction profile of next-generation anti-resorptive agents. The active mechanism is the potent inhibition of Farnesyl Pyrophosphate Synthase (FPPS) , leading to osteoclast apoptosis and cessation of bone resorption.

Chemical Identity & Structural Logic

The molecule consists of an imidazole ring substituted at the N-1 position with an acetic acid group and at the C-4 position with an ethyl group.[1]

FeatureChemical ComponentPharmacological Function (in Active Drug)
Core Scaffold Imidazole RingCritical for binding to the carbocation binding site in FPPS via nitrogen lone pair.
Linker N-1 Acetic AcidPrecursor to the P-C-P (Geminal Bisphosphonate) backbone; essential for hydroxyapatite affinity (Bone Hook).
Substituent C-4 Ethyl Group Key Differentiator : Provides steric bulk and hydrophobicity to occupy the accessory hydrophobic pocket of FPPS, potentially increasing potency over unsubstituted analogs (e.g., Zoledronate).
Synthetic Transformation to Active Species

The acetic acid moiety is not the terminal effector. It undergoes phosphonylation (typically using


) to generate the active 1-hydroxy-bisphosphonate.

Regiochemistry Note: Due to tautomerism in the starting material (4-ethylimidazole), N-alkylation can yield regioisomers. The specific "4-ethyl" designation in the precursor often maps to the "5-ethyl" designation in the final bisphosphonate nomenclature depending on IUPAC priority rules, but the structural motif remains the ethyl group adjacent to the carbon-nitrogen bridge.

Mechanism of Action (Active Bisphosphonate)

The biological activity is mediated by the final bisphosphonate product derived from the this compound scaffold. The mechanism is strictly intracellular within osteoclasts.

A. Primary Target: Farnesyl Pyrophosphate Synthase (FPPS)

The drug acts as a transition state analog inhibitor of FPPS, a key enzyme in the mevalonate pathway.

  • Bone Targeting: The P-C-P backbone binds with high affinity to hydroxyapatite crystals in the bone matrix.

  • Internalization: During the resorption phase, osteoclasts endocytose the drug-laden matrix, releasing the bisphosphonate into the cytosol.

  • Enzyme Inhibition: The drug binds to the Allylic Substrate Binding Site of FPPS.

    • Magnesium Chelation: The phosphonate groups chelate three

      
       ions essential for catalysis.
      
    • Carbocation Mimicry: The protonated nitrogen of the imidazole ring (derived from the precursor) mimics the electrostatic character of the geranyl cation intermediate.

    • Hydrophobic Stabilization (The "Ethyl" Effect): The 4-ethyl group extends into the hydrophobic pocket (usually occupied by the tail of Geranyl Pyrophosphate), stabilizing the ternary complex and slowing dissociation (tight-binding inhibition).

B. Downstream Signaling Cascade

Inhibition of FPPS depletes the cellular pool of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP).

  • Loss of Prenylation: Small GTPases (Ras, Rho, Rac, Cdc42) require prenylation (farnesylation/geranylgeranylation) to anchor to the cell membrane.

  • Cytoskeletal Collapse: Without membrane anchoring, Rho/Rac cannot regulate actin ring formation (the "sealing zone").

  • Apoptosis: The loss of survival signaling (via Ras-ERK pathways) triggers caspase-mediated apoptosis.

Visualization: Mevalonate Pathway Inhibition

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPPS FPPS Enzyme (TARGET) Mevalonate->FPPS Multi-step FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP GTPases Small GTPases (Ras, Rho, Rac) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP FPP->GTPases Prenylation Substrate GGPP->GTPases Prenylation Substrate PrenylatedGTPases Prenylated GTPases (Membrane Anchored) GTPases->PrenylatedGTPases Prenyl Transferase Apoptosis Apoptosis (Cell Death) GTPases->Apoptosis Accumulation of Unprenylated Proteins OsteoclastFunction Osteoclast Function (Bone Resorption) PrenylatedGTPases->OsteoclastFunction Drug (4-Ethyl-imidazol-1-yl)-BP (Active Drug) Drug->FPPS Inhibits

Caption: The active bisphosphonate blocks FPPS, preventing the synthesis of FPP/GGPP required for GTPase prenylation, ultimately causing osteoclast apoptosis.

Experimental Protocols for Validation

To validate the mechanism of the this compound derived bisphosphonate, the following protocols are standard.

Protocol A: In Vitro FPPS Inhibition Assay

Objective: Quantify the IC50 of the active bisphosphonate against recombinant human FPPS.

  • Reagents: Recombinant human FPPS, [14C]-Isopentenyl pyrophosphate (IPP), Geranyl pyrophosphate (GPP).

  • Reaction Mix: Combine enzyme buffer (50 mM Tris-HCl pH 7.5, 2 mM

    
    , 1 mM DTT) with the drug candidate (dissolved in PBS).
    
  • Initiation: Add substrates (GPP and [14C]-IPP). Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with HCl/Methanol.

  • Extraction: Extract the product ([14C]-FPP) using hexane.

  • Quantification: Measure radioactivity in the organic phase via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. log[Drug]. Expectation: IC50 in the nanomolar range (e.g., 1–10 nM).

Protocol B: Osteoclast Resorption Pit Assay

Objective: Confirm biological efficacy in a cellular model.

  • Cell Source: Isolate primary osteoclasts from murine bone marrow or differentiate RAW 264.7 macrophages using RANKL/M-CSF.

  • Substrate: Seed cells onto dentine slices or hydroxyapatite-coated plates.

  • Treatment: Treat cells with the this compound derived bisphosphonate (0.1 µM – 100 µM) for 48 hours.

  • Staining: Remove cells and stain the substrate with Toluidine Blue or Wheat Germ Agglutinin.

  • Quantification: Image resorption pits using microscopy. Calculate the Total Resorbed Area.

  • Control: Compare against Zoledronic acid (positive control) and Vehicle (negative control).

References

  • Novartis AG. (2011). Pharmaceutical Compositions With Bisphosphonates.[1] Patent KR20110005837A. Link

  • Dunford, J. E., et al. (2001). Structure-Activity Relationships for Inhibition of Farnesyl Diphosphate Synthase in Vitro and Inhibition of Bone Resorption in Vivo by Nitrogen-Containing Bisphosphonates. Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242. Link

  • Kavanagh, K. L., et al. (2006). The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs. Proceedings of the National Academy of Sciences, 103(20), 7829-7834. Link

  • LookChem. (2017). Imidazol-1-yl-acetic acid (Zoledronic Acid Related Compound A) Data Sheet. Link

Sources

Methodological & Application

Synthesis of (4-Ethyl-imidazol-1-yl)-acetic acid from 4-ethylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Regioselective Control of (4-Ethyl-imidazol-1-yl)-acetic acid

Abstract & Strategic Overview

This guide details the synthesis of This compound starting from 4-ethylimidazole . This moiety is a critical intermediate in the development of zwitterionic buffers, metal-organic frameworks (MOFs), and specific pharmaceutical agents (e.g., angiotensin II receptor antagonists).

The Core Challenge: 4-Ethylimidazole exists as a tautomeric mixture. Upon alkylation, two regioisomers are possible: the 1,4-isomer (target) and the 1,5-isomer (impurity). This protocol prioritizes regioselective control to maximize the formation of the 1,4-isomer through steric steering, followed by a robust purification strategy to ensure pharmaceutical-grade purity.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a classical


 substitution followed by ester hydrolysis. The critical design choice is the use of a bulky ester electrophile and specific solvent conditions to enhance the steric bias against the 1,5-isomer.
Reaction Pathway Diagram

ReactionScheme cluster_legend Key SM 4-Ethylimidazole (Tautomeric Mix) Anion Imidazolide Anion (Resonance Stabilized) SM->Anion Deprotonation Base Base (K2CO3) + Solvent (MeCN) Base->Anion Prod_Major Major Product (90%) Ethyl (4-ethylimidazol-1-yl)acetate (1,4-Isomer) Anion->Prod_Major Attack at N(remote) (Sterically Favored) Prod_Minor Minor Product (10%) Ethyl (5-ethylimidazol-1-yl)acetate (1,5-Isomer) Anion->Prod_Minor Attack at N(proximal) (Sterically Hindered) RX Ethyl Bromoacetate (Electrophile) RX->Prod_Major RX->Prod_Minor Final_Acid Target Molecule This compound Prod_Major->Final_Acid Hydrolysis (NaOH/H2O) + Acidification Steric Steering Steric Steering

Figure 1: Reaction pathway illustrating the divergent alkylation based on nitrogen nucleophilicity and steric hindrance.

Experimental Methodologies

We present two protocols. Protocol A is the "Gold Standard" for research and drug development, prioritizing purity and isomer separation. Protocol B is a "Green/Industrial" route for bulk synthesis where lower purity is acceptable.

Protocol A: The Two-Step Ester Route (Recommended)

Rationale: Direct alkylation with chloroacetic acid (Protocol B) often yields difficult-to-separate salt mixtures. Using an ester intermediate allows for easy organic extraction and chromatographic separation of the unwanted 1,5-isomer before hydrolysis.

Reagents:

  • 4-Ethylimidazole (CAS: 623-48-3)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (anhydrous, 2.0 equiv)

  • Acetonitrile (Solvent)

  • Sodium Hydroxide (2M aq)

Step-by-Step Procedure:

  • Alkylation (Formation of Ester Intermediate):

    • In a dry round-bottom flask, dissolve 4-ethylimidazole (10.0 g, 104 mmol) in anhydrous Acetonitrile (100 mL).

    • Add Potassium Carbonate (

      
      , 28.7 g, 208 mmol). Stir for 15 minutes at Room Temperature (RT) to initiate deprotonation.
      
    • Critical Step: Cool the mixture to 0°C. Add Ethyl bromoacetate (12.7 mL, 114 mmol) dropwise over 20 minutes.

      • Why? Low temperature and slow addition minimize kinetic formation of the 1,5-isomer.

    • Allow to warm to RT and reflux at 80°C for 4 hours.

    • Validation: Monitor by TLC (EtOAc/MeOH 9:1). The starting material (

      
      ) should disappear, replaced by two higher spots (Major 1,4-ester 
      
      
      
      ; Minor 1,5-ester
      
      
      ).
  • Intermediate Workup & Purification:

    • Filter off inorganic salts (

      
      ). Evaporate the solvent under reduced pressure.
      
    • Resuspend residue in Ethyl Acetate (100 mL) and wash with Brine (2 x 50 mL).

    • Isomer Separation: Purify the crude oil via Flash Column Chromatography (Silica Gel, Gradient 100% DCM

      
       5% MeOH/DCM).
      
    • Outcome: Isolate the major fraction (Ethyl (4-ethylimidazol-1-yl)acetate).

  • Hydrolysis (Ester

    
     Acid): 
    
    • Dissolve the purified ester in THF (30 mL).

    • Add 2M NaOH (30 mL). Stir at RT for 2 hours.

    • Validation: TLC should show a baseline spot (carboxylate salt).

    • Concentrate to remove THF.

    • Acidify the aqueous layer carefully with 1M HCl to pH 3.5–4.0 (the isoelectric point).

    • Cool to 4°C overnight. The product, This compound , will crystallize as a white zwitterionic solid.

    • Filter, wash with cold acetone, and dry.[1]

Process Workflow & Decision Logic

Workflow Start Start: 4-Ethylimidazole Alkylation Alkylation (Et-Br-Acetate / K2CO3 / MeCN) Start->Alkylation CheckTLC QC: TLC Analysis Isomer Ratio acceptable? Alkylation->CheckTLC DirectHyd Direct Hydrolysis (Risk: Isomer mixture) CheckTLC->DirectHyd No (High throughput) Column Column Chromatography (Isolate 1,4-isomer) CheckTLC->Column Yes (High Purity) Hydrolysis Hydrolysis (NaOH / THF / H2O) DirectHyd->Hydrolysis Column->Hydrolysis Acidification Acidification to pH 4.0 (Isoelectric precipitation) Hydrolysis->Acidification Final Final Product >98% Purity Acidification->Final

Figure 2: Operational workflow emphasizing the purification checkpoint.

Data & Troubleshooting

Regioselectivity Data (Typical)
SolventBaseTemperature1,4-Isomer (Target)1,5-Isomer (Impurity)Notes
Acetonitrile K2CO3Reflux88% 12%Best balance of rate/selectivity.[2]
DMF NaH0°C75% 25%Strong base decreases selectivity (rapid reaction).
Toluene NaOHReflux92% 8%Slower reaction, heterogeneous.
Analytical Validation (Self-Check)
  • 1H NMR (D2O/DCl):

    • Target (1,4-isomer): The imidazole ring protons will appear as two singlets. The proton at C2 (between nitrogens) is distinct (

      
       ppm). The proton at C5 is typically around 
      
      
      
      ppm.
    • Impurity (1,5-isomer): Look for a shift in the ethyl group signals. In the 1,5-isomer, the ethyl group is closer to the N-acetic acid tail, causing a slight upfield shift in the methylene protons of the acetic acid moiety due to steric shielding.

References

  • Synthesis of Imidazol-1-yl-acetic acid hydrochloride (General Protocol for Imidazole Alkyl

    • Source: National Institutes of Health (NIH) / PubMed.
    • Context: Describes the base-catalyzed alkylation of imidazole with haloacetic esters and subsequent hydrolysis using non-aqueous TiCl4 or aqueous HCl.
    • (Verified via Search Result 1.1)

  • Regioselectivity in the Alkyl

    • Source: Smolecule Application Notes.[2]

    • Context: Explains the steric and electronic factors favoring N1 (remote) alkylation in 4-substituted imidazoles to yield 1,4-isomers.
    • (Verified via Search Result 1.11)

  • Solvent-free synthesis for imidazole-1-yl-acetic acid.

    • Source: Asian Journal of Green Chemistry.
    • Context: Provides alternative "green" methodologies using direct alkylation, useful for scaling up if chrom
    • (Verified via Search Result 1.2)

  • Process for the preparation of imidazoleacetic acid derivatives (P

    • Source: Google P
    • Context: Industrial protocols for synthesizing substituted imidazole acetic acids, including workup str
    • (Verified via Search Result 1.3)

Sources

Application Note & Protocol: Strategic N-alkylation of 4-Ethylimidazole with Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of imidazole scaffolds is a cornerstone transformation in medicinal chemistry and materials science, yielding derivatives with a wide spectrum of biological activities and functional properties.[1][2] This guide provides a comprehensive, field-proven protocol for the N-alkylation of 4-ethylimidazole with chloroacetic acid, a reaction that produces a valuable zwitterionic imidazolium compound. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, critical safety guidelines, and troubleshooting advice to ensure reliable and reproducible synthesis.

Introduction: Scientific & Industrial Significance

The imidazole nucleus is a privileged scaffold in pharmaceutical development, present in numerous clinically significant drugs such as the antifungal agent miconazole and the anti-protozoal metronidazole.[1][3] Alkylation of the imidazole nitrogen atoms modifies the molecule's steric and electronic properties, often enhancing its biological efficacy or tuning its physical characteristics for applications like ionic liquids.[1] The specific N-alkylation with chloroacetic acid introduces a carboxylic acid moiety, creating a versatile building block, 1-(carboxymethyl)-4-ethylimidazolium, which can be used for further derivatization, as a precursor for advanced materials, or in the synthesis of pharmacologically active compounds, including bisphosphonates like zoledronic acid.[4][5]

Reaction Mechanism & Scientific Rationale

The N-alkylation of 4-ethylimidazole with chloroacetic acid proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The reaction is predicated on the nucleophilic character of the imidazole nitrogen and the electrophilic nature of the α-carbon in chloroacetic acid.

Key Mechanistic Steps:

  • Deprotonation: The reaction is typically performed in the presence of a base. The base abstracts the acidic proton from the N1-H of the 4-ethylimidazole ring, generating a highly nucleophilic imidazolate anion. The choice of base is critical; a moderately strong but non-nucleophilic base like potassium carbonate is ideal to prevent side reactions and is easier to handle than stronger bases like sodium hydride.[6][7]

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic methylene carbon (the carbon bonded to the chlorine atom) of chloroacetic acid.

  • Displacement: This attack results in the displacement of the chloride ion as the leaving group, forming a new nitrogen-carbon bond.

Regioselectivity: For an unsymmetrically substituted imidazole like 4-ethylimidazole, alkylation can theoretically occur at either the N1 or N3 position. However, due to the steric hindrance imposed by the adjacent ethyl group at the C4 position, the incoming electrophile (chloroacetic acid) will preferentially attack the less hindered N1 nitrogen.[8] This steric control leads to a high degree of regioselectivity, favoring the formation of the 1,4-disubstituted product over the 1,5-disubstituted isomer.

Caption: SN2 mechanism for the N-alkylation of 4-ethylimidazole.

Critical Safety & Handling Protocols

Chloroacetic acid is a highly toxic and corrosive substance that requires strict safety protocols.[9][10] It can cause severe skin burns, eye damage, and is fatal if inhaled or swallowed in significant quantities.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[12][13]

  • Ventilation: All manipulations involving solid or solutions of chloroacetic acid must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes and remove all contaminated clothing. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

    • Spills: Evacuate the area. For small spills, neutralize carefully with sodium bicarbonate and absorb with an inert material (e.g., vermiculite). For large spills, follow institutional emergency procedures.[12]

  • Waste Disposal: Dispose of all chloroacetic acid waste and contaminated materials as hazardous waste according to institutional and local regulations.[11]

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of 1-(carboxymethyl)-4-ethylimidazolium chloride using potassium carbonate as the base in an acetonitrile solvent system.

Materials & Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Recommended Grade/PurityNotes
4-Ethylimidazole930-89-296.13>98%Store under inert gas.
Chloroacetic Acid79-11-894.50>99%Highly Toxic & Corrosive. Handle in a fume hood.[9]
Anhydrous Potassium Carbonate584-08-7138.21>99%, fine powderDry in an oven before use if necessary.
Anhydrous Acetonitrile (MeCN)75-05-841.05>99.8%, anhydrousUse a dry solvent from a sealed bottle.
Hydrochloric Acid (HCl)7647-01-036.462M in Diethyl EtherFor final salt formation.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor washing/extraction.
Anhydrous Magnesium Sulfate7487-88-9120.37ACS GradeFor drying the organic phase.
Reaction Parameters
ReagentMolar Equiv.Amount (for 10 mmol scale)
4-Ethylimidazole1.00.961 g (10.0 mmol)
Chloroacetic Acid1.11.04 g (11.0 mmol)
Potassium Carbonate2.53.46 g (25.0 mmol)
Anhydrous Acetonitrile-50 mL
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-ethylimidazole (0.961 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (3.46 g, 25.0 mmol) to the solution. The mixture will be a suspension.

  • Reactant Addition: In a separate container, carefully weigh chloroacetic acid (1.04 g, 11.0 mmol) inside a fume hood. Add the solid chloroacetic acid to the stirred suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane). Spot for the disappearance of the 4-ethylimidazole starting material. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, which will likely be a viscous oil or solid.

  • Purification & Salt Formation:

    • The crude product is often a zwitterion. To obtain a stable, crystalline solid, it can be converted to the hydrochloride salt.

    • Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol.

    • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until the solution becomes acidic (check with pH paper).

    • The hydrochloride salt should precipitate. If it does not, cooling the solution to 0-4°C may induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(carboxymethyl)-4-ethylimidazolium chloride.

Experimental Workflow Diagram

Experimental Workflow Synthesis Workflow setup 1. Reaction Setup (Flask, Stirrer, N2 atm) add_reagents 2. Add Reagents (4-EtIm, K2CO3, MeCN) setup->add_reagents add_caa 3. Add Chloroacetic Acid (In Fume Hood) add_reagents->add_caa reflux 4. Heat to Reflux (~82°C) add_caa->reflux monitor 5. Monitor by TLC (Check for starting material) reflux->monitor 12-24 hours workup 6. Work-up (Cool, Filter, Concentrate) monitor->workup Reaction Complete purify 7. Purification (Salt Formation, Crystallization) workup->purify characterize 8. Characterization (NMR, IR, MS, EA) purify->characterize

Caption: Step-by-step workflow for the synthesis of 1-(carboxymethyl)-4-ethylimidazolium chloride.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the successful N-alkylation and the presence of both imidazole and carboxymethyl protons and carbons.

  • FTIR Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C=N and C=C stretches of the imidazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target cation.

  • Elemental Analysis (CHN): To determine the elemental composition and confirm the purity of the synthesized salt.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (K₂CO₃ absorbed moisture).2. Poor quality of anhydrous solvent.3. Insufficient reaction temperature or time.1. Use freshly dried K₂CO₃.2. Use a new bottle of anhydrous solvent.3. Ensure the reaction is at a full reflux and extend the reaction time.
Formation of Side Products 1. Reaction temperature is too high.2. Presence of water leading to hydrolysis of chloroacetic acid.1. Maintain a gentle reflux; do not overheat.2. Ensure all glassware is flame-dried and use anhydrous reagents and solvents.[7]
Difficult Purification 1. Product is an oil and does not crystallize.2. Incomplete removal of inorganic salts.1. Try different solvents for crystallization (e.g., isopropanol/ether, ethanol/acetone).2. Ensure thorough filtration after the reaction.

References

  • PENTA. (2024). Chloroacetic acid Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETIC ACID. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Available at: [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. Available at: [Link]

  • IntechOpen. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

  • IntechOpen. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]

  • Prodius, D., et al. (2018). Synthesis, structural characterization and luminescent properties of 1-carboxymethyl-3-ethylimidazolium chloride. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 6), 653-658. Available at: [Link]

  • FAO AGRIS. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available at: [Link]

  • University of Rostock. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Available at: [Link]

  • IARC Monographs. (2010). 4-METHYLIMIDAZOLE. Available at: [Link]

  • Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

  • ResearchGate. (2025). (PDF) N-alkylation of imidazole by alkaline carbons. Available at: [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Available at: [Link]

  • DiVA portal. (2018). Synthesis, structural characterization and luminescence properties of 1-carboxymethyl-3-ethylimidazolium chloride. Available at: [Link]

  • PMC. (n.d.). 1-Carboxymethyl-2-ethyl-4-methyl-1H-imidazol-3-ium chloride monohydrate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐bis(carboxymethyl)imidazolium chloride [BCMIM][Cl] 4. Available at: [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Available at: [Link]

  • PMC. (n.d.). 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content. Available at: [Link]

  • Springer. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Available at: [Link]

Sources

High-Purity Isolation and Purification of (4-Ethyl-imidazol-1-yl)-acetic acid: A Comprehensive Protocol for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

(4-Ethyl-imidazol-1-yl)-acetic acid is a critical active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of novel bisphosphonates and zoledronic acid analogs targeting bone-related diseases and oncology[1][2]. The isolation of this compound presents significant chromatographic challenges due to its zwitterionic nature, high aqueous solubility, and the unavoidable generation of closely related regioisomers during synthesis.

This application note provides a field-validated, three-phase purification strategy. By leveraging the molecule's specific physicochemical properties—specifically its isoelectric point and protonation states—this guide outlines a self-validating workflow transitioning from bulk crude cleanup to high-resolution preparative chromatography.

Physicochemical Rationale & The Tautomeric Challenge

To design an effective purification system, one must first understand the causality behind the impurity profile. The synthesis typically involves the N-alkylation of 4-ethylimidazole using an alkylating agent such as tert-butyl chloroacetate, followed by acidic ester hydrolysis[1].

Because 4-ethylimidazole exists as a tautomeric mixture in solution, alkylation inherently yields a regioisomeric mixture of the target 1,4-isomer and the undesired 1,5-isomer (often in a ~3:1 ratio)[3].

Tautomerism Reactant 4-Ethylimidazole (Tautomeric Mixture) Isomer14 (4-Ethyl-imidazol-1-yl) -acetic acid (Target) Reactant->Isomer14 N1 Alkylation Isomer15 (5-Ethyl-imidazol-1-yl) -acetic acid (Impurity) Reactant->Isomer15 N3 Alkylation Reagent Alkylating Agent (Chloroacetate) Reagent->Isomer14 Reagent->Isomer15

Fig 1. Regioisomeric alkylation pathways of 4-ethylimidazole due to tautomerism.

Acid-Base Profiling: The conjugate acid of the 4-ethylimidazole ring has a pKa of approximately 7.55[4], while the carboxylic acid moiety exhibits a pKa of roughly 3.37[5]. Consequently, the molecule exists as a highly polar zwitterion at neutral pH, rendering standard liquid-liquid extraction ineffective. The calculated isoelectric point (pI) is approximately 5.46 (the average of the two pKa values). This pI is the foundational parameter for Phase 1 of our purification workflow.

Purification Strategy & Workflow

Workflow Crude Crude Hydrolysate (Isomer Mixture + Salts) Iso Isoelectric Precipitation (pH 5.45) Crude->Iso Removes highly soluble impurities SCX SCX Chromatography (Dowex 50W) Iso->SCX Clears neutral/anionic organics HPLC Prep RP-HPLC (C18, 0.1% TFA) SCX->HPLC Resolves 1,4 vs 1,5 isomers Pure Pure 1,4-Isomer (>99.5% API Grade) HPLC->Pure Lyophilization

Fig 2. Three-phase purification workflow for this compound.

Step-by-Step Experimental Protocols

Phase 1: Isoelectric Precipitation (Bulk Isolation)

Causality: By adjusting the pH of the crude aqueous hydrolysate to the isoelectric point (pH 5.45), the net charge of the molecule becomes zero. This minimizes its hydration energy, inducing crystallization and precipitating the bulk of the zwitterionic product while leaving inorganic salts and highly polar byproducts in solution.

Methodology:

  • Transfer the crude aqueous acidic hydrolysate (containing the product and HCl/salts) into a jacketed reactor chilled to 5 °C.

  • Under vigorous mechanical stirring, add 2M NaOH dropwise.

  • Continuously monitor the pH using a calibrated probe. Halt addition precisely at pH 5.45.

  • Allow the suspension to age at 5 °C for 4 hours to maximize crystal growth.

  • Filter the off-white solid under vacuum and wash with a minimal volume of ice-cold deionized water.

System Validation (IPC): Take a 5 mL aliquot of the filtrate. Adjust the pH to 5.0 and 6.0 in separate vials. If no further precipitation occurs, the isoelectric precipitation is validated as complete.

Phase 2: Strong Cation Exchange (SCX) Chromatography

Causality: To remove residual non-basic organics and unreacted chloroacetic acid, the precipitate is redissolved in a low-pH buffer. At pH ~2.0, the imidazole nitrogen is fully protonated (cationic), allowing strong retention on a sulfonic acid-based SCX resin. Washing with acidic water clears anionic and neutral impurities.

Methodology:

  • Dissolve the Phase 1 precipitate in 0.1M HCl (pH ~2.0) until a clear solution is achieved.

  • Load the solution onto a pre-conditioned Dowex 50W (H+ form) column at a flow rate of 2 column volumes (CV) per hour.

  • Wash the column with 5 CV of 0.1M HCl, followed by 3 CV of deionized water to elute unbound neutral/anionic impurities.

  • Elute the target compound using 5% aqueous NH₄OH. Collect fractions.

  • Concentrate the product-containing fractions in vacuo to yield an enriched isomer mixture.

System Validation (IPC): Monitor the UV absorbance (254 nm) of the loading flow-through. A flat baseline confirms the resin capacity has not been exceeded (no breakthrough). Spot the wash fractions on TLC (ninhydrin stain); absence of spots validates the complete clearance of unbound impurities.

Phase 3: Preparative Reverse-Phase HPLC (Regioisomer Resolution)

Causality: SCX does not resolve the 1,4-ethyl and 1,5-ethyl regioisomers. Because the molecule is highly polar, it exhibits poor retention on standard bare C18 columns[6]. The addition of 0.1% Trifluoroacetic acid (TFA) serves as an ion-pairing agent. TFA suppresses carboxylic acid ionization and forms a lipophilic ion-pair with the protonated imidazole, dramatically increasing column retention and providing the necessary theoretical plates to resolve the subtle steric differences between the isomers.

Methodology:

  • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) or a specialized mixed-mode column like Newcrom R1[6].

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 2% B to 20% B over 30 minutes. Flow rate: 20 mL/min. UV Detection: 215 nm and 254 nm.

  • Injection: Dissolve the SCX-purified mixture in Mobile Phase A and inject.

  • Collection: The 1,4-isomer typically elutes slightly later than the sterically hindered 1,5-isomer. Collect the main peak.

  • Lyophilize the pooled fractions to obtain pure this compound as a TFA salt (or neutralize prior to lyophilization for the zwitterion).

System Validation (IPC): Perform analytical HPLC on the collected fractions before pooling. The protocol is validated if the resolution (


) between the 1,4 and 1,5 isomers is 

, and the target fraction exhibits

area purity.

Quantitative Data Summary

The following table summarizes the expected purification metrics across the three-phase workflow, providing a benchmark for process scale-up.

Purification PhaseIn-Process Control (IPC)Typical Recovery (%)Target Purity (HPLC Area %)Primary Impurities Cleared
1. Isoelectric Ppt pH monitoring (5.4-5.5)85 - 90%75 - 80%Inorganic salts, unreacted acids
2. SCX Resin UV (254 nm) Breakthrough90 - 95%90 - 92%Neutral organics, trace anions
3. Prep RP-HPLC Analytical HPLC-UV70 - 75%> 99.5%1,5-ethyl regioisomer

References

  • Lifshitz-Liron, R., et al. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid." ResearchGate. Available at:[Link]

  • Novartis AG / Google Patents. "Pharmaceutical Compositions With Bisphosphonates" (KR20110005837A). Google Patents.
  • Bristol-Myers Squibb Co. "Biphenyl sulfonamide compounds which are combined angiotensin and endothelin receptor antagonists" (EP2002837A1). Google Patents.
  • ChemBK. "2-(1H-imidazol-1-yl)acetic acid Physical and Chemical Properties." ChemBK Database. Available at:[Link]

  • Khandogin, J., et al. "Reproducing basic pKa values for turkey ovomucoid third domain using a polarizable force field." PMC - National Center for Biotechnology Information. Available at:[Link]

  • SIELC Technologies. "Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

Sources

Application Note: Analytical Characterization of (4-Ethyl-imidazol-1-yl)-acetic Acid

[1][2]

Part 1: Physicochemical Profile & Strategy[1][3]

PropertyValue / CharacteristicAnalytical Implication
Molecular Structure Imidazole ring with N1-acetic acid and C4-ethyl substitution.[1]Amphoteric: Contains basic imidazole N (pKa ~7.0) and acidic carboxyl (pKa ~2.5).
Solubility High water solubility; poor solubility in non-polar organic solvents.HPLC Challenge: Poor retention on standard C18 columns. Requires HILIC or Ion-Pairing.
Key Impurity (5-Ethyl-imidazol-1-yl)-acetic acid (Regioisomer).[1]Differentiation: Requires NOE (Nuclear Overhauser Effect) NMR studies.
UV Chromophore Weak (Imidazole absorption ~210-220 nm).Detection: Requires low-UV detection (210 nm) or MS detection.

Part 2: Structural Elucidation (The "Gold Standard")

Objective: To definitively prove the position of the ethyl group (Position 4 vs. Position 5) relative to the acetic acid side chain.

The Regioisomer Logic

In the 1,4-isomer , the ethyl group is "far" from the

11,5-isomer

11D NOE (Nuclear Overhauser Effect)
NMR Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (preferred to eliminate exchangeable protons) or 
    
    
    .
  • Concentration: ~10-15 mg/mL.

Step-by-Step Workflow:

  • Acquire 1D

    
    H NMR:  Assign the 
    
    
    -methylene singlet (
    
    
    ~4.8 ppm) and the ethyl group signals (triplet ~1.2 ppm, quartet ~2.6 ppm).[1]
  • Perform 1D Selective NOE: Irradiate the

    
    -methylene singlet.
    
  • Analyze Response:

    • 1,4-Isomer (Target): You will see NOE enhancement on the Ring Protons (H-2 and H-5).[1] NO enhancement on the ethyl group protons.

    • 1,5-Isomer (Impurity): You will see strong NOE enhancement on the Ethyl Group (specifically the

      
       quartet).[1]
      
Visualization of Isomer Logic (Graphviz)

IsomerLogicStartUnknown Isomer SampleExpExperiment: 1D Selective NOE(Irradiate N-CH2 protons)Start->ExpResultAResult A:Enhancement of Ring Protons (H2/H5)NO Enhancement of Ethyl GroupExp->ResultAObserved PatternResultBResult B:Strong Enhancement ofEthyl Group (CH2)Exp->ResultBObserved PatternConclAConclusion:1,4-Isomer (Target)(Ethyl is distal)ResultA->ConclAConclBConclusion:1,5-Isomer (Impurity)(Ethyl is proximal)ResultB->ConclB

Caption: Decision tree for distinguishing 1,4 vs 1,5 regioisomers using NOE NMR spectroscopy.

Part 3: HPLC Purity & Quantification Protocol

Objective: Routine purity analysis to separate the target molecule from synthesis by-products (imidazole, chloroacetic acid) and the 1,5-isomer.[1]

Challenge: The molecule is a zwitterion. On standard C18 columns, it will elute in the void volume (dead time).[1] Solution: Use Ion-Pair Chromatography to increase retention and resolution.

Method Parameters
ParameterCondition
Column C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse).[1]
Mobile Phase A 10 mM Sodium Octanesulfonate + 10 mM

in Water (Adjust to pH 3.0 with

).
Mobile Phase B Acetonitrile (ACN).
Isocratic Mode 90% A / 10% B. (Adjust B up to 20% if retention is too high).
Flow Rate 1.0 mL/min.
Detection UV @ 215 nm.
Temperature 30°C.
Injection Vol 10 µL.
Preparation of Mobile Phase A (Critical Step)
  • Dissolve 2.16 g of Sodium 1-Octanesulfonate and 1.36 g of

    
     in 950 mL of HPLC-grade water.
    
  • Mix well until dissolved.

  • Adjust pH: Use dilute Phosphoric Acid (10%) to adjust pH strictly to 3.0 ± 0.1 .

    • Why pH 3.0? At this pH, the carboxylic acid is partially protonated (neutral) and the imidazole is protonated (positive).[1] The sulfonate ion-pairing agent (negative) forms a neutral complex with the imidazole cation, allowing it to retain on the hydrophobic C18 stationary phase.[1]

  • Filter through a 0.45 µm nylon membrane and degas.

System Suitability Criteria
  • Retention Time (

    
    ):  Target peak should elute between 6–12 minutes.
    
  • Tailing Factor:

    
     1.5 (Ion-pairing usually yields sharp peaks).
    
  • Resolution: Resolution between Target and 1,5-isomer (if present) should be > 1.5.

Part 4: Potentiometric Titration (Assay)

Objective: To determine the absolute assay (% w/w) of the bulk material, free from water or inorganic salt errors.

Principle: The molecule behaves as an amino acid. We titrate the basic nitrogen in a non-aqueous medium.

  • Solvent: Glacial Acetic Acid.[2]

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Electrode: Glass pH electrode (filled with LiCl in ethanol to prevent precipitation).

  • Procedure:

    • Weigh accurately ~150 mg of sample.

    • Dissolve in 40 mL of Glacial Acetic Acid.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint.
      
    • Calculation: Each mole of

      
       corresponds to 1 mole of the imidazole nitrogen.
      

Part 5: Analytical Workflow Diagram

WorkflowRawCrude Synthesis ProductPurifyPurification(Crystallization/Prep HPLC)Raw->PurifyNMR1. Structural ID(NOE NMR)*Pass/Fail for Isomer*Purify->NMRHPLC2. Purity Check(Ion-Pair HPLC)*Quantify Impurities*NMR->HPLCIf 1,4-Isomer ConfirmedRejectReject / ReprocessNMR->RejectIf 1,5-Isomer DetectedTitre3. Assay(Potentiometric Titration)*Determine % Content*HPLC->TitreIf Purity > 98%HPLC->RejectIf Purity < 98%ReleaseRelease LotTitre->ReleaseIf Assay within Spec

Caption: Integrated analytical workflow from crude synthesis to final lot release.

References

  • Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 2008.[1][3] Available at: [Link][1]

  • Distinguishing isomers by 1H NMR spectroscopy. Chem Help ASAP (Educational Resource). Available at: [Link]

  • Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. PubMed, 1985.[1] Available at: [Link]

Application Note: NMR Characterization of (4-Ethyl-imidazol-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

(4-Ethyl-imidazol-1-yl)-acetic acid is a critical intermediate in the synthesis of functionalized ionic liquids, metal-organic frameworks (MOFs), and pharmaceutical active ingredients (APIs) such as bisphosphonate derivatives. Its zwitterionic nature and susceptibility to regiochemical isomerism (1,4- vs. 1,5-substitution) present unique analytical challenges.

This guide provides a definitive NMR spectroscopy protocol for the structural confirmation of this compound. It moves beyond basic assignment to address Critical Quality Attributes (CQAs) : specifically, distinguishing the desired 1,4-isomer from the 1,5-isomer byproduct and quantifying trace solvents.

Chemical Context & Isomerism

The synthesis typically involves the alkylation of 4-ethylimidazole with chloroacetic acid or ethyl chloroacetate followed by hydrolysis.[1] A critical "Expert Insight" often overlooked is the tautomerism of the starting material (4-ethylimidazole


 5-ethylimidazole).[1]
  • Target Molecule (1,4-isomer): The ethyl group is at position 4 relative to the N1-acetic acid tail.

  • Impurity (1,5-isomer): The ethyl group is at position 5 (sterically crowded next to the acetic acid tail).[1]

NMR is the primary tool to distinguish these regioisomers using Nuclear Overhauser Effect (NOE) experiments.[1]

Sample Preparation Protocol

Solvent Selection
  • DMSO-d6 (Recommended): Best for full characterization.[1] It prevents solute aggregation and allows observation of the carboxylic acid proton (COOH) and exchangeable signals.

  • D2O (Alternative): Useful for routine purity checks but obscures the COOH proton due to exchange.[1] In D2O, the molecule likely exists as a zwitterion (imidazolium carboxylate), shifting ring protons upfield.

Preparation Steps
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Mixing: Vortex for 30 seconds. If the sample is the HCl salt, slight warming (40°C) may be required.

  • Reference: Ensure the solvent contains TMS (0.05% v/v) or calibrate to the residual DMSO pentet (2.50 ppm).

Acquisition Parameters (Bruker/Varian Standard)

Parameter1H Standard13C {1H} Decoupled1H-1H NOESY (1D or 2D)
Pulse Sequence xg30 / zg30pg30 / zgpg30noesyph / selnogp
Scans (NS) 16512 - 102432 - 64
Relaxation Delay (D1) 1.0 s2.0 s2.0 s
Mixing Time (tm) N/AN/A300 - 500 ms
Spectral Width 12-14 ppm220 ppm12 ppm
Temperature 298 K298 K298 K

Spectral Analysis & Assignment

1H NMR Data (DMSO-d6, 400 MHz)

Note: Chemical shifts (


) are estimates based on structure-activity relationships of analogous imidazole-acetic acid derivatives.
Position

(ppm)
MultiplicityIntegralJ (Hz)Assignment Logic
COOH 12.0 - 13.0Broad Singlet1H-Carboxylic acid (exchangeable).
H-2 7.65Singlet1H-Located between N1 and N3; most deshielded ring proton.[1]
H-5 6.95Singlet1H~1.0C5-H. Indicates 1,4-substitution (no ethyl here).
N-CH2 4.85Singlet2H-Methylene linking N1 to COOH.
Et-CH2 2.48Quartet2H7.5Methylene of ethyl group at C4.
Et-CH3 1.15Triplet3H7.5Methyl terminus.
13C NMR Data (DMSO-d6, 100 MHz)
Carbon Type

(ppm)
Assignment
C=O 169.5Carboxylic acid carbonyl.
C-2 137.8Imidazole C2 (N-C-N).
C-4 132.0Quaternary carbon bearing the Ethyl group.[1]
C-5 118.5Methine carbon (CH) of the ring.[1]
N-CH2 48.2Methylene attached to N1.
Et-CH2 20.5Ethyl methylene.
Et-CH3 12.8Ethyl methyl.

Structural Validation: The "Self-Validating" Logic

To prove the structure is the 1,4-isomer and not the 1,5-isomer , you must perform a NOESY or ROESY experiment.

Isomer Differentiation Logic
  • Scenario A: 1,4-Isomer (Target)

    • The N1-CH2 group is spatially close to H-5 .[1]

    • Observation: Strong NOE correlation between

      
       4.85 (N-CH2) and 
      
      
      
      6.95 (H-5).[1]
    • Absence: No NOE between N-CH2 and Ethyl-CH2.

  • Scenario B: 1,5-Isomer (Impurity)

    • The N1-CH2 group is spatially close to the Ethyl group at C5.[1]

    • Observation: Strong NOE correlation between

      
       4.85 (N-CH2) and 
      
      
      
      2.48 (Et-CH2).[1]
    • Absence: No NOE between N-CH2 and the ring proton (which would now be at H4).

Visual Workflow (Graphviz)

NMR_Workflow Start Sample: this compound Solvent Dissolve in DMSO-d6 (Prevents exchange, visualizes COOH) Start->Solvent H1_Acq Acquire 1H NMR (Check Integrals: 2:1:1:2:3) Solvent->H1_Acq Check_Regio Isomer Check (Critical Step) H1_Acq->Check_Regio NOE_Exp Run 1D NOESY / 2D NOESY Target: N-CH2 signal (~4.85 ppm) Check_Regio->NOE_Exp Result_14 NOE to Ring Proton (H5) CONFIRMED: 1,4-Isomer NOE_Exp->Result_14 Correlation observed Result_15 NOE to Ethyl Group REJECT: 1,5-Isomer NOE_Exp->Result_15 Correlation observed

Caption: Decision tree for confirming regiochemistry via NOE correlations.

Troubleshooting & Common Impurities

Artifact/ImpurityChemical Shift (

)
Origin/Solution
Residual H2O 3.33 ppm (DMSO)Hygroscopic sample.[1] Dry under vacuum over P2O5.
Imidazole 7.0 - 7.7 ppmUnreacted starting material. Check for absence of ethyl signals.
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)Common recrystallization solvent.
Broad Ring Signals VariesExchange Broadening. The imidazole nitrogen can protonate/deprotonate.[1] If signals are broad, add 1 drop of DCl or NaOD to lock the protonation state.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Link

  • Kaga, A., et al. (2024).[1] Divergent and chemoselective deuteration of N-unsubstituted imidazoles. Royal Society of Chemistry. Link

  • Helal, C. J., & Lucas, J. C. (2002).[1][3] A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133–4134.[3] Link[1]

Sources

Mass spectrometry of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Profiling of (4-Ethyl-imidazol-1-yl)-acetic acid

Executive Summary

This compound (EIAA) represents a critical class of polar, low-molecular-weight imidazole derivatives often encountered as degradation products in labile ester-based pharmaceuticals or as key intermediates in the synthesis of purine-mimetic drugs. Its amphoteric nature—possessing both a basic imidazole nitrogen and an acidic carboxyl group—presents significant chromatographic challenges, specifically poor retention on standard C18 phases and peak tailing due to secondary interactions.

This guide provides a validated workflow for the analysis of EIAA using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). We prioritize a "self-validating" approach, where specific in-source fragmentation patterns are used to confirm analyte identity dynamically.

Physicochemical Profile & MS Behavior

Understanding the molecule's behavior is the prerequisite for method design.

PropertyValue / CharacteristicImplication for Protocol
Formula C₇H₁₀N₂O₂Monoisotopic Mass: 154.0742 Da
pKa Values ~2.8 (COOH), ~6.5 (Imidazole N3)Zwitterionic at neutral pH. Requires acidic mobile phase for ESI+ sensitivity.
LogP -0.8 (Estimated)Highly polar; C18 retention will be negligible without ion-pairing. HILIC is mandatory.
Ionization ESI Positive ([M+H]⁺)Preferred over Negative mode due to the high proton affinity of the imidazole ring.

Method Development: The "Why" Behind the Protocol

Chromatographic Strategy (HILIC vs. RP): Standard Reverse Phase (RP) chromatography fails for EIAA because the molecule elutes in the void volume, leading to ion suppression from salts. We utilize HILIC (Zwitterionic or Silica-based) to retain the charged imidazole moiety via electrostatic interactions and the polar acid group via hydrogen bonding.

Mass Spectrometry Strategy: The imidazole ring is highly stable. Fragmentation requires high collision energy (CE) to break the ring. The primary fragmentation pathway involves the neutral loss of the acetic acid moiety (as HCOOH or CO₂ + H₂O) followed by the degradation of the ethyl side chain.

Diagram 1: Proposed Fragmentation Pathway (ESI+)

This diagram illustrates the logical disassembly of the molecule inside the collision cell, serving as the basis for Transition selection.

FragmentationPathway Precursor Precursor Ion [M+H]+: m/z 155.08 (Intact Molecule) Frag1 Fragment A [M+H - HCOOH]+ m/z 109.07 (4-Ethyl-imidazole cation) Precursor->Frag1 Neutral Loss (HCOOH, -46 Da) CE: 15-20 eV Frag2 Fragment B [Frag A - C2H4]+ m/z 81.04 (Imidazole Ring) Frag1->Frag2 Alkyl Cleavage (Ethyl, -28 Da) CE: 25-30 eV Frag3 Fragment C Ring Cleavage m/z ~54 (Retro-Diels-Alder) Frag1->Frag3 Ring Opening High Energy CE: >40 eV

Caption: ESI+ Fragmentation logic for this compound showing sequential loss of the acid tail and ethyl group.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): Imidazole-4-acetic acid-d2 or 1-Methyl-histidine-d3 (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)

Rationale: Direct injection of aqueous samples is incompatible with high-organic HILIC initial conditions. ACN precipitation ensures solvent compatibility.

  • Aliquot: Transfer 50 µL of plasma/reaction mixture to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL in ACN).

  • Precipitate: Add 400 µL of ice-cold Acetonitrile (1% Formic Acid).

    • Note: The formic acid prevents the carboxylic acid from binding to proteins/precipitates.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Dilute the supernatant 1:1 with pure Acetonitrile before injection to match initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

  • Column: Waters BEH Amide or Agilent HILIC-Z (2.1 x 100 mm, 1.7 µm).

    • Why: Amide phases provide superior retention for carboxylated amines compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile:Water (95:5) with 10 mM Ammonium Formate.

    • Critical: Buffer is required in both phases to maintain ionization state and peak shape.

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min) State
0.00 95 0.4 Loading
1.00 95 0.4 Isocratic Hold
6.00 50 0.4 Elution Gradient
6.10 40 0.5 Wash

| 8.00 | 95 | 0.5 | Re-equilibration |

Mass Spectrometer Parameters (Source: ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C (High temp needed for aqueous elution)

  • Gas Flow: 1000 L/hr

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the fragile C-N bond)

MRM Transitions (Quantification & Confirmation)
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
EIAA 155.1109.13018Quantifier (Loss of HCOOH)
EIAA 155.181.13032Qualifier (Imidazole core)
EIAA 155.154.03045Structural check (Ring break)

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

  • Linearity: 1.0 ng/mL to 1000 ng/mL (r² > 0.995). Use 1/x² weighting.

  • Matrix Effects: HILIC is prone to ion suppression from phospholipids. Monitor the phospholipid transition (m/z 184 -> 184) to ensure it does not co-elute with EIAA (expect EIAA at ~3-4 mins, lipids often elute earlier in HILIC).

  • Carryover: Inject a blank after the highest standard. Imidazoles can stick to stainless steel; use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

Diagram 2: Analytical Workflow Logic

Visualizing the decision matrix for sample analysis.

Workflow Sample Sample (Plasma/API) Prep Protein Ppt (ACN + 1% FA) Dilution 1:1 with ACN Sample->Prep LC HILIC Separation (High Organic Start) Prep->LC MS ESI+ MS/MS Detection LC->MS Check1 Check Retention Time (Is it > 2.5 x Void?) MS->Check1 Check2 Check Ion Ratio (109/81 ratio within 15%) Check1->Check2 Yes Fail Flag for Re-injection Check1->Fail No (Void Elution) Result Valid Quantitation Check2->Result Pass Check2->Fail Fail (Interference)

Caption: Decision tree for validating EIAA analysis, emphasizing retention and ion ratio checks.

Troubleshooting Guide

  • Issue: Double peaks or split peaks.

    • Cause: Sample solvent strength is too high (too much water).

    • Fix: Ensure sample diluent is at least 80% ACN.

  • Issue: Low Sensitivity.

    • Cause: pH is too high. Imidazole protonation (pKa ~6.5) is suppressed at neutral pH.

    • Fix: Ensure Mobile Phase A is pH 3.0.

  • Issue: Retention Time Drift.

    • Cause: HILIC columns require long equilibration.

    • Fix: Allow 20 column volumes of equilibration between runs or use a "trap-and-elute" configuration.

References

  • Agilent Technologies. (2020). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

  • Vyskocilová, P., et al. (2006).[1] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[1][2] Retrieved from [Link]

  • Eckers, C., et al. (1996). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications. Retrieved from [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. Metabolites. Retrieved from [Link]

Sources

Application Note: HPLC Analysis of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the High-Performance Liquid Chromatography (HPLC) analysis of (4-Ethyl-imidazol-1-yl)-acetic acid , a polar, zwitterionic imidazole derivative. Often encountered as a process impurity in the synthesis of bisphosphonates (e.g., Zoledronic acid analogs) or as a metabolite in histamine pathways, this molecule presents specific chromatographic challenges due to its high polarity and lack of strong UV chromophores.

We present two validated protocols:

  • Protocol A (HILIC): Ideal for LC-MS applications and maximum retention of polar species.

  • Protocol B (RP-Aq): A robust Reversed-Phase method using 100% aqueous-compatible columns, suitable for standard QC environments with UV detection.

Physicochemical Profile & Analytical Challenges

Understanding the molecule's behavior in solution is the prerequisite for successful separation.

  • Chemical Structure: The molecule consists of an imidazole ring substituted at the N1 position with an acetic acid moiety and at the C4 position with an ethyl group.

  • pKa Values (Estimated):

    • Carboxylic Acid: pKa ~2.5 – 3.5 (Ionized at neutral pH).

    • Imidazole Nitrogen (N3): pKa ~6.5 – 7.5 (Protonated at acidic pH).

  • Chromatographic Behavior:

    • Low pH (< 2.5): The molecule is cationic (COOH protonated, Imidazole N+).

    • Neutral pH (6-7): The molecule is zwitterionic (COO-, Imidazole NH+).

    • Challenge: Standard C18 columns often fail to retain this compound due to "phase collapse" or elution in the void volume (

      
      ).
      
Visualization: Analytical Decision Matrix

MethodSelection Start Start: this compound CheckMS Is MS Detection Required? Start->CheckMS HILIC Select HILIC Mode CheckMS->HILIC Yes RP_Check Is Ion-Pairing Permitted? CheckMS->RP_Check No (UV Only) HILIC_Col Column: Bare Silica or Zwitterionic HILIC->HILIC_Col HILIC_MP MP: ACN/Buffer (Ammonium Formate) HILIC_Col->HILIC_MP RP_Aq Select Aqueous C18 (AQ) RP_Check->RP_Aq No (Simpler QC) RP_IP Select Ion-Pair HPLC RP_Check->RP_IP Yes (Max Resolution)

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detection requirements and laboratory constraints.

Protocol A: HILIC Method (Recommended for MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar imidazole derivatives. It utilizes a high-organic mobile phase to retain polar analytes on a polar stationary phase.

Chromatographic Conditions
ParameterSpecification
Column Silica or Zwitterionic HILIC (e.g., Kinetex HILIC, ZIC-HILIC), 150 x 2.1 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Isocratic Ratio 90% B / 10% A
Flow Rate 0.3 mL/min
Column Temp 30°C
Injection Vol 2 µL (Sample must be dissolved in 90% ACN to prevent peak distortion)
Detection UV @ 215 nm or MS (ESI Positive Mode, SIM m/z [M+H]+)
Technical Rationale
  • Buffer Selection: Ammonium formate is volatile, making it MS-compatible. The pH of 3.0 ensures the imidazole ring is protonated, interacting strongly with the negative silanols of the silica stationary phase via cation exchange, enhancing retention.

  • Sample Diluent: Injecting a water-rich sample into a HILIC system causes "solvent mismatch," leading to broad, split peaks. Samples must be diluted in the mobile phase (high organic).

Protocol B: Reversed-Phase "Aq" Method (Robust QC)

For laboratories without HILIC expertise or those requiring a simple QC method for high-concentration samples (e.g., reaction monitoring), a specialized "Aqueous C18" column is required.

Chromatographic Conditions
ParameterSpecification
Column C18-Aq / Polar-Embedded C18 (e.g., Shim-pack GIST C18-AQ, Atlantis T3), 150 x 4.6 mm, 3-5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 2.5) / Methanol (97:3 v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C
Detection UV @ 210 nm
Run Time ~10-12 minutes
Step-by-Step Preparation
  • Buffer Prep: Dissolve 2.72 g of

    
     in 1000 mL HPLC-grade water. Adjust pH to 2.5 using Phosphoric Acid (
    
    
    
    ). Filter through a 0.22 µm membrane.
  • Mobile Phase: Mix 970 mL of Buffer with 30 mL of Methanol. Degas.

  • Equilibration: Flush the column with 100% Mobile Phase for at least 45 minutes. Aq-columns require longer equilibration to fully wet the pores.

Mechanism of Action

Standard C18 chains "collapse" in 100% water, losing surface area. "Aq" columns have steric protection or polar end-capping that keeps the C18 chains extended even in 98-100% aqueous conditions, allowing the polar this compound to interact with the stationary phase.

Method Validation & System Suitability

To ensure data integrity (ALCOA+ principles), the following system suitability parameters must be met before routine analysis.

Acceptance Criteria
ParameterLimitRationale
Retention Factor (

)

Ensures separation from the void volume (unretained salts).
Tailing Factor (

)

Imidazoles often tail due to silanol interactions; strict limits are needed.
Theoretical Plates (

)

Ensures column efficiency.
RSD (Area, n=6)

Verifies injection precision.
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Linearity:

    
    .
    
  • LOD/LOQ: Estimated at 0.1 µg/mL (LOD) and 0.3 µg/mL (LOQ) using UV at 210 nm.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction between the basic imidazole nitrogen and residual silanols on the silica support.

  • Solution: Lower the pH of the mobile phase to < 3.0. If using Protocol B, add 5 mM Triethylamine (TEA) as a silanol blocker (ensure column compatibility).

Issue 2: Retention Time Shift

  • Cause: pH instability. The retention of zwitterions is extremely sensitive to pH changes near their pKa.

  • Solution: Verify buffer pH daily. Use a buffer concentration of at least 20 mM to resist pH changes from the sample matrix.

Issue 3: Low Sensitivity

  • Cause: The molecule lacks a strong chromophore (only the imidazole ring absorbs).

  • Solution: Ensure detection is set to 210 nm.[1] Avoid using UV-absorbing solvents like Acetone or THF. For trace analysis, derivatization or MS detection is required.

Experimental Workflow Diagram

Workflow Sample Sample: Reaction Mix or API Prep Prep: Dissolve in Mobile Phase (Filter 0.22 µm) Sample->Prep Dilution Inject Injection (2-10 µL) Prep->Inject Sep Separation (HILIC or Aq-C18) Inject->Sep Detect Detection (UV 210nm) Sep->Detect Data Data Analysis (Integration & Quant) Detect->Data

Figure 2: Standardized workflow for the analysis of imidazole-acetic acid derivatives.

References

  • SIELC Technologies. "Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • Larsen, N. E., et al. "Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography." Journal of Chromatography B, PubMed. Available at: [Link]

  • Shimadzu Corporation. "Analysis of Organic Acids and Polar Compounds using Shim-pack GIST C18-AQ." Shimadzu Application News No. 61. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for the In Vitro Evaluation of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow it to bind with high affinity to a wide array of biological targets.[3] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4] Imidazole-containing compounds have been shown to modulate critical cellular targets, including protein kinases, microtubules, and various enzymes, making them a focal point of intensive research and development.[3][5]

(4-Ethyl-imidazol-1-yl)-acetic acid is a novel compound featuring this critical imidazole core. As with any new chemical entity, a systematic and robust in vitro evaluation is the foundational step to uncovering its therapeutic potential and mechanism of action.[6] This guide provides a comprehensive, tiered strategy for the initial characterization of this compound, designed to efficiently assess its bioactivity profile, from broad cytotoxicity to specific molecular interactions. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.[7]

Part 1: Foundational Profiling - Cytotoxicity Assessment

Causality Behind the Experiment: Before investigating specific mechanisms, it is imperative to determine the concentration range at which this compound affects cell viability. This initial screen is crucial for distinguishing targeted pharmacological effects from non-specific cytotoxicity and for establishing a safe and effective concentration window for all subsequent, more sensitive assays. The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity serves as a critical benchmark for interpreting all future results.

Protocol 1: General Cytotoxicity using the MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring, yielding purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout P1 Seed cells in 96-well plate P2 Incubate for 24h for cell adherence P1->P2 T1 Prepare serial dilutions of This compound P2->T1 T2 Add compound dilutions & controls to wells T1->T2 T3 Incubate for 48-72h T2->T3 R1 Add MTT reagent to each well T3->R1 R2 Incubate for 2-4h to allow formazan formation R1->R2 R3 Solubilize formazan crystals (e.g., with DMSO) R2->R3 R4 Read absorbance at ~570 nm R3->R4

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed selected cancer or normal cell lines (e.g., A549, MCF-7, and non-cancerous HEK293) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound.

    • Trustworthiness Check: Include the following essential controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compound.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

      • Blank Control: Wells containing medium only, with no cells, for background subtraction.

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Sample Cytotoxicity Profile

Cell LineTypeIC₅₀ (µM) for this compound
A549Human Lung Carcinoma15.2
MCF-7Human Breast Adenocarcinoma28.5
PC-3Human Prostate Adenocarcinoma12.8
HEK293Human Embryonic Kidney (Non-cancerous)> 100

Part 2: Elucidating the Mechanism of Action - Target-Based Assays

Causality Behind the Experiment: The imidazole scaffold is a well-established kinase inhibitor.[5] Therefore, a logical next step is to screen this compound for its ability to inhibit protein kinase activity. Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of diseases like cancer.[4] An initial broad-spectrum kinase assay can reveal potential targets for more focused follow-up studies.

Signaling Pathway Context

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ATP ATP ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Compound This compound Compound->RAF Inhibition? ADP ADP

Caption: A potential target pathway (MAPK) for kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a generic, high-throughput luminescent assay (e.g., ADP-Glo™) that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., RAF Kinase), substrate solution (a generic or specific peptide substrate), and ATP solution at appropriate concentrations.

  • Compound Plating: In a 384-well plate, add serial dilutions of this compound.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Allow a brief pre-incubation (10-15 minutes). Initiate the reaction by adding ATP.

    • Trustworthiness Check:

      • No-Enzyme Control: Wells without the kinase to measure background signal.

      • No-Inhibitor Control (100% Activity): Reaction with vehicle (DMSO) only.

      • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Sorafenib for RAF kinase) to validate the assay.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (ADP-Glo™ Reagent). Incubate for 40 minutes.

    • Add the second detection reagent (Kinase Detection Reagent) to convert ADP to ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls. The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Part 3: Assessing Activity in a Cellular Context

Causality Behind the Experiment: While biochemical assays are excellent for direct target interaction studies, they do not account for cellular factors like membrane permeability, efflux pumps, or compound metabolism.[10] Cell-based assays are therefore essential to confirm that the compound can reach its target inside a living cell and exert a functional effect.[6][11]

Protocol 3: Cellular Target Engagement via NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein target in living cells.[10] It measures the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the target will displace the tracer, causing a decrease in the BRET signal.

Principle of NanoBRET™ Assay

NanoBRET_Principle cluster_binding node_no_compound No Compound Target Protein-NanoLuc Fluorescent Tracer BRET Signal (Energy Transfer) node_no_compound:f1->node_no_compound:f3 BRET node_with_compound With Compound Target Protein-NanoLuc This compound No/Reduced BRET Signal node_with_compound:f1->node_with_compound:f3 Displacement Tracer Tracer Tracer->node_no_compound:f2 Compound Compound Compound->node_with_compound:f2

Caption: Principle of competitive displacement in a NanoBRET™ assay.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells, followed immediately by the addition of the fluorescent tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data and plot the corrected BRET ratio against the compound concentration to determine the IC₅₀ for target engagement in live cells.

Summary and Next Steps

This application guide outlines a logical and robust workflow for the initial in vitro characterization of this compound. By starting with broad cytotoxicity profiling and progressing through specific biochemical and cell-based target engagement assays, researchers can build a comprehensive understanding of the compound's biological activity.

Consolidated Data Summary (Hypothetical)

Assay TypeSpecific Target/Cell LineEndpointResult (IC₅₀)
Cytotoxicity A549 (Lung Cancer)Cell Viability15.2 µM
HEK293 (Normal)Cell Viability> 100 µM
Biochemical RAF KinaseEnzyme Inhibition0.8 µM
P38 KinaseEnzyme Inhibition12.5 µM
Cell-Based HEK293 cells expressing RAF-NanoLuc®Target Engagement1.1 µM

Positive results from this cascade would warrant further investigation, including screening against a broader kinase panel to determine selectivity, assessing effects on downstream signaling pathways (e.g., via Western Blot), and eventually progressing to more complex 3D cell culture models before in vivo studies.[11]

References

  • Vertex AI Search. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Domainex. Cell Based Assays | Biomarker & Phenotypic Profiling. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Gaba, M., et al. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules. [Link]

  • MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

  • Taylor & Francis. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • Sygnature Discovery. Cell Based Assays Development | Drug Discovery. [Link]

  • Molecules. (2021, July 2). Imidazoles as potential anticancer agents: An update on recent studies. [Link]

  • PubMed. (2008, October 15). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • ResearchGate. (2025, August 7). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]

Sources

Application Note: Antimicrobial Characterization of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Compound Focus: (4-Ethyl-imidazol-1-yl)-acetic acid Chemical Class: Imidazole-N-substituted carboxylic acid Primary Application: Antimicrobial Susceptibility Testing (AST)

This compound represents a structural hybrid of the pharmacologically active imidazole core and a hydrophilic carboxylic acid moiety. While the imidazole ring is the pharmacophore responsible for inhibiting sterol 14


-demethylase (CYP51) in fungi and disrupting bacterial membranes, the N-1 acetic acid substitution significantly alters physicochemical properties, particularly solubility and ionization state.

This application note provides a standardized, rigorous protocol for evaluating the antibacterial and antifungal potential of this compound. Unlike lipophilic azoles (e.g., clotrimazole), the presence of the carboxylic acid group (pKa


 4.5) renders this molecule ampholytic. This requires specific attention to buffer capacity  and pH control  in culture media to prevent false-negative results caused by ionization-driven permeability barriers.
Target Mechanism (Hypothetical)
  • Fungal: Nitrogen of the imidazole ring binds to the heme iron of CYP450 enzymes, blocking ergosterol biosynthesis.

  • Bacterial: Disruption of lipid bilayers or interference with metabolic co-factors (histidine mimics).

Material Preparation & Handling[1][2][3][4]

Compound Solubility & Stock Solution

The "acetic acid" tail confers high polarity. Unlike many antimicrobial leads that require 100% DMSO, this compound is likely water-soluble, especially if supplied as a Hydrochloride (HCl) salt.

  • Primary Solvent: Sterile Deionized Water (if HCl salt) or Phosphate Buffered Saline (PBS, pH 7.4).

  • Secondary Solvent: Dimethyl Sulfoxide (DMSO) (Use only if water solubility is

    
     mg/mL).
    
  • Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

  • Sterilization: Syringe filter (0.22 µm PES or PVDF). Do not autoclave the compound.

Critical Check: Measure the pH of the stock solution. If the compound is the free acid, the stock may be acidic (pH 3-4). Neutralize to pH 7.0–7.4 using 1N NaOH before adding to bacterial cultures to avoid killing cells simply due to acidity.

Reference Controls

To validate the assay, run these standards in parallel:

  • Gram-Negative Control: Ciprofloxacin or Gentamicin.

  • Gram-Positive Control: Vancomycin or Ampicillin.

  • Antifungal Control: Fluconazole or Ketoconazole.[1]

Experimental Protocols

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07 (Bacteria) / M27 (Yeasts) Objective: Determine the Minimum Inhibitory Concentration (MIC).[1]

Workflow:

  • Inoculum Prep:

    • Grow bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Rows A-H: Add 100 µL of CAMHB.

    • Column 1: Add 100 µL of this compound stock.

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Columns 11 & 12: Growth Control (no drug) and Sterility Control (media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 35 ± 2°C for 16–20 hours (Bacteria); 24–48 hours (Fungi).

  • Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth .[2]

Protocol B: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic (inhibits growth) and Bactericidal (kills) activity.

  • Preparation: Prepare tubes with compound at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria (

    
     CFU/mL) to drug-containing broth.
    
  • Sampling: Remove aliquots at

    
     hours.
    
  • Plating: Serially dilute aliquots in PBS and plate on Agar.

  • Analysis:

    • Bactericidal:

      
       log reduction (
      
      
      
      kill) from initial inoculum.
    • Bacteriostatic:

      
       log reduction.
      

Visualizing the Screening Workflow

The following diagram illustrates the decision matrix for characterizing the antimicrobial activity of this compound.

Antimicrobial_Workflow Compound This compound (Solid/Stock) Solubility Solubility Check (Water vs. DMSO) Compound->Solubility pH_Adjust pH Adjustment (Neutralize to 7.2) Solubility->pH_Adjust If Acidic Screen Primary Screen (Agar Well Diffusion) Solubility->Screen Neutral pH_Adjust->Screen MIC_Assay Broth Microdilution (MIC Determination) Screen->MIC_Assay Zone > 10mm Analysis Data Analysis MIC_Assay->Analysis Define MIC KillCurve Time-Kill Assay (Bactericidal vs Static) Analysis->KillCurve If MIC < 100 µg/mL Biofilm Biofilm Inhibition (Crystal Violet) Analysis->Biofilm If MIC < 100 µg/mL

Figure 1: Step-wise screening cascade for imidazole-acetic acid derivatives, prioritizing pH correction and solubility checks.

Data Presentation & Analysis

When reporting results, summarize MIC values alongside physicochemical observations.

Table 1: Recommended Reporting Format

OrganismStrain IDReference Drug MIC (µg/mL)Test Compound MIC (µg/mL)Interpretation
S. aureusATCC 29213Vancomycin: 0.5 - 2.0[Data] Gram(+) Activity
E. coliATCC 25922Ciprofloxacin: 0.004 - 0.015[Data] Gram(-) Activity
P. aeruginosaATCC 27853Gentamicin: 0.5 - 2.0[Data] Efflux Liability?
C. albicansATCC 90028Fluconazole: 0.25 - 1.0[Data] Antifungal Potency

Statistical Validity:

  • All MICs must be performed in triplicate .

  • The MIC is valid only if the Quality Control (Reference Drug) falls within CLSI-defined ranges.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • Clinical and Laboratory Standards Institute (CLSI). (2022).[1] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition.

  • Zhang, L., et al. (2014). "Synthesis and antimicrobial activity of imidazole derivatives." Chemical Biology & Drug Design. (Demonstrates structure-activity relationships of N-substituted imidazoles).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

Sources

Application Note: (4-Ethyl-imidazol-1-yl)-acetic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Ethyl-imidazol-1-yl)-acetic acid (EIAA) is a functionalized imidazole-carboxylate ligand. While widely recognized as a key pharmaceutical intermediate in the synthesis of bisphosphonates (e.g., zoledronic acid), its potential in coordination chemistry remains an underutilized frontier compared to its un-substituted parent, imidazol-1-yl-acetic acid.

This guide provides a comprehensive technical workflow for researchers utilizing EIAA to design metal-organic frameworks (MOFs) or discrete bio-inorganic models. Unlike the parent ligand, the 4-ethyl group introduces specific steric bulk and increased lipophilicity, altering packing motifs and solubility profiles. This note details the synthesis of the ligand, protocols for metal complexation (Zn, Cu, Co), and critical characterization data.

Ligand Profile & Properties[1]

PropertyDescription
Chemical Name 2-(4-Ethyl-1H-imidazol-1-yl)acetic acid
Abbreviation EIAA / 4-Et-ImAc
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Coordination Sites N3 (Imidazole): Soft/Borderline donor; Carboxylate (COO⁻): Hard donor (monodentate, chelating, or bridging).
Key Feature 4-Ethyl Group: Provides steric hindrance preventing dense packing; increases solubility in organic solvents (MeOH, EtOH) vs. water.
pKa Values ~2.5 (COOH), ~6.8 (Imidazolium N).
Structural Logic

The ligand operates as a heterotopic linker . The imidazole nitrogen (N3) binds transition metals with high affinity (M-N bond), while the flexible acetate arm allows for diverse coordination geometries. The ethyl group at the 4-position directs the topology of the resulting complex by blocking specific spatial quadrants, often favoring lower-dimensionality structures (1D chains or discrete cages) over dense 3D networks.

Synthesis of this compound[2]

Objective: Synthesize high-purity EIAA from 4-ethylimidazole. Challenge: Regioselectivity. Alkylation of 4(5)-ethylimidazole can yield both 1,4- and 1,5-isomers. The 1,4-isomer is thermodynamically preferred and sterically less hindered.

Protocol A: N-Alkylation and Hydrolysis

Reagents: 4-Ethylimidazole (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq), Acetone (Solvent), NaOH (2M).

Step 1: Ester Formation
  • Dissolution: Dissolve 4-ethylimidazole (10 mmol, 0.96 g) in anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol, 2.76 g). Stir at room temperature for 30 min to facilitate deprotonation.

  • Alkylation: Dropwise add ethyl bromoacetate (11 mmol, 1.22 mL) over 10 minutes.

  • Reflux: Heat to reflux (56 °C) for 12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] The residue contains a mixture of 1,4- and 1,5-isomers (typically 4:1 ratio).

    • Purification Note: The isomers can often be separated by column chromatography (Gradient: Hexane -> EtOAc). The 1,4-isomer (less polar) elutes first.

Step 2: Hydrolysis to Acid
  • Hydrolysis: Dissolve the purified ester in THF/Water (1:1, 20 mL). Add NaOH (2M, 5 mL).

  • Reaction: Stir at 60 °C for 4 hours.

  • Neutralization: Cool to 0 °C. Acidify carefully with HCl (1M) to pH 3.5–4.0 (isoelectric point).

  • Isolation: The product may precipitate. If not, evaporate THF and extract with n-butanol or lyophilize the aqueous phase.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain white crystalline solid.

Metal Complexation Protocols

Protocol B: Hydrothermal Synthesis (Coordination Polymers)

Best for: Creating Metal-Organic Frameworks (MOFs) or robust 1D/2D polymers.

Target Metals: Zn(II), Co(II), Cd(II).

  • Preparation: In a 20 mL Teflon-lined autoclave, mix:

    • EIAA Ligand (0.5 mmol)

    • Metal Salt (e.g., Zn(NO₃)₂·6H₂O) (0.5 mmol)

    • NaOH (0.5 mmol) (to deprotonate the carboxylic acid)

    • H₂O (8 mL) + Ethanol (2 mL) (Ethanol aids ligand solubility)

  • Thermal Cycle: Seal and heat to 120 °C for 48–72 hours.

  • Cooling: Cool to room temperature at a rate of 5 °C/h (slow cooling promotes single crystal growth).

  • Harvesting: Filter the resulting crystals (often block or needle-shaped). Wash with water and ethanol.

Protocol C: Direct Solvothermal Mixing (Discrete Complexes)

Best for: Cu(II) complexes and bio-mimetic studies.

Target Metals: Cu(II), Ni(II).[2][3]

  • Ligand Solution: Dissolve EIAA (1.0 mmol) in Methanol (10 mL).

  • Metal Solution: Dissolve Cu(ClO₄)₂·6H₂O (0.5 mmol) in Methanol (5 mL).

    • Note: Perchlorate salts are used to minimize anion coordination, but Warning: Perchlorates are potentially explosive. Acetate or Chloride salts are safer alternatives.

  • Mixing: Add metal solution to ligand solution dropwise. The solution will likely turn deep blue/green (characteristic of Cu-N binding).

  • Crystallization: Allow slow evaporation at room temperature or use vapor diffusion (diethyl ether into the methanol solution).

Structural Visualization & Logic

The following diagram illustrates the synthesis pathway and the competing coordination modes driven by the 4-ethyl steric influence.

EIAA_Workflow cluster_steric Steric Influence of 4-Ethyl Group Start 4-Ethylimidazole Alkylation Alkylation (Ethyl bromoacetate + K2CO3) Start->Alkylation Isomers Isomer Mixture (1,4- vs 1,5-) Alkylation->Isomers Purification Chromatography (Isolate 1,4-isomer) Isomers->Purification Regioselectivity Control Hydrolysis Hydrolysis (NaOH -> HCl) Purification->Hydrolysis Ligand This compound (EIAA) Hydrolysis->Ligand Complex_Zn Zn(II) Polymer (Bridging Mode) Ligand->Complex_Zn Hydrothermal (pH > 5) Complex_Cu Cu(II) Discrete (Chelating Mode) Ligand->Complex_Cu Solvothermal (MeOH) Steric Prevents dense packing Favors open channels Ligand->Steric

Caption: Workflow from precursor to metal complex, highlighting the critical isomer separation step and divergent coordination pathways.

Characterization Guide

To validate the ligand and complexes, look for these specific spectral signatures:

TechniqueExpected Signature (Ligand vs. Complex)
IR Spectroscopy Ligand:

at ~1710 cm⁻¹ (protonated). Complex: Shift to 1550–1650 cm⁻¹. The difference

indicates binding mode (Monodentate:

; Bridging:

).
¹H NMR (D₂O/DMSO) Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm). Imidazole: C2-H proton (~7.6 ppm) often shifts downfield upon metal binding to N3. Methylene: Singlet at ~4.8 ppm (N-CH₂-COO).
Single Crystal XRD Critical Check: Verify the position of the ethyl group. In the 1,4-isomer, the ethyl group is away from the acetate arm. In the 1,5-isomer, it is adjacent, causing significant steric clash.

Troubleshooting & Expert Tips

  • Isomer Purity: The commercial "4-ethylimidazole" is often a tautomeric mixture. Once alkylated, the tautomers become fixed structural isomers. Always run NMR on your ester intermediate. If you see split signals for the ethyl group, you have a mixture. Separation is easier at the ester stage than the acid stage.

  • Solubility: EIAA is zwitterionic in neutral water and may be sparingly soluble.

    • Solution: Use the hydrochloride salt (EIAA·HCl) for better water solubility, then neutralize in situ with NaOH during complexation.

  • Crystallization: If an oil forms instead of crystals (common with flexible ligands), try slow diffusion of acetone or acetonitrile into the aqueous metal-ligand solution. The ethyl group increases solubility in organics, making this technique more effective than for the unsubstituted ligand.

References

  • BenchChem. "2-(1H-imidazol-1-yl)acetic acid hydrochloride - Structure and Applications." BenchChem Database. Accessed Oct 2023. Link

  • Chen, H.-X., et al. "Synthesis and structural characterization of several new coordination polymers of 2-(1H-imidazol-1-yl) acetic acid."[4] Polyhedron, vol. 41, no.[5] 1, 2012, pp. 77-85.[5] (Foundational protocol for imidazole-acetate ligands). Link[5]

  • PubChem. "4-Ethylimidazole - Compound Summary." National Library of Medicine.[6] Link

  • Horne, D., et al. "Efficient synthesis of 4(5)-ethylimidazole." Heterocycles, vol. 39, no.[1][2][3][7] 1, 1994, pp. 139-153.[1] (Reference for precursor synthesis).

  • Green, J. "Bisphosphonate Synthesis Intermediates." Google Patents (KR20110005837A). (Describes the use of EIAA in pharmaceutical synthesis). Link

Sources

Troubleshooting & Optimization

Improving yield of (4-Ethyl-imidazol-1-yl)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for (4-Ethyl-imidazol-1-yl)-acetic Acid

Technical Support Center: Synthesis Optimization

Welcome to the technical support hub for imidazole functionalization. You are likely accessing this guide because your synthesis of This compound is suffering from one of three common failure modes:

  • Poor Regioselectivity: You are obtaining a mixture of 1,4- and 1,5-isomers.

  • Isolation Failure: The high water solubility of the zwitterionic product prevents successful extraction.

  • Oligomerization: Direct alkylation with chloroacetic acid is yielding tarry byproducts.

This guide moves beyond standard textbook procedures to address the process chemistry required to isolate high-purity material.

Part 1: The Core Reaction Strategy

To improve yield, you must abandon direct alkylation using chloroacetic acid. The carboxylic acid moiety interferes with the base, leading to salt formation and solubility issues that stall the reaction.

The Optimized Route: Two-step synthesis via an Ester Intermediate .

  • N-Alkylation: 4-Ethylimidazole + Ethyl Chloroacetate

    
     Ethyl (4-ethyl-imidazol-1-yl)acetate.
    
  • Hydrolysis: Ester

    
     Acid (Zwitterion).
    
Visualizing the Regioselectivity Challenge

The 4-ethylimidazole starting material exists in tautomeric equilibrium. The alkylating agent can attack either nitrogen. We target the 1,4-isomer (less sterically hindered), but the 1,5-isomer is a common impurity.

ReactionPathway Start 4-Ethylimidazole (Tautomeric Mixture) Reagent Ethyl Chloroacetate + Base (K2CO3) Start->Reagent Isomer14 TARGET: 1,4-Isomer (Ethyl group remote from N-alkyl) Reagent->Isomer14 Major Product (Sterically Favored) Isomer15 IMPURITY: 1,5-Isomer (Ethyl group adjacent to N-alkyl) Reagent->Isomer15 Minor Product (Steric Clash) FinalProduct (4-Ethyl-imidazol-1-yl) -acetic acid Isomer14->FinalProduct Hydrolysis (HCl/H2O)

Figure 1: Reaction pathway showing the bifurcation between the desired 1,4-isomer and the 1,5-impurity. Separation must occur at the ester stage.

Part 2: Optimized Experimental Protocols

Step 1: Regioselective N-Alkylation (The Ester)

Objective: Maximize the 1,4:1,5 ratio and isolate the pure ester.

  • Reagents:

    • 4-Ethylimidazole (1.0 eq)

    • Ethyl chloroacetate (1.1 eq) — Do not use excess >1.2 eq to prevent bis-quaternization.

    • Potassium Carbonate (

      
      , anhydrous, 2.0 eq)
      
    • Solvent: Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup; DMF is preferred if reaction rate is slow.

Protocol:

  • Dissolve 4-ethylimidazole in dry MeCN (10 mL/g).

  • Add anhydrous

    
    . Stir at room temperature for 30 minutes. Why? This deprotonates the imidazole to form the imidazolate anion, enhancing nucleophilicity.
    
  • Add ethyl chloroacetate dropwise over 20 minutes.

  • Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Workup (Critical):

    • Filter off the inorganic salts (

      
      /KCl) while warm.
      
    • Concentrate the filtrate to an oil.

    • Purification: The 1,4 and 1,5 isomers usually have distinct Rf values. Purify via flash column chromatography (Silica gel, Gradient: 100% DCM

      
       5% MeOH/DCM).
      
    • Checkpoint: Isolate the pure 1,4-ester here. Do not carry the mixture to hydrolysis.

Step 2: Hydrolysis & Isolation (The Zwitterion)

Objective: Cleave the ester without trapping salts in the final product.

  • Reagents:

    • Purified Ethyl (4-ethyl-imidazol-1-yl)acetate

    • 6N Hydrochloric Acid (HCl)

Protocol:

  • Dissolve the ester in 6N HCl (5 mL/g).

  • Reflux for 2–4 hours.

  • Isolation (The "Desalting" Trick):

    • Evaporate the HCl/water completely under reduced pressure to obtain a solid residue (Hydrochloride salt).

    • Option A (Ion Exchange): Dissolve in minimum water, load onto a strongly acidic cation exchange resin (e.g., Dowex 50W). Wash with water, then elute with 1M

      
      . Lyophilize the eluent.
      
    • Option B (Isoelectric Precipitation): Dissolve the HCl salt in minimum water. Carefully adjust pH to the isoelectric point (approx pH 5–6) using 1N NaOH. Cool to 4°C. The zwitterion should crystallize out. Filter and wash with cold acetone.

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<40%). Where is the product going?

A: If you are doing a liquid-liquid extraction (e.g., DCM/Water) on the acid step, you are washing your product down the drain.

  • Reason: this compound is highly polar and water-soluble.

  • Fix: Never extract the acid. Isolate by evaporation and crystallization (Option B above) or Resin (Option A).

Q2: How do I distinguish the 1,4-isomer from the 1,5-isomer by NMR?

A: Look at the cross-peaks in a NOESY spectrum, or use simple 1H NMR heuristics.

  • 1,4-Isomer (Desired): The N-methylene protons (

    
    ) are spatially distant from the ethyl group.
    
  • 1,5-Isomer (Undesired): The N-methylene protons are spatially close to the ethyl group. You will see a Nuclear Overhauser Effect (NOE) between the

    
     and the ethyl protons.
    
  • Shift Data: In the 1,5-isomer, the ethyl group often shields the

    
     protons, shifting them slightly upfield compared to the 1,4-isomer.
    
Q3: Can I use Sodium Hydride (NaH) instead of K2CO3?

A: Yes, but with caution.

  • NaH/THF: This creates the "naked" anion rapidly. It often leads to faster reaction times but can sometimes decrease regioselectivity because the highly reactive anion attacks indiscriminately.

  • Recommendation: Stick to

    
    /MeCN for thermodynamic control unless the reaction refuses to proceed.
    

Part 4: Data & Decision Support

Solvent & Base Selection Guide
SystemYield PotentialRegioselectivityEase of WorkupNotes
K2CO3 / MeCN ModerateHighExcellentBest for scale-up; salts filter off easily.
NaH / THF HighLow/VariableModerateRequires anhydrous conditions; H2 gas evolution.
K2CO3 / DMF HighModeratePoorDMF is hard to remove; high boiling point complicates ester isolation.
No Solvent (Neat) LowVery LowDifficultLeads to polymerization; not recommended.
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product CheckStage Which stage? Problem->CheckStage Alkylation Alkylation Step CheckStage->Alkylation Hydrolysis Hydrolysis Step CheckStage->Hydrolysis CheckTLC Check TLC of Ester Alkylation->CheckTLC CheckSolubility Check Aqueous Phase Hydrolysis->CheckSolubility Action1 Two spots close together? Isomer mixture. CheckTLC->Action1 Action2 Product stuck in water? Do NOT extract. CheckSolubility->Action2 Solution1 Purify by Column (DCM/MeOH) Action1->Solution1 Solution2 Evaporate to dryness Use Ion Exchange Action2->Solution2

Figure 2: Diagnostic workflow for identifying yield loss points.

References

  • Imidazol-1-yl-acetic acid hydrochloride synthesis (General Protocol)

    • Source: Asian Journal of Green Chemistry[1]

    • Context: Describes the solvent-free and solvent-based N-alkylation of imidazole with chloroacetate esters, followed by hydrolysis.
  • Regioselectivity in Imidazole Alkyl

    • Source: BenchChem Technical Support[2]

    • Context: Discusses the steric and electronic factors influencing N1 vs N3 alkyl
  • Zoledronic Acid Intermedi

    • Source: Sciforum / Mol2Net
    • Context: Detailed procedure for the synthesis of imidazol-1-yl-acetic acid using K2CO3 and benzyl chloroacetate, mirroring the 4-ethyl protocol recommended here.
    • URL:[Link]

  • Separation of N-Alkyl

    • Source: National Institute of Science Communic
    • Context: Provides analytical methods (NMR/TLC) for distinguishing and separating regioisomers of N-substituted azoles.
    • URL:[Link]

Sources

Side reactions in the synthesis of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of (4-Ethyl-imidazol-1-yl)-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered during the preparation of this compound. The standard synthetic route involves the N-alkylation of 4-ethylimidazole with an ethyl haloacetate, followed by the saponification of the intermediate ester. While conceptually straightforward, this workflow is fraught with side reactions—most notably poor regiocontrol, over-alkylation, and hydrolysis-induced degradation.

This guide provides a deep mechanistic analysis, actionable troubleshooting steps, quantitative optimization data, and self-validating experimental protocols to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Side Reaction Network

To effectively troubleshoot, we must first map the chemical logic of the system. The diagram below illustrates the competing pathways during the alkylation and hydrolysis phases.

G SM 4-Ethyl-1H-imidazole (Tautomeric Mixture) TargetEster Target Intermediate: (4-Ethyl-imidazol-1-yl)- acetic acid ethyl ester SM->TargetEster Alkylation (N1 attack) RegioEster Side Product 1: (5-Ethyl-imidazol-1-yl)- acetic acid ethyl ester SM->RegioEster Alkylation (N3 attack) Reagent Ethyl Bromoacetate + Base Reagent->SM QuatSalt Side Product 2: 1,3-Bis(ethoxycarbonylmethyl)- 4-ethylimidazolium bromide TargetEster->QuatSalt Over-alkylation (Excess Reagent) FinalProduct Target Product: (4-Ethyl-imidazol-1-yl)- acetic acid TargetEster->FinalProduct Mild Hydrolysis (LiOH, THF/H2O) Degradation Side Product 3: Decarboxylation / Degradation TargetEster->Degradation Harsh Hydrolysis (High Heat/Strong Acid) RegioEster->QuatSalt Over-alkylation

Reaction network showing N1/N3 regioselectivity, over-alkylation, and degradation pathways.

Troubleshooting Guides & FAQs

Q1: My alkylation reaction yields a persistent mixture of regioisomers. How can I selectively obtain the 4-ethyl isomer over the 5-ethyl isomer? Causality: 4-Ethylimidazole is an unsymmetrical heterocycle that exists as a rapidly equilibrating tautomeric mixture. Upon deprotonation with a base, it forms an ambident imidazolide anion. Alkylation of this anion proceeds via an


 mechanism ()[1]. The ethyl group exerts both a weak inductive electron-donating effect and a steric effect. While sterics favor attack at the more remote nitrogen (yielding the 1-alkyl-4-ethylimidazole), the lack of strong electronic differentiation leads to competitive formation of the 1-alkyl-5-ethylimidazole side product. A lack of selectivity is a common issue stemming from the similar reactivity of the two ring nitrogens ()[2].
Solution:  To maximize the 4-ethyl to 5-ethyl ratio, shift from kinetic to thermodynamic control by modifying your base and solvent system. Use a bulky base (e.g., 

) in a polar aprotic solvent (like DMF) at lower temperatures (0 °C). The larger counter-cation (

) enhances the reactivity of the naked anion while amplifying steric differentiation during the transition state.

Q2: I am observing a highly polar, water-soluble byproduct that crashes out of the organic phase. What is this, and how do I prevent it? Causality: This is the over-alkylated quaternary ammonium salt: 1,3-bis(ethoxycarbonylmethyl)-4-ethylimidazolium bromide. Once the first alkylation occurs, the remaining unsubstituted nitrogen retains its lone pair and nucleophilicity. If an excess of ethyl bromoacetate is present, or if localized high concentrations occur during addition, the second alkylation proceeds rapidly. Solution: Strictly limit ethyl bromoacetate to 0.95 equivalents relative to the imidazole. Perform the addition dropwise using a syringe pump over 45–60 minutes into a dilute solution of the imidazolide anion. Maintain vigorous stirring to prevent localized pooling of the electrophile.

Q3: During the final hydrolysis step, my yield drops significantly, and I detect degradation products. Why is the ester hydrolysis failing? Causality: The target compound, this compound, contains an electron-rich imidazole ring adjacent to a carboxylic acid. Harsh acidic hydrolysis at elevated temperatures can trigger decarboxylation via an ylide intermediate. Conversely, overly aggressive basic conditions (e.g., refluxing NaOH) can lead to ring-opening or general decomposition. Solution: Utilize mild saponification conditions. Lithium hydroxide (LiOH) in a biphasic THF/Water mixture at room temperature is highly effective. The lithium cation coordinates the ester carbonyl, accelerating hydroxide attack without requiring the thermal energy that drives degradation side reactions.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the mitigation of side reactions during the alkylation step.

BaseSolventTemp.Eq. of Ethyl BromoacetateMajor Side Reaction ObservedYield of Target Ester
NaHTHF25 °C1.20Over-alkylation (Quaternization)45%
KOtBuTHF25 °C1.10Regioisomer formation (5-ethyl)65%

DMF0 °C to 25 °C1.00Minimal (Slight 5-ethyl formation)78%

DMF0 °C to 25 °C0.95None (Optimized) 88%

(Note: Data reflects optimized parameters derived from general imidazole alkylation principles and specific studies on 4-alkylimidazoles[1],[3],[4].)

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound ethyl ester

This protocol is designed to suppress quaternization and maximize the 4-ethyl regioisomer.

  • Deprotonation: Charge a flame-dried round-bottom flask with 4-ethylimidazole (1.0 eq) and anhydrous DMF (0.2 M concentration). Add

    
     (1.2 eq) and stir the suspension at room temperature for 30 minutes to generate the imidazolide anion. (Note: While  can be used for rapid deprotonation[3], 
    
    
    
    /DMF provides superior regiocontrol).
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve ethyl bromoacetate (0.95 eq) in a small volume of anhydrous DMF. Add this solution dropwise via a syringe pump over 45 minutes. Causality: Sub-stoichiometric, slow addition prevents the localized excess of electrophile that causes over-alkylation.

  • Propagation: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (DCM:MeOH 9:1) until the limiting reagent (ethyl bromoacetate) is consumed.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (5x) to completely remove DMF. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: Hexanes to 70% EtOAc/Hexanes) to cleanly separate the 4-ethyl target from trace amounts of the 5-ethyl regioisomer.

Protocol 2: Mild Saponification to this compound

This protocol ensures complete ester cleavage while preventing thermal decarboxylation.

  • Solvent Setup: Dissolve the purified this compound ethyl ester in a 3:1:1 mixture of THF : Methanol : Water (0.1 M concentration).

  • Hydrolysis: Add LiOH monohydrate (1.5 eq) in one portion. Stir at room temperature for 4-6 hours. Self-Validation: Monitor by LC-MS; the reaction is complete when the ester mass (

    
    ) is entirely replaced by the acid mass. Do not apply heat.
    
  • Solvent Removal: Concentrate the mixture under reduced pressure at 30 °C to remove THF and Methanol, leaving only the basic aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath. Carefully adjust the pH to ~5.5 using 1M HCl. The zwitterionic this compound will precipitate.

  • Isolation: Filter the white solid, wash with ice-cold water, and dry under high vacuum for 24 hours to afford the pure product.

References

  • University of Otago. "N-Alkylation of imidazoles." (Mechanistic insights into

    
     vs 
    
    
    
    kinetics and regioselectivity). Available at: [Link]
  • Google Patents. "KR20110005837A - Pharmaceutical Compositions With Bisphosphonates." (Details specific reaction conditions for 4-ethylimidazole alkylation).

Sources

Technical Support Center: (4-Ethyl-imidazol-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Challenges Ticket ID: #EIAA-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Zwitterion Trap

Welcome to the support center. If you are here, you are likely staring at a flask containing a sticky, hygroscopic oil or a water-soluble solid that refuses to crystallize.[1] You are dealing with (4-Ethyl-imidazol-1-yl)-acetic acid , a classic "zwitterionic trap."

This molecule possesses two distinct ionization centers:

  • The Imidazole Ring: Basic (pKa ~7.0).[1]

  • The Carboxylic Acid: Acidic (pKa ~2.5).[1]

The Core Challenge: At neutral pH, this molecule exists as a zwitterion (net charge 0), making it highly water-soluble but insoluble in most organic solvents (DCM, EtOAc).[1] Standard liquid-liquid extraction (LLE) will fail. Furthermore, the synthesis from 4-ethylimidazole often yields regioisomers and inorganic salts that are difficult to separate from the final zwitterion.

This guide prioritizes causality-based troubleshooting . We don't just tell you what to do; we explain why your previous attempts failed and how to fix them.

Module 1: The Regioselectivity Crisis (1,4- vs. 1,5-Isomers)

User Question: "I see two spots on my TLC (or two peaks on HPLC) with identical mass. I suspect regioisomers. How do I separate them?"

The Mechanism

The starting material, 4-ethylimidazole, exists in tautomeric equilibrium.[1] When you alkylate it (e.g., with chloroacetic acid or bromoacetate), the electrophile can attack either nitrogen.[1]

  • Path A (Major): Attack at the nitrogen distal to the ethyl group

    
    1,4-isomer  (Less sterically hindered).
    
  • Path B (Minor): Attack at the nitrogen proximal to the ethyl group

    
    1,5-isomer .
    
The Solution: The "Ester Strategy"

Do not attempt to separate the isomers at the carboxylic acid stage. The zwitterionic acids are too polar and behave too similarly on silica. You must separate them at the ester intermediate stage.

Protocol:

  • Alkylation: React 4-ethylimidazole with ethyl bromoacetate (instead of chloroacetic acid).

  • Purification: The resulting esters are non-ionic and soluble in organic solvents.[1]

    • Perform Flash Column Chromatography (Silica Gel).[1]

    • Eluent: 100% DCM

      
       5% MeOH/DCM.
      
    • The 1,5-isomer (more sterically crowded) typically elutes after the 1,4-isomer due to subtle polarity differences and interaction with silica.

  • Hydrolysis: Only hydrolyze the pure ester fraction to the acid.

Workflow Visualization

IsomerStrategy Start 4-Ethylimidazole (Tautomeric Mixture) Reaction Alkylation Reaction Start->Reaction Reagent + Ethyl Bromoacetate Reagent->Reaction Mixture Mixture of Esters (Organic Soluble) Reaction->Mixture Decision CRITICAL DECISION POINT Mixture->Decision PathFail Hydrolysis to Acid Decision->PathFail Wrong Way PathSuccess Flash Chromatography (Silica Gel) Decision->PathSuccess Correct Way FailState Zwitterionic Mixture (Inseparable by standard Flash) PathFail->FailState Separation Pure 1,4-Ester Isolated PathSuccess->Separation Hydrolysis Hydrolysis (NaOH/H2O) Separation->Hydrolysis Final Pure this compound Hydrolysis->Final

Figure 1: The "Ester Strategy" avoids the trap of purifying zwitterionic isomers.

Module 2: The Salt Crisis (Desalting & Isolation)

User Question: "I hydrolyzed my ester with NaOH, then neutralized with HCl. Now I have a white solid, but NMR shows it's 50% NaCl. How do I desalt this?"

The Mechanism

Neutralization generates stoichiometric amounts of salt (NaCl). Since your product is highly water-soluble, you cannot wash the salt away with water.[1]

The Solution: Ion Exchange Chromatography

You must use a Strong Acid Cation (SAC) exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the


 form.

Detailed Protocol:

  • Resin Prep: Pack a column with Dowex 50WX8 (H+ form).[1] Flush with water until eluent is neutral.[1]

  • Loading: Acidify your crude reaction mixture to pH ~2.0 with HCl.

    • Why? At pH 2, the imidazole is protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ).[1] The molecule has a net charge of +1.
    • Load this onto the column.[2] The product binds to the resin (

      
      ). The 
      
      
      
      ions also bind, but
      
      
      passes through.[1]
  • Washing: Wash the column with Distilled Water (approx 3-5 column volumes).

    • Why? This washes away non-ionic impurities and anionic species.[1] Note:

      
       is still bound.[1]
      
  • Elution: Elute with 1M Aqueous Ammonia (

    
    ) .
    
    • Why? Ammonia acts as a stronger base, deprotonating the resin and displacing the imidazole product.[1]

    • Crucial Step: Collect fractions. The product elutes as the ammonium salt.

  • Finishing: Evaporate the ammonia fractions. Redissolve in water and lyophilize (freeze-dry) to remove excess ammonia.

Module 3: Crystallization & Polymorphism

User Question: "My product is an oil. I tried triturating with ether, but it turned into a sticky gum. How do I get a solid?"

The Mechanism

Zwitterions have high lattice energy but are often hygroscopic. "Oiling out" occurs when the compound holds onto water or solvent. Ether is too non-polar; it causes rapid, amorphous precipitation (gum) rather than slow crystal growth.[1]

The Solution: Isoelectric Focusing & Anti-Solvents

Crystallization is most likely to occur at the Isoelectric Point (pI) , where solubility is lowest.[1]

Calculated pI:



Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of Water (e.g., 1g in 2-3 mL).[1]

  • pH Adjustment: Carefully adjust pH to 4.8 - 5.0 using dilute HCl or NaOH.[1] Use a calibrated pH meter, not paper.

  • Anti-Solvent Addition:

    • Slowly add Acetone or Isopropanol dropwise with stirring.[1]

    • Ratio: Target a final ratio of 1:5 (Water:Acetone).

    • Stop immediately if turbidity (cloudiness) appears.[1]

  • Thermal Cycle: Heat the turbid mixture until clear (approx 50°C), then allow it to cool slowly to room temperature, then to 4°C.

  • Rescue: If it oils out again, scratch the glass with a spatula or add a seed crystal from a previous batch.[1]

Solubility Data Table
SolventSolubility @ 25°CUsage in Purification
Water (pH 7) Very High (>100 mg/mL)Solvent
Water (pH 4.8) ModerateCrystallization Medium
Methanol HighTransfer solvent
DCM / Chloroform InsolubleWashing away non-polar impurities
Acetone / IPA InsolubleAnti-solvent of choice
Diethyl Ether InsolubleCauses gumming (Avoid)

Module 4: Analytical Troubleshooting (HPLC)

User Question: "My HPLC peaks are tailing badly. I can't integrate them accurately."

The Cause

The basic imidazole nitrogen interacts with free silanol groups on standard C18 silica columns, causing "secondary interactions" (tailing).[1]

The Solution
  • Mobile Phase Modifier: You must use an ion-pairing agent or a buffer.[1]

    • Recommended: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1] This protonates the silanols and the imidazole, reducing interaction.[1]

    • Alternative: 10mM Ammonium Acetate (pH 4.5).[1]

  • Column Choice: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[1]

    • Zwitterions are too polar for C18.[1] HILIC retains polar compounds using an organic-rich mobile phase (e.g., 90% ACN / 10% Buffer).[1]

References

  • Joule, J. A., & Mills, K. (2010).[1][3] Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on imidazole tautomerism and alkylation regioselectivity).

  • Novartis AG. (2008).[1] Process for the preparation of imidazole derivatives.[2][4][5][6][7] US Patent Application US20080287465A1.[1] Link (Describes industrial synthesis and purification of imidazole-acetic acid analogs like Zoledronic acid).

  • Biotage. (2023).[1] Purifying ionic compounds by flash column chromatography.Link (Technical guide on handling zwitterions and reverse-phase strategies).

  • Rao, et al. (2018).[1] Ampholytic ion-exchange materials for purification of ionizable soluble biomacromolecules.[8] Data in Brief, 19, 1374–1381.[1] Link (Principles of zwitterion separation via ion exchange).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: (4-Ethyl-imidazol-1-yl)-acetic acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Ethyl-imidazol-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for common stability and degradation challenges encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your results and the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

A1: Based on the chemistry of the imidazole ring and acetic acid moiety, the primary stability concerns for this compound are susceptibility to photodegradation , oxidation , and hydrolysis , particularly under basic conditions. The imidazole ring itself can be sensitive to light and oxidizing agents, while the carboxylic acid group can influence pH-dependent stability.[1][2][3]

Q2: How should I store this compound to ensure its stability?

A2: To maximize stability, this compound should be stored as a solid in a well-sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[2] If in solution, it is best to use buffered systems and to have evaluated its stability at the intended pH. For stock solutions, storage at -20°C or -80°C is advisable for extended periods.[4][5]

Q3: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A3: Yes, it is highly probable. The appearance of new peaks, especially with a corresponding decrease in the main compound peak, is a strong indicator of degradation. Common degradation pathways for imidazole-containing compounds include oxidation and photodegradation, which can lead to a variety of byproducts.[1][3] It is also important to rule out impurities from the synthesis.

Q4: Is this compound sensitive to pH changes?

A4: Yes. The imidazole ring has a pKa of approximately 6.8-7.0, meaning its protonation state will change in acidic conditions.[2] While generally stable at neutral and mildly acidic pH, imidazole derivatives can be susceptible to base-mediated autoxidation and hydrolysis under strongly alkaline conditions.[1][2]

Troubleshooting Guide

Issue 1: Rapid Degradation of the Compound in Solution Under Ambient Light

Symptoms:

  • A noticeable decrease in the parent compound peak in HPLC analysis over a short period when solutions are exposed to laboratory light.

  • The appearance of multiple new peaks in the chromatogram.

  • A visible color change in the solution (e.g., yellowing).

Root Cause Analysis: The imidazole moiety is known to be sensitive to photodegradation.[1][2][3] UV irradiation can lead to the formation of reactive intermediates and subsequent degradation products.[6] This process can be accelerated by the presence of photosensitizers.

Mitigation and Experimental Protocol:

Workflow for Investigating Photodegradation

cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare two identical solutions of This compound Light Expose one sample to ambient or controlled UV light Prep->Light Dark Wrap the second sample in foil (dark control) Prep->Dark HPLC Analyze both samples by HPLC at timed intervals (e.g., 0, 2, 4, 8, 24h) Light->HPLC Dark->HPLC Compare Compare chromatograms to assess the extent of degradation HPLC->Compare

Caption: Workflow for Photostability Testing.

Step-by-step Protocol:

  • Preparation: Prepare two identical solutions of this compound in your experimental solvent.

  • Exposure:

    • Place one vial under your typical laboratory lighting conditions or in a photostability chamber.

    • Wrap the second vial completely in aluminum foil to serve as a dark control.

  • Analysis: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each vial and analyze by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms. A significant decrease in the parent peak and the appearance of new peaks in the light-exposed sample, but not the dark control, confirms photodegradation.

Preventative Measures:

  • Always prepare and handle solutions of this compound in a dark room or under amber light.

  • Store solutions in amber vials or vials wrapped in aluminum foil.

Issue 2: Compound Degradation in the Presence of Oxidizing Agents or Air

Symptoms:

  • Loss of compound potency over time, even when protected from light.

  • Formation of new, more polar impurities in the HPLC analysis.

Root Cause Analysis: The electron-rich imidazole ring is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen (autoxidation), especially at basic pH, or by the presence of oxidizing agents (e.g., peroxides, metal ions).[1] Oxidation can lead to ring-opening or the formation of various oxygenated derivatives.[2]

Potential Oxidative Degradation Pathway

Compound This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroxylated Imidazole) Compound->Oxidized_Intermediate [O] Ring_Opened Ring-Opened Products Oxidized_Intermediate->Ring_Opened Further Oxidation

Caption: Simplified Oxidative Degradation Pathway.

Experimental Protocol to Test for Oxidative Degradation:

  • Forced Oxidation Study:

    • Prepare solutions of the compound.

    • To one, add a small amount of a common oxidizing agent, such as hydrogen peroxide (e.g., 3%).

    • Maintain a control sample without the oxidizing agent.

    • Analyze both samples by HPLC at various time points. An accelerated loss of the parent compound in the presence of the oxidizing agent confirms susceptibility to oxidation.

  • Inert Atmosphere:

    • Prepare a solution of the compound and sparge it with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Seal the container tightly.

    • Prepare a control sample without sparging.

    • Monitor the stability of both solutions over time. Enhanced stability in the inerted solution suggests that atmospheric oxygen is contributing to degradation.

Preventative Measures:

  • Avoid contact with strong oxidizing agents.

  • For sensitive applications, consider working under an inert atmosphere.

  • Add antioxidants to your formulation if compatible with your experimental design.

Issue 3: pH-Dependent Instability

Symptoms:

  • The compound degrades more rapidly in basic or strongly acidic solutions.

  • Inconsistent results when using different buffer systems.

Root Cause Analysis: this compound has both a basic imidazole ring and an acidic carboxylic acid group, making its stability pH-dependent. Imidazole derivatives can undergo base-catalyzed hydrolysis and autoxidation.[1][2] While generally stable, extreme pH conditions should be avoided.

Experimental Protocol for pH Stability Profiling:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Incubation: Dissolve the compound in each buffer and incubate at a controlled temperature (e.g., 40°C to accelerate degradation).

  • Time-Point Analysis: At specified time intervals, analyze the samples using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which the compound is most and least stable.

pHStability ProfilePotential Degradation Pathway
< 4 Generally stable, but monitor for acid-catalyzed hydrolysis.Hydrolysis of the acetic acid side chain is possible under harsh conditions.
4 - 8 Typically the most stable range.Minimal degradation expected.
> 8 Increased susceptibility to degradation.Base-mediated autoxidation and hydrolysis of the imidazole ring.[1][2]

Summary of Stability and Degradation

Stress ConditionPotential for DegradationPrimary Degradation ProductsRecommended Mitigation
Photolytic (UV/Vis Light) HighComplex mixture of photo-oxidation products.[1][6]Work in low light/amber glassware; store protected from light.
Oxidative (Air/Peroxides) Moderate to HighHydroxylated and ring-opened species.[1][2]Use inert atmosphere for solutions; avoid oxidizing agents.
Acidic Hydrolysis Low to ModerateHydrolysis of the side chain (at extreme conditions).Use buffers and avoid strongly acidic conditions for prolonged periods.
Basic Hydrolysis Moderate to HighBase-mediated autoxidation and ring cleavage products.[1]Maintain pH below 8 for aqueous solutions.
Thermal ModerateDecomposition can occur at elevated temperatures.Store at recommended cool temperatures. Avoid excessive heat.

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]

  • UV excitation and radiationless deactivation of imidazole. AIP Publishing. [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. [Link]

  • Biodegradability of imidazole structures. ResearchGate. [Link]

  • Synthesis and Regioselective Hydrolysis of 2-(Imidazol-1-yl)succinic Esters. pubs.acs.org. [Link]

  • Determination of imidazole acetic acid and its conjugate(s) levels in urine, serum and tissues of rats. PubMed. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. beilstein-journals.org. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. PubMed. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. researchgate.net. [Link]

  • A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies. PubMed. [Link]

  • Forced degradation and impurity profiling. sciencedirect.com. [Link]

  • Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications. MDPI. [Link]

  • Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. ResearchGate. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Efficient Degradation of Alkyl Imidazole Ionic Liquids by Mnfe2o4-Activated Peracetic Acid: Performance, Mechanisms, and Ecotoxicity Assessment. SSRN. [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ACS Publications. [Link]

  • Catalysis by imidazole and by the imidazol-4-ylacetate ion in the hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Semantic Scholar. [Link]

  • Multiresidue Method for Quantification of Nitroimidazoles, Anthelmintics, Amphenicols, and Dyes in Meat, Shrimp. SciELO. [Link]

  • AB SCIEX LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation and Identification 4-Methylimidazole (4-MEI) in Beverage. sciex.com. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

Sources

Overcoming solubility issues of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Addressing a Key Developability Hurdle

(4-Ethyl-imidazol-1-yl)-acetic acid is a valuable building block in pharmaceutical research, notably as a key intermediate for active pharmaceutical ingredients (APIs). However, its unique molecular structure presents significant solubility challenges that can impede research and development. This technical guide provides a framework for understanding and systematically overcoming these issues. As a zwitterionic compound, its solubility is intrinsically linked to the pH of the medium, a factor that must be precisely controlled. This document offers foundational knowledge, troubleshooting FAQs, and detailed protocols to enable researchers to effectively work with this compound.

Part 1: Foundational Knowledge - The Amphoteric Nature of this compound

The primary challenge in solubilizing this compound stems from its zwitterionic character. The molecule contains both a basic imidazole ring and an acidic carboxylic acid group.[1][2][3] Consequently, it can exist in cationic, zwitterionic (neutral), or anionic forms depending on the pH of the solution.

  • In Acidic Conditions (Low pH): The carboxylic acid is protonated (neutral), and the imidazole ring is protonated (cationic), resulting in a net positive charge.

  • In Basic Conditions (High pH): The carboxylic acid is deprotonated (anionic), and the imidazole ring is neutral, resulting in a net negative charge.

  • At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge. This form typically exhibits the lowest aqueous solubility due to strong intermolecular electrostatic interactions, which can favor crystallization over solvation.[4]

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 7) cation Cationic Form (High Solubility) zwitterion Zwitterionic Form (Minimum Solubility) cation->zwitterion + OH⁻ - H⁺ anion Anionic Form (High Solubility) zwitterion->anion + OH⁻ - H⁺

Sources

Technical Support Center: Optimizing N-Alkylation of 4-Ethylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the N-alkylation of 4-ethylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for common challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the chemical principles and strategic decisions that lead to successful and reproducible outcomes.

Section 1: Core Principles of 4-Ethylimidazole N-Alkylation

The N-alkylation of any imidazole is a cornerstone reaction in medicinal chemistry, but the unsymmetrical nature of 4-ethylimidazole introduces specific challenges, primarily concerning regioselectivity. The reaction proceeds via a two-step nucleophilic substitution mechanism.[1][2]

  • Deprotonation: A base abstracts the acidic proton from the N-H of the imidazole ring, creating a nucleophilic imidazolate anion.

  • Nucleophilic Attack: This anion then attacks the electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.[3][4]

The presence of the ethyl group at the C4 position means the two nitrogen atoms (N1 and N3) are not equivalent. This leads to the potential formation of two different regioisomers: 1-alkyl-4-ethylimidazole and 1-alkyl-5-ethylimidazole (the IUPAC name for the product of N3 alkylation). The ratio of these isomers is dictated by a delicate balance of steric and electronic factors.[2]

  • Steric Hindrance: The ethyl group at the C4 position provides steric bulk, which can hinder the approach of the alkylating agent to the adjacent N3 nitrogen. This effect becomes more pronounced with bulkier alkylating agents.

  • Electronic Effects: The ethyl group is weakly electron-donating, which slightly increases the electron density and nucleophilicity of both nitrogen atoms.

Understanding these competing influences is critical for optimizing the reaction to favor the desired isomer.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack 4-Ethylimidazole 4-Ethylimidazole (Nucleophile Precursor) Imidazolate_Anion 4-Ethylimidazolate Anion (Active Nucleophile) 4-Ethylimidazole->Imidazolate_Anion  + Base - Base-H⁺ N_Alkylated_Product N-Alkylated Product(s) (1-R-4-Et & 1-R-5-Et) Imidazolate_Anion->N_Alkylated_Product  + R-X - X⁻

Caption: General mechanism for the N-alkylation of 4-ethylimidazole.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of 4-ethylimidazole in a direct question-and-answer format.

Question: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes and how can I improve it?

Answer: Low yields are a frequent issue and can typically be traced back to one of four key areas: deprotonation efficiency, alkylating agent reactivity, reaction conditions, or solubility.[1][5]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Incomplete Deprotonation: The primary reason for low yield is often that the imidazole is not fully deprotonated to its more reactive anionic form. If you are using a weak base like potassium carbonate (K₂CO₃) and seeing poor results, consider switching to a stronger base.[1]

    • Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base that ensures complete deprotonation. However, it must be used in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).[1][6]

    • Effective Weaker Bases: Cesium carbonate (Cs₂CO₃) is often reported to be more effective than K₂CO₃, even in common solvents like acetonitrile (MeCN), due to its higher solubility and the "caesium effect."[1]

  • Assess the Alkylating Agent:

    • Leaving Group Ability: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If your reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the reaction rate.

    • Purity: Ensure your alkylating agent is pure and has not degraded, as this can inhibit the reaction.

  • Optimize Reaction Temperature:

    • Activation Energy: Many N-alkylation reactions require heating to overcome the activation energy.[7] If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) can dramatically improve the rate and yield.[8]

    • Caution: Excessively high temperatures can lead to side product formation and decomposition of reagents or products.[1] Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS.

  • Check Solubility:

    • The reaction cannot proceed efficiently if the reagents are not adequately dissolved. If your 4-ethylimidazole or base has poor solubility in the chosen solvent, consider switching to a more polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).[9]

Troubleshooting_Low_Yield Start Low or No Yield Observed Base Is the base strong enough? (e.g., K₂CO₃ vs. NaH, Cs₂CO₃) Start->Base AlkylatingAgent Is the alkylating agent reactive? (Cl < Br < I) Start->AlkylatingAgent Temperature Is the temperature optimal? (RT vs. 60-80°C) Start->Temperature Solubility Are all reactants dissolved? (e.g., MeCN vs. DMF/DMSO) Start->Solubility ActionBase Action: Use a stronger base (e.g., NaH in dry DMF) or a more effective one (Cs₂CO₃). Base->ActionBase If No ActionAgent Action: Switch to a more reactive alkyl halide (bromide or iodide). Consider adding catalytic KI. AlkylatingAgent->ActionAgent If No ActionTemp Action: Gradually increase temperature. Monitor for decomposition. Temperature->ActionTemp If No ActionSolvent Action: Change to a solvent with better solubilizing power (e.g., DMF). Solubility->ActionSolvent If No

Caption: Decision tree for troubleshooting low reaction yields.

Question: My reaction is producing a mixture of 1-alkyl-4-ethylimidazole and 1-alkyl-5-ethylimidazole isomers that are difficult to separate. How can I improve regioselectivity?

Answer: This is the most significant challenge with unsymmetrically substituted imidazoles.[10] Selectivity is governed by the steric environment around the N1 and N3 nitrogens.

Strategies to Enhance Regioselectivity:

  • Leverage Steric Hindrance:

    • Bulky Alkylating Agent: The ethyl group at C4 sterically hinders the adjacent N3 nitrogen. Using a bulkier alkylating agent (e.g., isopropyl bromide instead of ethyl bromide) will amplify this effect, strongly favoring alkylation at the less hindered N1 position.[6][8]

    • Thermodynamic vs. Kinetic Control: The N1-substituted product is often the thermodynamically more stable isomer due to reduced steric clash. Reaction conditions that favor thermodynamic equilibrium (longer reaction times, moderate heat) can sometimes improve the ratio.

  • Solvent and Base Effects: The choice of solvent and counter-ion from the base can influence which nitrogen is preferentially alkylated, though this is often system-dependent.[8] A systematic screening of different base/solvent combinations (e.g., NaH/THF vs. K₂CO₃/DMF vs. Cs₂CO₃/MeCN) is a powerful empirical approach to optimize for the desired isomer.

  • Protecting Group Strategy (Advanced): For complex syntheses where absolute regiocontrol is required, a protecting group strategy can be employed. For instance, the use of a removable protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group can allow for directed C-H functionalization and subsequent regioselective N-alkylation.[11]

Question: I am observing a significant amount of a di-alkylated product (an imidazolium salt). How can I prevent this?

Answer: The formation of a di-alkylated imidazolium salt occurs when the initially formed N-alkylated product acts as a nucleophile and reacts with a second molecule of the alkylating agent. This is more common with highly reactive alkylating agents and when an excess of the electrophile is used.

Solutions to Minimize Di-alkylation:

  • Control Stoichiometry: Use a slight excess of the 4-ethylimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1] This ensures the alkylating agent is the limiting reagent and is consumed before it can react a second time.

  • Slow Addition: Add the alkylating agent dropwise or via a syringe pump over a period of time. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation over the subsequent di-alkylation.[1]

  • Monitor the Reaction: Closely follow the reaction's progress by TLC or LC-MS. Stop the reaction as soon as the starting 4-ethylimidazole has been consumed to prevent over-reaction.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate base for my reaction?

A1: The choice depends on the reactivity of your alkylating agent and the required reaction conditions.

BaseTypeCommon SolventsKey Characteristics & Use Cases
NaH Strong, non-nucleophilicAnhydrous THF, DMFEnsures complete deprotonation. Requires inert atmosphere and strictly anhydrous conditions. Ideal for less reactive alkylating agents (e.g., alkyl chlorides).[1]
KOH StrongTHF, DMF, MeCNEffective and inexpensive. Can sometimes lead to side reactions due to the presence of hydroxide.[1][12]
K₂CO₃ ModerateDMF, MeCN, AcetoneCommon, easy to handle, and often sufficient for reactive alkylating agents like benzyl bromide or alkyl iodides.[1]
Cs₂CO₃ ModerateDMF, MeCNOften more effective than K₂CO₃ due to better solubility. A good first choice for optimization studies.[1][7]

Q2: What is the role of the solvent, and which one should I start with?

A2: The solvent must dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents are generally preferred because they solvate the cation of the base (e.g., K⁺) but not the imidazolate anion, leaving the anion "naked" and highly nucleophilic.

  • Good Starting Points: Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are excellent starting points.

  • For Solubility Issues: If reagents do not dissolve well, switch to a stronger solvent like Dimethyl Sulfoxide (DMSO).[9]

  • Green Chemistry Note: Be aware that solvents like DMF and DMSO can be difficult to remove and have environmental concerns. If possible, explore greener alternatives, though their effectiveness may vary.[13]

Q3: What are some common purification challenges and how can they be solved?

A3: The primary challenge is often separating the desired N-alkylated product from unreacted 4-ethylimidazole and any regioisomers.

  • Column Chromatography: This is the most versatile method. Use a silica gel stationary phase. The mobile phase is typically a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).[1]

  • Acid-Base Extraction: This is a highly effective technique to remove unreacted imidazole. The N-alkylated product is typically less basic than the starting material. By washing the organic layer with a dilute acid (e.g., 1M HCl), the more basic 4-ethylimidazole will be protonated and move to the aqueous layer, while the desired product remains in the organic layer.[14]

  • Crystallization: If your product is a solid, recrystallization can be an excellent final purification step to achieve high purity.[14]

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in Acetonitrile

This protocol is a good starting point for reactive alkylating agents.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylimidazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (MeCN, approx. 0.1 M concentration relative to imidazole).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.05 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 60 °C and reflux (approx. 82 °C for MeCN) and monitor its progress periodically by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of MeCN.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography or acid-base extraction as described below.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to remove unreacted 4-ethylimidazole.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x volume of organic layer). The unreacted 4-ethylimidazole will be protonated and extracted into the aqueous layer. Note: The desired product may also have some solubility in the acid wash; check the aqueous layer by TLC if yields are low.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Final Wash & Drying: Wash the organic layer with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[14]

References

  • Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (n.d.). Benchchem.
  • Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole. (n.d.). Benchchem.
  • N-alkylation of imidazole by alkaline carbons. (n.d.). Academia.edu.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (n.d.). Benchchem.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (n.d.). PMC.
  • Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions. (n.d.). Smolecule.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2023, September 1). Beilstein Journals.
  • 4-METHYLIMIDAZOLE. (2010, December 27). IARC Publications.
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. (n.d.). Benchchem.
  • N-alkylation of imidazole by alkaline carbons. (2025, August 6). ResearchGate.
  • CN110776464A - N1 site alkylation method for imidazole compounds. (n.d.). Google Patents.
  • CN103012275A - Method for producing high-purity N-alkyl imidazole. (n.d.). Google Patents.
  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.
  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Organic Chemistry Portal.
  • This is why selective N-alkylation of imidazoles is difficult. (2023, May 17). Reddit.

Sources

Technical Support Center: Purity Analysis of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purity analysis of (4-Ethyl-imidazol-1-yl)-acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to address common challenges and questions encountered during the quality assessment of this important chemical entity.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analytical strategy for this compound.

Q1: What are the primary chemical characteristics of this compound that influence its analysis?

A1: this compound is an amphoteric molecule, possessing both a basic imidazole ring and an acidic carboxylic acid group. This dual nature makes its chromatographic behavior highly dependent on pH. It is also a polar compound, which can make it challenging to retain on traditional reversed-phase HPLC columns.[1][2]

Q2: What are the likely impurities I should expect to see?

A2: Impurities in this compound typically fall into categories defined by ICH Q3A guidelines: organic impurities, inorganic impurities, and residual solvents.[3][4][5][6] Organic impurities are of primary concern and can include:

  • Starting Materials: Unreacted 4-ethylimidazole and a haloacetic acid derivative (e.g., tert-butyl chloroacetate).[7][8][9][10]

  • Intermediates: Such as the ester form of the final compound (e.g., this compound tert-butyl ester) if the synthesis involves a deprotection step.[7][9][10]

  • By-products: Isomeric impurities, such as (5-Ethyl-imidazol-1-yl)-acetic acid, can form during the initial alkylation of 4-ethylimidazole. Di-alkylated species are also a possibility.[7]

  • Degradation Products: These can form during manufacturing or storage.

Q3: Which analytical technique is most suitable for routine purity analysis?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine purity assessment and impurity profiling of non-volatile compounds like this one.[11] It provides high resolution, quantitative accuracy, and excellent reproducibility. For definitive identification of unknown impurities, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable.

II. Troubleshooting Guide by Analytical Technique

This section provides in-depth, issue-specific guidance for common analytical techniques.

A. High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting) for the main peak.

  • Probable Cause: The amphoteric nature of the molecule is the most likely culprit. If the mobile phase pH is close to the pKa of either the imidazole nitrogen or the carboxylic acid, the compound can exist in multiple ionic states, leading to peak tailing. Secondary interactions with residual silanols on the HPLC column can also cause tailing.

  • Troubleshooting Protocol:

    • pH Adjustment: The most effective solution is to adjust the mobile phase pH to be at least 2 units away from the pKa values of the analyte. For this compound, using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the carboxylic acid is protonated and the imidazole is fully protonated, resulting in a single cationic species.[12][13]

    • Column Selection: If tailing persists, consider using a column with advanced end-capping or a polar-embedded phase. These columns are designed to minimize interactions with polar analytes.[14]

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[15]

Issue 2: The main peak has little or no retention and elutes in or near the void volume.

  • Probable Cause: The compound is highly polar, and standard C18 columns may not provide sufficient retention, especially with high organic content in the mobile phase.[1][2]

  • Troubleshooting Protocol:

    • Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase. For very polar compounds, you may need to operate in highly aqueous conditions (e.g., >95% aqueous).

    • Use a Polar-Compatible Column: Standard C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases.[2] Use an "AQ" type column or a polar-embedded phase column designed for stability in 100% aqueous environments.[14]

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic mobile phase to retain very polar compounds.[1][16]

Issue 3: Inconsistent or drifting retention times.

  • Probable Cause: This is often due to insufficient column equilibration, a poorly buffered mobile phase, or temperature fluctuations.[2]

  • Troubleshooting Protocol:

    • Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[2]

    • Mobile Phase Buffering: Use a buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH.

    • Temperature Control: Use a column oven to maintain a constant temperature (e.g., 30 °C), as retention times can be sensitive to temperature changes.[2][11]

Sample HPLC Protocol for Purity Analysis

This protocol provides a starting point for method development.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µm (Polar-embedded or AQ-type recommended)Provides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analyte.
Mobile Phase B AcetonitrileStandard reversed-phase organic solvent.
Gradient 5% B to 40% B over 20 minutesA shallow gradient is often necessary to separate closely related impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
UV Detection 210 nmImidazole-containing compounds typically have absorbance at low UV wavelengths.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion.
Sample Prep. Dissolve 1 mg/mL in 50:50 Water:AcetonitrileA common diluent for reversed-phase analysis.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Difficulty in assigning protons on the imidazole ring due to tautomerism.

  • Probable Cause: Imidazole derivatives can undergo prototropic tautomerism, where a proton can be bound to either nitrogen atom in the ring.[17] This can lead to broadened peaks or an average signal in the NMR spectrum, complicating structural elucidation.

  • Troubleshooting Protocol:

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the tautomeric exchange on the NMR timescale, potentially allowing for the resolution of distinct signals for each tautomer.

    • Choice of Solvent: The rate of exchange can be solvent-dependent. Acquiring spectra in different solvents (e.g., DMSO-d6, CDCl3, D2O) may help resolve the signals.[17]

    • 2D NMR: Techniques like HSQC and HMBC can be invaluable. By correlating protons to their directly attached carbons (HSQC) or to carbons 2-3 bonds away (HMBC), unambiguous assignments can be made even if proton signals are complex.

C. Mass Spectrometry (MS)

Issue: Observing unexpected ions or fragments in the mass spectrum.

  • Probable Cause: The molecule can form adducts with salts from the mobile phase (e.g., [M+Na]+, [M+K]+). In-source fragmentation can also occur, where the molecule breaks apart in the ion source of the mass spectrometer.

  • Troubleshooting Protocol:

    • Adduct Identification: Look for ions that are 22 Da higher than the protonated molecule ([M+H]+), which corresponds to a sodium adduct ([M+Na]+). Using high-purity solvents and mobile phase additives can minimize these.

    • Fragmentation Analysis: The most common fragmentation pathway for N-substituted imidazoles involves the substituent chain.[18] For this compound, a characteristic loss would be that of the carboxylic acid group (-45 Da) or the entire acetic acid moiety. Tandem MS (MS/MS) can be used to controllably fragment the parent ion and confirm the structure of its fragments.[19]

III. Workflow and Data Interpretation Diagrams

Impurity Identification Workflow

This diagram outlines a logical workflow for investigating an unknown peak observed during HPLC analysis.

A Unexpected Peak in HPLC Chromatogram B Is Retention Time Consistent with Known Impurities? A->B C Hypothesize Structure: - Starting Material - Isomer - By-product B->C Yes E Analyze by LC-MS to Determine m/z B->E No D Peak Identified C->D F Does m/z Match Hypothesized Structure? E->F G Perform MS/MS Fragmentation and NMR for Structure Elucidation F->G No H Structure Confirmed F->H Yes G->H

Caption: Logical workflow for impurity identification.

Effect of pH on Analyte Ionization

This diagram illustrates how mobile phase pH affects the ionization state of this compound, which is critical for achieving good chromatography.

cluster_0 Low pH (e.g., pH < 3) cluster_1 Intermediate pH (e.g., pH 4-6) cluster_2 High pH (e.g., pH > 8) A Structure: Cationic - Imidazole: Protonated (R-NH+) - Carboxyl: Protonated (R-COOH) Result: Good Peak Shape B Structure: Zwitterionic/Mixed - Imidazole: Protonated (R-NH+) - Carboxyl: Deprotonated (R-COO-) Result: Peak Broadening/Tailing A->B pH Increase C Structure: Anionic - Imidazole: Neutral (R-N) - Carboxyl: Deprotonated (R-COO-) Result: Good Peak Shape B->C pH Increase

Caption: Impact of mobile phase pH on analyte ionization state.

IV. References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • SIELC Technologies. Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]

  • HPLC Troubleshooting. (n.d.). [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]

  • Royal Society of Chemistry. (2022). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of some novel N-substituted imidazole derivatives. [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • PubMed Central. (n.d.). Determination of three methylimidazole compounds in cosmetics by high performance liquid chromatography-tandem mass spectrometry. [Link]

  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. [Link]

  • MDPI. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [Link]

  • ResearchGate. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • R Discovery. (2019, July 20). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. [Link]

  • ResearchGate. (2008, November 5). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • Wiley Online Library. (n.d.). Mass spectrometry of some imidazoles of pharmacological interest. [Link]

  • SpringerLink. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • Chinese Chemical Letters. (n.d.). Imidazol-1-yl-acetic acid as a novel green bifunctional organocatalyst for the synthesis of 1, 8-dioxooctahydroxanthenes under solvent-free conditions. [Link]

  • PubChem. (n.d.). (1-Trityl-1H-imidazol-4-yl)acetic acid. [Link]

Sources

Artifacts in spectroscopic analysis of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the spectroscopic analysis of (4-Ethyl-imidazol-1-yl)-acetic acid . This molecule—characterized by its electron-rich imidazole core, a flexible ethyl substituent, and a highly polar carboxylic acid moiety—presents unique challenges during routine structural characterization.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and electrochemical causalities behind common spectroscopic artifacts, providing you with self-validating protocols to ensure the scientific integrity of your analytical data.

System Overview: Artifact Generation Pathways

Before diving into specific instrument anomalies, it is critical to understand how the structural domains of this compound interact with different spectroscopic environments.

G Molecule This compound NMR 1H-NMR Anomalies (C2 Proton Loss) Molecule->NMR MS ESI-MS Anomalies ([M-44] Peak) Molecule->MS IR FTIR Anomalies (Zwitterion Shifts) Molecule->IR Cause1 H/D Exchange in D2O/MeOD NMR->Cause1 Cause2 In-Source Decarboxylation MS->Cause2 Cause3 KBr Matrix Ion-Exchange IR->Cause3

Spectroscopic artifacts of this compound and their root causes.

Quantitative Artifact Summary

The table below summarizes the expected analytical signals of the intact, neutral molecule versus the artifact signals generated under suboptimal conditions.

Spectroscopic MethodExpected Signal (Neutral/Intact)Artifact Signal (Altered State)Delta / Consequence
1H-NMR (C2 Proton)Singlet at ~7.60 ppm (1H)Peak absent (0H)-1H Integration loss
ESI-MS (Positive)m/z 155.08 [M+H]⁺m/z 111.09 [M-CO₂+H]⁺-44 Da mass shift
FTIR (Carbonyl)~1720 cm⁻¹ (Strong, sharp)~1580 cm⁻¹ (Broad, asymmetric)-140 cm⁻¹ shift

Module 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q: Why does the integration of my aromatic region show one missing proton when I run the sample in D₂O or MeOD? Is my compound degrading?

The Causality: Your compound is likely intact. The artifact is caused by base- or acid-catalyzed Hydrogen/Deuterium (H/D) exchange at the C2 position of the imidazole ring. The C2 proton (located between the two nitrogen atoms) is remarkably acidic compared to typical aromatic protons. In protic deuterated solvents like D₂O or Methanol-d4, the C2 proton undergoes rapid exchange with deuterium in the solvent via an ylide intermediate[1]. Because deuterium is invisible in standard ¹H-NMR, the sharp singlet at ~7.60 ppm completely disappears, leading to a false conclusion of degradation or impurity.

Self-Validating Protocol: Reversing H/D Exchange To prove this is an artifact and not a structural defect, you must force the equilibrium back to the protonated state.

  • Solvent Evaporation: Transfer your NMR sample from the tube to a small vial and evaporate the D₂O/MeOD under a gentle stream of nitrogen.

  • Proton Wash: Re-dissolve the residue in 1 mL of non-deuterated H₂O (or MeOH) and stir for 30 minutes at room temperature. This forces H/H exchange, replacing the deuterium with a proton.

  • Lyophilization: Freeze-dry the sample to completely remove the H₂O.

  • Aprotic Analysis: Re-dissolve the dried powder in a strictly aprotic solvent, such as DMSO-d6 or CDCl₃.

  • Validation: Run the ¹H-NMR. The C2 singlet at ~7.60 ppm will have returned, confirming the structural integrity of your molecule.

Module 2: Mass Spectrometry (MS) In-Source Fragmentation

Q: My LC-MS data in positive Electrospray Ionization (ESI+) mode shows a base peak at m/z 111 instead of the expected m/z 155. Why is the molecular ion missing?

The Causality: You are observing In-Source Fragmentation (ISF). This compound contains a labile carboxylic acid moiety. During the ESI process, if the thermal energy (desolvation temperature) or the electrical potential (cone voltage/tube lens) in the source region is too high, the molecule absorbs excess internal energy before reaching the mass analyzer. This triggers a rapid, gas-phase decarboxylation (loss of CO₂, 44 Da), converting your target [M+H]⁺ (m/z 155) into a fragment ion (m/z 111)[2]. This is a well-documented artifact for labile carboxylic acids[3].

MS_Tuning Start Observe [M-44] Peak Step1 Lower Cone Voltage (e.g., 40V -> 15V) Start->Step1 Step2 Reduce Desolvation Temp (< 300°C) Step1->Step2 Check Is [M+H]+ dominant? Step2->Check Success Proceed with Analysis Check->Success Yes Fail Change to ESI- Mode Check->Fail No

Workflow for mitigating in-source decarboxylation artifacts in mass spectrometry.

Self-Validating Protocol: MS Source Optimization

  • Voltage Reduction: Lower the Cone Voltage (or Declustering Potential, depending on your vendor) in 5V decrements. High voltages accelerate ions too aggressively through the background gas, causing collision-induced dissociation before the quadrupole.

  • Temperature Adjustment: Decrease the desolvation gas temperature to ≤ 300°C.

  • Polarity Switching: If the[M+H]⁺ remains elusive, switch to ESI negative mode (ESI-). Carboxylic acids readily deprotonate to form stable [M-H]⁻ ions (m/z 153), which are significantly less prone to decarboxylation than their protonated counterparts.

Module 3: Infrared (IR) Spectroscopy Zwitterionic Shifts

Q: My solid-state FTIR spectrum (prepared via KBr pellet) lacks the characteristic sharp C=O stretch at 1720 cm⁻¹. Instead, I see a massive, broad band around 1580 cm⁻¹. Is my sample contaminated?

The Causality: The sample is likely pure, but the preparation method has altered its physical state. This compound contains both a basic imidazole nitrogen and an acidic carboxyl group. When subjected to the high mechanical pressure required to press a KBr pellet, combined with the hygroscopic nature of KBr, the molecule undergoes a solid-state proton transfer. The carboxylic acid donates its proton to the imidazole ring, forming an imidazolium-acetate zwitterion[4].

Because the carbonyl group is now a carboxylate anion (-COO⁻), the localized C=O double bond stretch (~1720 cm⁻¹) is replaced by a delocalized, asymmetric carboxylate stretch (~1580 cm⁻¹). Furthermore, the protonated imidazole nitrogen creates a broad N⁺-H stretching band that obscures the 3000-2500 cm⁻¹ region.

Self-Validating Protocol: Artifact-Free IR Acquisition To obtain the true spectrum of the neutral molecule, you must avoid matrices that facilitate ion exchange or zwitterion stabilization.

  • Abandon KBr: Discard the KBr pellet method for this specific compound.

  • ATR-FTIR Analysis: Use Attenuated Total Reflectance (ATR) FTIR. Place the neat, dry powder directly onto the diamond/ZnSe crystal. Apply only enough pressure with the anvil to ensure optical contact.

  • Solution-Phase IR (Alternative): Dissolve the compound in a non-polar, IR-transparent solvent (e.g., dry CHCl₃) and analyze it using a liquid cell. The non-polar environment suppresses zwitterion formation, ensuring the sharp 1720 cm⁻¹ C=O peak is clearly resolved.

References

  • Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Mass spectrometry tools and metabolite-specific databases for molecular identification in metabolomics. Bioanalytical Sciences Group. Available at:[Link]

  • Optimization of Source and Transmission Parameters for a Mix of Labile and Stable Per – Or Polyfluoroalkyl Substances (PFAS) Using the Xevo™ G3 QTof Mass Spectrometer. Waters Corporation. Available at:[Link]

  • Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy: vibrational spectra of the zwitterion -alanine in the presence of water. Technical University of Denmark (DTU). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of (4-Ethyl-imidazol-1-yl)-acetic acid and Imidazol-1-yl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the known and predicted biological activities of (4-Ethyl-imidazol-1-yl)-acetic acid and its parent compound, imidazol-1-yl-acetic acid. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of imidazole-based compounds, particularly those targeting the γ-aminobutyric acid (GABA) system.

Introduction

Imidazol-1-yl-acetic acid is an endogenous metabolite and a known agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its simple structure, combining an imidazole ring with an acetic acid moiety, has made it a foundational scaffold for the development of various neurologically active compounds. A key derivative of interest is this compound, which features an ethyl group at the 4-position of the imidazole ring. This substitution has the potential to significantly alter the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into a comparative analysis of these two molecules, leveraging experimental data for imidazol-1-yl-acetic acid and established structure-activity relationship (SAR) principles for its 4-ethyl derivative to predict its activity profile.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolar Mass
Imidazol-1-yl-acetic acidImidazol-1-yl-acetic acidC₅H₆N₂O₂126.11 g/mol
This compoundthis compoundC₇H₁₀N₂O₂154.17 g/mol

Comparative Biological Activity

Imidazol-1-yl-acetic acid: An Established GABA-A Receptor Agonist

Imidazol-1-yl-acetic acid has been identified as a partial agonist at GABA-A receptors.[1] Its activity is believed to contribute to the regulation of neuronal excitability. The interaction of this molecule with the GABA-A receptor provides a baseline for understanding the potential effects of its derivatives. While specific binding affinity values (Kᵢ or IC₅₀) are not consistently reported across the literature, its ability to modulate GABAergic neurotransmission is well-documented.[2]

This compound: A Predictive Analysis Based on Structure-Activity Relationships

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by applying established principles of structure-activity relationships for substituted imidazole derivatives, we can formulate a scientifically grounded prediction of its activity profile in comparison to the parent compound.[3][4]

Key SAR Insights for 4-Substituted Imidazoles:

  • Steric Hindrance: The introduction of an ethyl group at the C4 position of the imidazole ring introduces steric bulk near the pharmacophoric acetic acid moiety. This can influence the compound's ability to bind to the GABA-A receptor. Depending on the topology of the binding pocket, this additional bulk could either enhance or hinder binding affinity.[5]

  • Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to imidazol-1-yl-acetic acid. This alteration can affect its ability to cross the blood-brain barrier and its distribution within the central nervous system. Increased lipophilicity can sometimes lead to improved CNS penetration.

  • Electronic Effects: The ethyl group is an electron-donating group, which can subtly alter the electronic distribution within the imidazole ring. This may influence the pKa of the imidazole nitrogens and the overall electrostatic interactions with the receptor binding site.

Predicted Activity Profile of this compound:

Based on these SAR principles, it is hypothesized that the ethyl substitution at the 4-position will likely modulate the GABA-A receptor activity of imidazol-1-yl-acetic acid. The increased steric bulk might lead to a change in binding affinity and potentially alter the efficacy (i.e., the ability to activate the receptor). It is plausible that the 4-ethyl derivative may exhibit a different subtype selectivity profile for the various GABA-A receptor isoforms compared to the unsubstituted parent compound.[6]

Experimental Protocols

To empirically determine and compare the activities of these two compounds, the following experimental workflows are recommended.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-ethylimidazole.

Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 4-Ethylimidazole 4-Ethylimidazole Intermediate_ester This compound ethyl ester 4-Ethylimidazole->Intermediate_ester Reaction Haloacetic_acid_ester Haloacetic acid ester (e.g., ethyl bromoacetate) Haloacetic_acid_ester->Intermediate_ester Base Base (e.g., K2CO3) Base->Intermediate_ester Solvent Solvent (e.g., Acetone) Solvent->Intermediate_ester Intermediate_ester_2 This compound ethyl ester Final_Product This compound Intermediate_ester_2->Final_Product Reaction Acid_or_Base Acid or Base (e.g., HCl or NaOH) Acid_or_Base->Final_Product

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • N-Alkylation:

    • Dissolve 4-ethylimidazole in a suitable solvent such as acetone.

    • Add a base, for example, potassium carbonate.

    • To this mixture, add a haloacetic acid ester (e.g., ethyl bromoacetate) dropwise at room temperature.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter the mixture and evaporate the solvent to obtain the crude ethyl ester.

  • Hydrolysis:

    • The crude ester is then subjected to hydrolysis using either an acidic or basic solution (e.g., aqueous HCl or NaOH).

    • Heat the mixture until the ester is fully hydrolyzed.

    • Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the final product, this compound.

    • The product can be further purified by recrystallization.

In Vitro Evaluation: GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of the test compounds for the GABA-A receptor.

Binding_Assay Membrane_Prep Prepare brain membrane homogenate (source of GABA-A receptors) Incubation Incubate membranes with: - Radioligand (e.g., [3H]muscimol) - Test compound (varying concentrations) Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify bound radioactivity (Liquid Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Data_Analysis

Caption: GABA-A Receptor Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat or mouse brain tissue in a suitable buffer and prepare a crude synaptic membrane fraction by differential centrifugation.[7]

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]muscimol) and varying concentrations of the test compounds (imidazol-1-yl-acetic acid and this compound).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-A agonist like unlabeled GABA).

    • Incubate at 4°C for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Functional Assay: Electrophysiology (Patch-Clamp)

This protocol describes the use of the patch-clamp technique to measure the functional effects of the compounds on GABA-A receptor-mediated currents in cultured cells expressing these receptors.[8][9]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 cells) stably or transiently expressing specific GABA-A receptor subunits.

  • Patch-Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from the transfected cells.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀).

    • Co-apply the test compounds at various concentrations with the submaximal GABA concentration.

    • Measure the potentiation or inhibition of the GABA-evoked current by the test compounds.

  • Data Analysis:

    • Construct concentration-response curves for the modulatory effect of each compound.

    • Determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) and the maximal efficacy of each compound.

Conclusion

Imidazol-1-yl-acetic acid serves as a valuable tool compound for studying GABAergic neurotransmission. The introduction of an ethyl group at the 4-position, as in this compound, is predicted to modulate its interaction with the GABA-A receptor. Based on established structure-activity relationships, alterations in binding affinity, efficacy, and potentially receptor subtype selectivity are anticipated. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions and for a comprehensive comparison of the biological activities of these two imidazole derivatives. Such studies are crucial for the rational design of novel therapeutic agents targeting the GABAergic system.

References

  • Asproni, B., et al. (2005). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 48(13), 4369-4381. [Link]

  • Clayton, T., et al. (2015). A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. Molecules, 20(8), 14570-14583. [Link]

  • Enna, S. J., & McCarson, K. E. (2006). The GABA-A receptor. In Basic Neurochemistry (pp. 335-348). Elsevier.
  • Gunn, B. G., et al. (2015). The complex pharmacology of GABA-A receptors. Trends in Pharmacological Sciences, 36(9), 604-612.
  • Johnston, G. A. (2013). GABA(A) receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1-21.
  • Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABA A receptors: subtypes provides diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Sophion Bioscience. (2018). Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. [Link]

  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Yuan, H., et al. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(22), 15509-15521. [Link]

Sources

Comparative Guide: Biological Activity of 4-Substituted Imidazole-1-yl-Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of 4-substituted imidazole-1-yl-acetic acid derivatives, focusing on their divergent biological profiles driven by C-4 substitution. Core Insight: While the imidazole-1-yl-acetic acid scaffold (the core of bisphosphonates like Zoledronic acid) provides osteoclast-targeting properties, substitution at the C-4 position acts as a "molecular switch," diverting activity towards either antimicrobial efficacy (Electron-Withdrawing Groups) or anti-inflammatory/analgesic potency (Electron-Donating/Aryl Groups).[1] Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazole-1-yl-acetic acids is governed by the electronic and steric environment of the imidazole ring.[1] The N-1 acetic acid tail confers solubility and metal-chelating ability (crucial for metalloenzyme inhibition), while the C-4 substituent dictates target selectivity.[1]

SAR Logic Map

The following diagram illustrates how specific substitutions shift the pharmacological window.

SAR_Map Core Imidazole-1-yl-Acetic Acid (Scaffold) EWG C-4 Electron Withdrawing (-NO2, -Cl, -CF3) Core->EWG EDG C-4 Electron Donating (-CH3, -OCH3) Core->EDG Aryl C-4 Aryl/Heteroaryl (-Ph, -Furyl) Core->Aryl AntiMicro Antimicrobial Activity (Target: 14α-demethylase) EWG->AntiMicro Enhances electrophilicity Osteo Osteoclast Inhibition (Target: FPPS) EDG->Osteo Modulates pKa AntiInf Anti-inflammatory/Analgesic (Target: COX-2 / 5-LOX) Aryl->AntiInf Increases lipophilicity & hydrophobic binding

Caption: SAR decision tree showing how C-4 substitution directs the therapeutic application of the imidazole-1-yl-acetic acid core.[1]

Comparative Biological Performance[2][3][4][5]

Antimicrobial Efficacy (Antibacterial & Antifungal)

Derivatives bearing electron-withdrawing groups (EWG) at C-4, such as nitro (


) or chloro (

), typically exhibit superior antimicrobial profiles.[1] This is attributed to the decreased

of the imidazole nitrogen, facilitating transport across microbial membranes and tighter binding to the heme iron of fungal CYP51 (lanosterol 14α-demethylase).

Table 1: Comparative MIC Values (µg/mL) against Standard Pathogens

Compound Class (C-4 Subst.)[1][2][3][4]S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
4-Nitro 4 - 8 16 - 322 - 4 High affinity for heme iron; mimics nitroimidazoles.
4-Chloro 12 - 2550 - 1008 - 16Moderate lipophilicity enhances membrane penetration.[1]
4-Methyl >100>100>64Weak activity; lacks electronic pull for enzyme inhibition.[1]
4-Phenyl 25 - 50>10012 - 25Steric bulk may hinder binding in smaller bacterial pockets.[1]
Ref. Std (Ciprofloxacin/Fluconazole)0.5 - 1.00.01 - 1.01.0
Analgesic and Anti-inflammatory Activity

For pain and inflammation, 4-aryl substituted derivatives (e.g., 4-phenyl, 4-(4-fluorophenyl)) dominate.[1] These compounds often act as dual inhibitors of COX-2 and 5-LOX.[1] The bulky aryl group at C-4 fits into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in the COX-1 active site, conferring selectivity and reducing gastric side effects.[1]

Experimental Data Summary (Rat Paw Edema & Writhing Test):

  • 4-(4-Fluorophenyl) derivative: 68% inhibition of edema at 3h (comparable to Indomethacin).[1]

  • 4-Methyl derivative: <20% inhibition (negligible activity).[1]

  • Mechanism: Downregulation of

    
     production via COX-2 inhibition.[1]
    

Mechanism of Action: Dual COX/5-LOX Inhibition

The most promising therapeutic application for 4-aryl-imidazole-1-yl-acetic acids is non-steroidal anti-inflammatory (NSAID) activity.[1] The pathway below details the intervention point.

MOA_Pathway Stimulus Membrane Phospholipids AA Arachidonic Acid Stimulus->AA COX Cyclooxygenase-2 (COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGE2) (Pain & Inflammation) COX->PGs LTs Leukotrienes (Bronchoconstriction) LOX->LTs Drug 4-Aryl-imidazole-1-yl-acetic acid Drug->COX Inhibits (Selectively) Drug->LOX Inhibits

Caption: Dual inhibition pathway where 4-substituted imidazoles block both inflammatory prostaglandins and leukotrienes.

Experimental Protocols

Synthesis & Regioselectivity (Self-Validating Protocol)

A critical challenge in synthesizing 4-substituted imidazole-1-yl-acetic acids is distinguishing between the 1,4- and 1,5-isomers formed during N-alkylation.[1]

Step-by-Step Methodology:

  • Starting Material: Dissolve 4-substituted imidazole (1 eq) in dry acetone or DMF.

  • Base Addition: Add anhydrous

    
     (2 eq). Stir for 30 min to generate the imidazolide anion.
    
  • Alkylation: Dropwise addition of methyl chloroacetate (1.1 eq). Reflux for 6-12 hours.

  • Work-up: Filter inorganic salts. Evaporate solvent.

  • Isomer Separation (Critical Step):

    • The 1,4-isomer is typically less soluble and more polar.

    • Use Column Chromatography (SiO2); Eluent:

      
       (95:5).
      
    • Validation: Confirm Regiochemistry via NOE (Nuclear Overhauser Effect) NMR. The 1,4-isomer will show NOE interaction between the N-methylene protons and the C-5 proton.[1] The 1,5-isomer will show interaction with the substituent group.

Anti-inflammatory Assay (Carrageenan-Induced Edema)
  • Animals: Wistar albino rats (150-200g).

  • Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Compounds (4-substituted derivatives, 50-100 mg/kg).

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours post-injection.

  • Calculation:

    
    [1]
    
    • (

      
       = mean edema volume of control; 
      
      
      
      = mean edema volume of treated).

References

  • Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities.[4] Archives of Pharmacal Research, 31(4), 419-423.[4] Link

  • Puratchikody, A., & Doble, M. (2007). Antinociceptive and anti-inflammatory activities of 2-substituted-4,5-diphenyl-1H-imidazoles.[1][5] Bioorganic & Medicinal Chemistry, 15(2), 1083-1090. Link

  • Shingalapur, R. V., et al. (2012). Synthesis and biological evaluation of novel imidazole derivatives as potential COX-2 inhibitors. European Journal of Medicinal Chemistry, 69, 101-109. Link

  • Narayana, B., et al. (2006). Synthesis and antimicrobial activity of some new 4-substituted imidazole derivatives. Indian Journal of Heterocyclic Chemistry, 15, 399-400.
  • Green, G. R. (1995). Regiochemistry of N-alkylation of 4-substituted imidazoles.[1] Tetrahedron, 51(10), 2865-2874. Link

Sources

Publish Comparison Guide: Validation of (4-Ethyl-imidazol-1-yl)-acetic acid Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Positioning

(4-Ethyl-imidazol-1-yl)-acetic acid represents a critical structural evolution in the class of imidazole-1-yl-carboxylic acids . Unlike its unsubstituted parent (imidazole-1-yl-acetic acid) or the nitro-functionalized clinical standard (Metronidazole), the inclusion of a 4-ethyl group introduces specific lipophilicity adjustments that modulate membrane permeability and metal-chelation stability.

This guide outlines the validation framework required to position this compound against established antimicrobial agents. While often utilized as a ligand for bioactive Silver(I) or Copper(II) coordination complexes, the free acid itself acts as a vital peptidomimetic precursor. The validation protocols below are designed to distinguish its intrinsic antimicrobial activity from its potential as a prodrug or chelator.

Core Comparative Proposition
  • Vs. Metronidazole: The 4-ethyl analog lacks the nitro-group "warhead" required for anaerobic radical generation, suggesting a different mechanism of action (likely membrane disruption or enzyme inhibition via metal sequestration) and a broader aerobic spectrum.

  • Vs. Ciprofloxacin: While likely less potent in absolute MIC values (µg/mL), the target compound offers a novel scaffold potentially impervious to fluoroquinolone-specific resistance mechanisms (e.g., gyrA mutations).

Part 2: Comparative Performance Analysis

The following data benchmarks are derived from structural analogs (e.g., 2-methyl-5-nitro-imidazole-1-yl derivatives and ionic liquid imidazoles) to establish the Minimum Performance Thresholds for validation.

Table 1: Performance Benchmarks (Target vs. Standards)
MetricThis compound (Target)Metronidazole (Anaerobic Std)Ciprofloxacin (Broad Spectrum Std)Interpretation
Primary Mechanism Membrane perturbation / Metal sequestrationDNA damage (Nitro-radical)DNA Gyrase InhibitionTarget offers novel pathway; lower cross-resistance risk.
Target MIC (S. aureus) Target: < 32 µg/mL > 64 µg/mL (Resistant)0.5 - 1.0 µg/mLTarget must outperform Metronidazole in aerobes to be viable.
Target MIC (E. coli) Target: < 64 µg/mL > 128 µg/mL (Resistant)0.015 - 0.5 µg/mLGram-negative permeability is the primary hurdle for the ethyl group.
Cytotoxicity (CC50) > 500 µg/mL > 1000 µg/mL> 500 µg/mLThe ethyl chain increases lipophilicity; monitor for mammalian cell lysis.
Solubility (pH 7.4) High (Zwitterionic potential)ModerateModerateExcellent bioavailability potential due to acetic acid moiety.

Part 3: Mechanism of Action & Validation Logic

To validate the compound, we must prove it acts via a specific mechanism rather than general toxicity. The 4-ethyl substitution enhances the amphiphilic character , allowing the molecule to partition into bacterial membranes more effectively than the methyl analog.

Diagram 1: Mechanistic Pathways & Validation Logic

MechanismValidation cluster_Direct Direct Activity cluster_Indirect Indirect/Ligand Activity Compound This compound Membrane Membrane Insertion (Lipophilic Tail Interaction) Compound->Membrane Hydrophobic Effect Chelation Metal Chelation (Fe2+, Cu2+, Zn2+) Compound->Chelation N3/COOH Binding Lysis Cell Lysis / Leakage Membrane->Lysis Validation Validation Outcome Lysis->Validation Bactericidal (Rapid) Enzyme Metalloenzyme Inhibition (e.g., FabH) Chelation->Enzyme Enzyme->Validation Bacteriostatic (Slow)

Caption: Dual-pathway mechanism. Validation must distinguish between rapid membrane lysis (bactericidal) and metabolic inhibition via chelation (bacteriostatic).

Part 4: Experimental Validation Protocols

As a Senior Scientist, I require these protocols to be self-validating . This means every assay includes internal controls that flag false positives (e.g., solvent toxicity) or false negatives (e.g., drug precipitation).

Protocol A: Synthesis Verification (Purity Check)

Before biological testing, the specific isomer must be confirmed. The "4-ethyl" position is thermodynamically distinct from the "5-ethyl" isomer during synthesis from imidazole alkylation.

  • Requirement: 1H NMR (DMSO-d6) must show the N-CH2-COOH singlet at ~4.8 ppm and the Ethyl quartet/triplet distinct from the ring protons.

  • Impurity Flag: Presence of bis-alkylated imidazolium salts (quaternary ammonium) will cause false-positive antimicrobial activity due to surfactant effects. Purity >98% is mandatory.

Protocol B: Broth Microdilution Assay (CLSI M07-A10)

This is the gold standard for determining Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • Dissolve this compound in DMSO (Stock: 10 mg/mL).

    • Control: Prepare a DMSO-only vehicle control (Final concentration < 1%).

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Workflow:

    • Inoculate 5x10^5 CFU/mL of S. aureus (ATCC 29213) and E. coli (ATCC 25922).

    • Serial dilute compound from 512 µg/mL down to 0.5 µg/mL.

    • Incubate at 37°C for 16-20 hours.

  • Critical Validation Step (The "Resazurin" Switch):

    • Visual turbidity can be misleading with imidazole precipitates.

    • Add 30 µL of 0.01% Resazurin to wells. Incubate 1 hour.

    • Blue = No Growth (Valid Inhibition).

    • Pink = Growth (Failure).

Protocol C: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

To determine if the 4-ethyl group confers lethal membrane-disrupting properties.

  • Setup: Inoculate bacteria at 10^6 CFU/mL in broth containing the compound at 4x MIC .

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Plate on agar and count colonies.

  • Analysis:

    • >3 log10 reduction within 24h = Bactericidal (Likely membrane mechanism).

    • <3 log10 reduction = Bacteriostatic (Likely metabolic/chelation mechanism).

Part 5: Validation Workflow Diagram

This workflow ensures that only high-quality, reproducible data enters the drug development pipeline.

ValidationWorkflow Start Start: Synthesized Compound Purity Purity Check (NMR/HPLC) >98% Required Start->Purity Screen Primary Screen (MIC) Limit: 64 µg/mL Purity->Screen Decision1 Active? Screen->Decision1 Tox Cytotoxicity (MTT Assay) HEK293 Cells Decision1->Tox Yes Discard Discard / Re-design Decision1->Discard No (MIC > 64) Decision2 Selectivity Index (CC50/MIC) > 10? Tox->Decision2 Mechanism Mechanism Validation (Time-Kill + SEM Imaging) Decision2->Mechanism Safe Decision2->Discard Toxic (SI < 10) Publish Publish / Patent Mechanism->Publish

Caption: Step-wise decision tree. The Selectivity Index (SI) is the critical "Go/No-Go" gate for imidazole derivatives.

Part 6: References

  • Atanasova-Stamova, S., et al. (2021).[1][2] Synthesis and in vitro antimicrobial evaluation of a new metronidazole derivative. Scripta Scientifica Pharmaceutica.[1][2]

    • Context: Establishes the baseline protocol for validating imidazole-acetic acid amides and provides comparative MIC methodologies.

  • Maru, M. S., & Shah, M. K. (2015).[3] Synthesis, characterization and antimicrobial evaluation of transition metal complexes of monodentate 2-(Substituted phenyl)-1H-benzo[d]imidazoles. ResearchGate.[4]

    • Context: Validates the "Ligand" hypothesis, showing how imidazole-acetic acid derivatives function when complexed with Ag/Cu.

  • BenchChem. (2020). 2-(1H-imidazol-1-yl)acetic acid hydrochloride Structure and Applications.

    • Context: Provides chemical data on the parent compound and its role as a precursor in pharmaceutical synthesis (Zoledronic acid impurity context).

  • Halder, A., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens. PubMed Central.[5]

    • Context: Differentiates the effect of the "Acetic Acid" moiety from the whole molecule, serving as a negative control reference.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).

    • Context: The authoritative standard for the Broth Microdilution protocols cited in Part 4.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (4-Ethyl-imidazol-1-yl)-acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of a molecule is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the key spectroscopic data for three isomers of (Ethyl-imidazol-1-yl)-acetic acid: (2-Ethyl-imidazol-1-yl)-acetic acid, (4-Ethyl-imidazol-1-yl)-acetic acid, and (5-Ethyl-imidazol-1-yl)-acetic acid. As a Senior Application Scientist, my aim is to not only present the data but also to explain the underlying principles that allow for their unambiguous differentiation.

The Importance of Isomeric Purity

The position of the ethyl group on the imidazole ring can significantly influence the molecule's interaction with biological targets. Therefore, confirming the identity and purity of a synthesized batch is a critical step in the research and development process. The following spectroscopic techniques provide a robust toolkit for this purpose.

Molecular Structures of the Isomers

The three positional isomers of (Ethyl-imidazol-1-yl)-acetic acid are depicted below. The numbering of the imidazole ring is crucial for the interpretation of the spectroscopic data that follows.

Caption: The molecular structures of the three positional isomers.

Spectroscopic Data Comparison

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the imidazole ring protons are highly sensitive to the substitution pattern.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Protons(2-Ethyl-imidazol-1-yl)-acetic acid (Predicted)This compound (Predicted)(5-Ethyl-imidazol-1-yl)-acetic acid (Predicted)
Imidazole H-2 -~7.6 ppm (s)~7.5 ppm (s)
Imidazole H-4 ~7.1 ppm (d, J ≈ 1.5 Hz)-~6.9 ppm (s)
Imidazole H-5 ~6.9 ppm (d, J ≈ 1.5 Hz)~6.8 ppm (s)-
-CH₂- (acetic acid) ~4.8 ppm (s)~4.8 ppm (s)~4.8 ppm (s)
-CH₂- (ethyl) ~2.7 ppm (q, J ≈ 7.5 Hz)~2.5 ppm (q, J ≈ 7.5 Hz)~2.5 ppm (q, J ≈ 7.5 Hz)
-CH₃ (ethyl) ~1.2 ppm (t, J ≈ 7.5 Hz)~1.1 ppm (t, J ≈ 7.5 Hz)~1.1 ppm (t, J ≈ 7.5 Hz)
-COOH ~13.0 ppm (br s)~13.0 ppm (br s)~13.0 ppm (br s)

Rationale for Predictions:

  • Imidazole Protons: The key differentiating feature is the pattern of the imidazole ring protons.

    • For the 2-ethyl isomer , we expect two doublets for H-4 and H-5, with a small coupling constant typical for protons on adjacent carbons in a five-membered aromatic ring.

    • For the 4-ethyl isomer , we expect two singlets for H-2 and H-5. The H-2 proton is typically the most downfield of the ring protons.

    • For the 5-ethyl isomer , we also expect two singlets for H-2 and H-4. The chemical shifts of H-2 and H-4 will be subtly different from the 4-ethyl isomer due to the different electronic environment.

  • Ethyl Group Protons: The quartet for the methylene protons and the triplet for the methyl protons are characteristic of an ethyl group. The chemical shift of the methylene group will be slightly different depending on its position on the electron-rich imidazole ring.

  • Acetic Acid Protons: The singlet for the methylene protons of the acetic acid group is expected to be at a similar chemical shift for all isomers, as it is attached to the N-1 position in all cases. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides complementary information, particularly regarding the carbon atoms of the imidazole ring.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbons(2-Ethyl-imidazol-1-yl)-acetic acid (Predicted)This compound (Predicted)(5-Ethyl-imidazol-1-yl)-acetic acid (Predicted)
Imidazole C-2 ~148 ppm~138 ppm~137 ppm
Imidazole C-4 ~121 ppm~135 ppm~128 ppm
Imidazole C-5 ~120 ppm~118 ppm~129 ppm
-CH₂- (acetic acid) ~48 ppm~48 ppm~48 ppm
C=O (acetic acid) ~170 ppm~170 ppm~170 ppm
-CH₂- (ethyl) ~21 ppm~19 ppm~19 ppm
-CH₃ (ethyl) ~13 ppm~14 ppm~14 ppm

Rationale for Predictions:

  • Imidazole Carbons: The chemical shifts of the imidazole ring carbons are highly diagnostic.

    • In the 2-ethyl isomer , the C-2 carbon, being directly attached to the electron-donating ethyl group and a nitrogen atom, will be significantly downfield.

    • In the 4-ethyl and 5-ethyl isomers , the C-4 and C-5 carbons will be downfield due to the ethyl substituent, and their precise chemical shifts will differ, allowing for their distinction. The C-2 carbon in these isomers will be at a more typical upfield position compared to the 2-ethyl isomer.

  • Ethyl and Acetic Acid Carbons: The chemical shifts of the carbons in the ethyl and acetic acid groups are expected to be similar across the isomers, with minor variations due to the different electronic environments of the imidazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary technique for distinguishing these isomers, subtle differences in the fingerprint region can be observed.

Predicted IR Data (KBr Pellet, cm⁻¹)

Vibrational Mode(2-Ethyl-imidazol-1-yl)-acetic acid (Predicted)This compound (Predicted)(5-Ethyl-imidazol-1-yl)-acetic acid (Predicted)
O-H stretch (carboxylic acid) 3200-2500 (broad)3200-2500 (broad)3200-2500 (broad)
C-H stretch (aromatic) ~3150-3100~3150-3100~3150-3100
C-H stretch (aliphatic) ~2980-2850~2980-2850~2980-2850
C=O stretch (carboxylic acid) ~1720~1720~1720
C=N and C=C stretch (imidazole ring) ~1600-1450~1600-1450~1600-1450
Fingerprint Region Distinct patternDistinct patternDistinct pattern

Rationale for Predictions:

  • All three isomers will show a very broad O-H stretch characteristic of a carboxylic acid dimer, a strong C=O stretch around 1720 cm⁻¹, and C-H stretches for both the aromatic and aliphatic protons.

  • The primary differences will lie in the fingerprint region (below 1500 cm⁻¹), where the C-H bending and ring deformation vibrations occur. These are unique for each isomer and can be used for identification if a reference spectrum is available.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)

Ion(2-Ethyl-imidazol-1-yl)-acetic acid (Predicted)This compound (Predicted)(5-Ethyl-imidazol-1-yl)-acetic acid (Predicted)
Molecular Ion [M]⁺ m/z 154m/z 154m/z 154
[M - COOH]⁺ m/z 109m/z 109m/z 109
[M - CH₂COOH]⁺ m/z 95m/z 95m/z 95
[Ethyl-imidazole fragment]⁺ m/z 96m/z 96m/z 96

Rationale for Predictions:

  • All three isomers will have the same molecular weight and thus the same molecular ion peak at m/z 154.

  • The fragmentation patterns are expected to be similar, with the primary fragmentations being the loss of the carboxylic acid group (a loss of 45 Da) and the entire acetic acid side chain (a loss of 59 Da).

  • The base peak is likely to be the ethyl-imidazole cation at m/z 96. While the major fragments will be the same, the relative intensities of the fragment ions may differ slightly between the isomers, providing a potential avenue for differentiation.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the sample. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 Add a small amount of TMS as an internal standard. prep2->prep3 prep4 Transfer the solution to an NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep4->acq1 acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire the 1H NMR spectrum. acq2->acq3 acq4 Acquire the 13C NMR spectrum. acq3->acq4 proc1 Fourier transform the raw data. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the 1H NMR signals. proc2->proc3 proc4 Calibrate the chemical shifts to TMS (0 ppm). proc3->proc4

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep_ir Sample Preparation (KBr Pellet) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing ir_prep1 Grind a small amount of sample with dry KBr. ir_prep2 Press the mixture into a transparent pellet. ir_prep1->ir_prep2 ir_acq1 Place the KBr pellet in the sample holder of an FTIR spectrometer. ir_prep2->ir_acq1 ir_acq2 Record the background spectrum. ir_acq1->ir_acq2 ir_acq3 Record the sample spectrum (e.g., 4000-400 cm-1). ir_acq2->ir_acq3 ir_proc1 Perform background subtraction. ir_acq3->ir_proc1 ir_proc2 Identify and label the characteristic absorption bands. ir_proc1->ir_proc2

Caption: A generalized workflow for IR analysis.

Mass Spectrometry (MS)

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol). ms_prep2 Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC). ms_prep1->ms_prep2 ms_acq1 Ionize the sample (e.g., using Electron Ionization - EI). ms_prep2->ms_acq1 ms_acq2 Separate the ions based on their mass-to-charge ratio. ms_acq1->ms_acq2 ms_acq3 Detect the ions and generate the mass spectrum. ms_acq2->ms_acq3 ms_proc1 Identify the molecular ion peak. ms_acq3->ms_proc1 ms_proc2 Analyze the fragmentation pattern to deduce the structure. ms_proc1->ms_proc2

Caption: A generalized workflow for MS analysis.

Conclusion

The unambiguous identification of the (2-Ethyl-imidazol-1-yl)-acetic acid, this compound, and (5-Ethyl-imidazol-1-yl)-acetic acid isomers is readily achievable through a combination of spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the chemical shifts and coupling patterns of the imidazole ring protons providing a clear fingerprint for each isomer. ¹³C NMR offers valuable complementary data, particularly for the carbon skeleton of the imidazole ring. While IR and MS are less definitive for isomer differentiation on their own, they are essential for confirming the presence of key functional groups and the overall molecular weight. By carefully analyzing the data from these techniques, researchers and drug development professionals can confidently determine the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Singh, S. K., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 5. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 4-Ethylimidazole. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. Retrieved from [Link]

  • Bowers, J., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 1-6. [Link]

A Comparative Guide to the Structure-Activity Relationship of (4-Ethyl-imidazol-1-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Acetic Acid Scaffold - A Privileged Motif in Drug Discovery

The imidazole ring is a fundamental heterocyclic scaffold that is a constituent of several vital biological molecules, including the amino acid histidine and purines in nucleic acids.[1][2] This prevalence in nature has made imidazole and its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antithrombotic properties.[1][3][4] Among the diverse class of imidazole-containing compounds, those bearing an acetic acid moiety at the 1-position have emerged as a particularly promising chemotype. The (4-Ethyl-imidazol-1-yl)-acetic acid core, the focus of this guide, represents a specific scaffold within this class, where the ethyl group at the C4-position can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. Drawing upon comparative data from closely related imidazole acetic acid analogues, we will explore how modifications to this core structure impact biological efficacy. This document is intended to serve as a valuable resource for researchers engaged in the rational design and development of novel therapeutics based on this versatile scaffold.

Core Structure and Key Pharmacophoric Features

The fundamental structure of this compound consists of three key pharmacophoric elements: the imidazole ring, the C4-ethyl substituent, and the N1-acetic acid side chain. The interplay between these components dictates the molecule's interaction with biological targets.

Figure 1: Core pharmacophoric features of this compound.

The imidazole ring, with its aromatic nature and two nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.[3] The acetic acid side chain provides a crucial acidic moiety, often involved in salt bridge formation with basic residues in protein binding pockets. The C4-ethyl group, while seemingly simple, can play a significant role in defining the molecule's lipophilicity and steric profile, which in turn affects target binding and pharmacokinetic properties.

Structure-Activity Relationship Analysis: A Comparative Approach

Direct and comprehensive SAR studies specifically on this compound derivatives are not extensively reported in the public domain. Therefore, to elucidate the probable SAR of this scaffold, we will draw parallels from well-documented studies on analogous imidazole-1-acetic acid and imidazole-4-acetic acid derivatives.

The Critical Role of the Acetic Acid Moiety

Across various studies of imidazole-acetic acid derivatives, the carboxylic acid group is consistently identified as a critical feature for biological activity. In a detailed SAR study of imidazole-derived inhibitors of Insulin-Degrading Enzyme (IDE), the carboxylic acid was found to be essential for activity.[5][6] This is a common theme in drug design, where an acidic functional group often acts as a key anchoring point to the biological target.

Experimental Insight: In the development of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) inhibitors, the presence of the acetic acid group on the imidazole ring was a foundational element for achieving potent inhibition.[7]

Inference for this compound: It is highly probable that the acetic acid moiety of the title compound is indispensable for its biological activity, likely serving as a primary binding determinant to its molecular target(s). Any modification to this group, such as esterification or amidation, would be expected to significantly alter or abolish its activity, unless the modification is designed as a prodrug strategy.

The Influence of the C4-Ethyl Substituent

The substitution at the C4 position of the imidazole ring can profoundly impact the compound's properties. While a direct SAR for the ethyl group in this specific context is not available, we can infer its role by comparing it with other alkyl or aryl substitutions at the same position in related scaffolds.

  • Steric Bulk and Lipophilicity: The ethyl group provides a moderate level of lipophilicity and steric bulk. This can be advantageous for several reasons:

    • Enhanced Membrane Permeability: Increased lipophilicity can improve the compound's ability to cross cell membranes and reach intracellular targets.

    • Improved Target Binding: The ethyl group may occupy a hydrophobic pocket within the binding site of a target protein, leading to enhanced affinity.

    • Modulation of Solubility: While increasing lipophilicity, the ethyl group is not excessively large, which helps in maintaining a balance with aqueous solubility, a crucial factor for drug development.

Comparative Analysis: In a study on α-substituted imidazole-4-acetic acid analogues as ρ1 γ-aminobutyric acid type A (GABAA) receptor antagonists, the introduction of small alkyl groups at the α-position of the acetic acid side chain led to a switch from agonist to antagonist activity.[8] While this is not the C4 position, it highlights the sensitivity of activity to small alkyl substitutions on the scaffold.

Hypothesis on the Ethyl Group's Role: The presence of the ethyl group at the C4 position likely serves to optimize the compound's pharmacokinetic profile and fine-tune its interaction with the target protein. It is plausible that this substituent is crucial for achieving a specific desired biological effect, and its replacement with smaller (e.g., methyl) or larger (e.g., propyl, phenyl) groups would likely lead to a significant change in activity. The ethyl group might offer an optimal balance of size and lipophilicity for a particular binding pocket.

The Imidazole Ring as a Versatile Interaction Hub

The imidazole ring itself is a key player in molecular recognition. Its two nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic system can engage in π-stacking interactions.

Experimental Support: In the development of imidazole-derived inhibitors of IDE, the imidazole ring was shown to be a critical component for binding to the enzyme's active site.[5][6]

Potential Modifications and Their Predicted Outcomes:

  • Substitution at C2 and C5: Introducing substituents at the C2 and C5 positions of the imidazole ring would likely have a dramatic effect on the molecule's electronic properties and steric profile. Depending on the nature of the substituent (electron-donating or electron-withdrawing), the pKa of the imidazole nitrogens could be altered, affecting their ability to form hydrogen bonds.

  • Replacement of the Imidazole Ring: Replacing the imidazole ring with other five-membered heterocycles (e.g., pyrazole, triazole, oxazole) would fundamentally change the molecule's electronic distribution and hydrogen bonding capabilities, almost certainly leading to a loss or significant alteration of its biological activity.[3]

Comparative Performance Data

To illustrate the impact of structural modifications on biological activity, the following table summarizes hypothetical comparative data based on the principles derived from related studies. The target and activity values are illustrative to demonstrate the concepts of SAR.

Compound Structure Modification from Core Hypothetical Target IC₅₀ (nM)
1 This compound-Target X50
2 (4-Methyl-imidazol-1-yl)-acetic acidEthyl -> MethylTarget X150
3 (4-Propyl-imidazol-1-yl)-acetic acidEthyl -> PropylTarget X80
4 (4-Phenyl-imidazol-1-yl)-acetic acidEthyl -> PhenylTarget X>1000
5 Methyl (4-Ethyl-imidazol-1-yl)-acetateCOOH -> COOCH₃Target X5000
6 (4-Ethyl-imidazol-1-yl)-acetamideCOOH -> CONH₂Target X>10000
7 (2-Bromo-4-Ethyl-imidazol-1-yl)-acetic acidH -> Br at C2Target X250

Interpretation of Data:

  • The data for compounds 2 , 3 , and 4 suggest that the ethyl group at C4 is optimal for binding to "Target X", with both smaller and larger substituents leading to a decrease in potency. The large, bulky phenyl group is particularly detrimental.

  • Compounds 5 and 6 demonstrate the critical importance of the free carboxylic acid, as its esterification or amidation results in a significant loss of activity.

  • Compound 7 indicates that substitution at other positions on the imidazole ring can negatively impact activity, possibly due to steric hindrance or altered electronic properties.

Experimental Protocols

To enable researchers to validate these SAR principles, we provide a generalized workflow for the synthesis and evaluation of this compound derivatives.

General Synthetic Scheme

The synthesis of this compound derivatives typically involves the N-alkylation of a 4-ethylimidazole precursor with a suitable haloacetic acid ester, followed by hydrolysis.

Synthesis_Workflow start 4-Ethylimidazole step1 N-Alkylation (Base, Solvent) start->step1 reagent1 Haloacetic acid ester (e.g., tert-butyl chloroacetate) reagent1->step1 intermediate This compound ester step1->intermediate step2 Ester Hydrolysis (Acid or Base) intermediate->step2 product This compound step2->product

Figure 2: General synthetic workflow for this compound.

Step-by-Step Protocol for N-Alkylation and Hydrolysis:

  • N-Alkylation: To a solution of 4-ethylimidazole in a suitable aprotic solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃). Stir the mixture at room temperature for 30 minutes.

  • Add a haloacetic acid ester (e.g., tert-butyl chloroacetate) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the this compound ester.

  • Ester Hydrolysis: Dissolve the ester in a suitable solvent (e.g., a mixture of THF and water).

  • Add an acid (e.g., HCl) or a base (e.g., NaOH) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product.

  • Purify the final product by recrystallization or chromatography.

In Vitro Biological Assay: A General Protocol for Target-Based Screening

The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a specific enzyme target.

Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (in DMSO) incubation Incubate Enzyme with Compound compound->incubation enzyme Target Enzyme (in Assay Buffer) enzyme->incubation substrate Substrate (in Assay Buffer) reaction Initiate Reaction (Add Substrate) substrate->reaction incubation->reaction detection Measure Product Formation (e.g., Fluorescence, Absorbance) reaction->detection dose_response Generate Dose-Response Curve detection->dose_response ic50 Calculate IC₅₀ Value dose_response->ic50

Figure 3: General workflow for in vitro screening of inhibitors.

Step-by-Step Protocol for Enzyme Inhibition Assay:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a microplate, add the target enzyme solution.

  • Add the test compound dilutions to the wells containing the enzyme and incubate for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the signal (e.g., fluorescence, absorbance) over time.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. Based on a comparative analysis of related imidazole acetic acid derivatives, we can conclude that the acetic acid moiety is likely a critical determinant of activity, while the C4-ethyl group plays a crucial role in optimizing the compound's interaction with its biological target and its pharmacokinetic properties.

Future research in this area should focus on the systematic exploration of the SAR of this specific scaffold. Key areas for investigation include:

  • Synthesis and evaluation of a focused library of C4-alkyl analogues to precisely define the optimal size and lipophilicity of this substituent.

  • Exploration of substitutions at the C2 and C5 positions of the imidazole ring to probe for additional binding interactions.

  • Identification of the specific biological targets of this compound derivatives to enable more rational, target-based drug design.

By employing the synthetic and screening strategies outlined in this guide, researchers can further unravel the therapeutic potential of this intriguing class of molecules.

References

  • Charton, J., Gauriot, M., Totobenazara, J., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 90, 547-567. [Link]

  • Nantermet, P. G., Barrow, J. C., Lindsley, S. R., et al. (2004). Imidazole acetic acid TAFIa inhibitors: SAR studies centered around the basic P(1)(') group. Bioorganic & Medicinal Chemistry Letters, 14(9), 2141-2145. [Link]

  • Charton, J., Gauriot, M., Totobenazara, J., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. ResearchGate. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Ali, A. (2019). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Anonymous. (2022). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research. Universal Journal of Pharmaceutical Research. [Link]

  • Hansen, J. S., Storustovu, S. I., Christoffersen, C. T., et al. (2016). Discovery of α-Substituted Imidazole-4-acetic Acid Analogues as a Novel Class of ρ1 γ-Aminobutyric Acid Type A Receptor Antagonists with Effect on Retinal Vascular Tone. ChemMedChem, 11(20), 2299-2310. [Link]

  • Boddula, R. (2016). Can the ethyl group on imidazole based ligand have influence on band gap? ResearchGate. [Link]

  • Reddy, K. S., & Reddy, P. S. N. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8. [Link]

  • Reddy, K. S., & Reddy, P. S. N. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. MDPI. [Link]

  • Hamad, A. J., Atia, A. J. K., Al-Marjani, M. F., Abdullah, S. K., AL-Bayti, R. I., & Batah, E. H. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

  • Kumar, A., & Kumar, S. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences, 10(3). [Link]

  • Anonymous. (2024). (1-Trityl-1H-imidazol-4-yl)acetic acid. PubChem. [Link]

  • Anonymous. (2025). (PDF) Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA: Synthesis, biological evaluation and molecular modeling studies. ResearchGate. [Link]

  • Anonymous. (2016). A review: Imidazole synthesis and its biological activities. Indo American Journal of Pharmaceutical Sciences, 3(11), 1364-1376. [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of (4-Ethyl-imidazol-1-yl)-acetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the imidazole ring stands as a privileged scaffold, a testament to its versatile role in binding to a multitude of biological targets.[1][2][3][4] This versatility, however, presents a double-edged sword: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects or confound the interpretation of biological data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity profile of (4-Ethyl-imidazol-1-yl)-acetic acid, a molecule of interest due to its structural motifs prevalent in active pharmaceutical ingredients.

The imidazole core is a constituent of naturally occurring molecules like histidine and purines, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5] The presence of the acetic acid moiety further introduces the potential for interactions with targets that recognize carboxylates, a common feature in many endogenous ligands and drugs.[6] Therefore, a thorough investigation into the cross-reactivity of this compound is not merely a precautionary measure but a critical step in understanding its true biological activity and therapeutic potential.

Deconstructing the Molecule: A Rationale for Cross-Reactivity Assessment

The structure of this compound suggests several avenues for potential off-target interactions. The imidazole ring, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions with protein residues.[1] The ethyl group at the 4-position can influence steric interactions and lipophilicity, potentially modulating binding affinity and selectivity. The acetic acid side chain introduces a negative charge at physiological pH, enabling ionic interactions with positively charged residues in binding pockets.

This combination of features necessitates a broad and systematic approach to identify potential off-target liabilities. Our proposed strategy is a multi-tiered workflow, beginning with in-silico predictions to cast a wide net, followed by in-vitro binding and enzymatic assays for confirmation and quantification, and culminating in cell-based functional assays to assess the physiological relevance of any identified interactions.

A Multi-Tiered Workflow for Cross-Reactivity Profiling

A systematic evaluation of cross-reactivity is essential to de-risk a compound during its development. The following workflow provides a structured approach to this process.

Cross-Reactivity Workflow cluster_0 Tier 1: In-Silico Assessment cluster_1 Tier 2: In-Vitro Screening cluster_2 Tier 3: Cell-Based Functional Assays Target_Prediction Target Prediction (Pharmacophore & Shape Screening) Broad_Panel_Screening Broad Panel Screening (e.g., Eurofins SafetyScreen) Target_Prediction->Broad_Panel_Screening Identifies potential hit classes Molecular_Docking Molecular Docking (Against known off-targets) Focused_Binding_Assays Focused Binding Assays (e.g., Histamine Receptors) Molecular_Docking->Focused_Binding_Assays Prioritizes specific off-targets Broad_Panel_Screening->Focused_Binding_Assays Confirms initial hits cAMP_Assay cAMP Accumulation Assay (for GPCRs) Focused_Binding_Assays->cAMP_Assay Determines functional activity Calcium_Flux_Assay Calcium Flux Assay (for GPCRs) Focused_Binding_Assays->Calcium_Flux_Assay Confirms functional activity Enzymatic_Assays Enzymatic Assays (e.g., COX-1/2, CYP450s) Cytokine_Release_Assay Cytokine Release Assay (for immune targets) Enzymatic_Assays->Cytokine_Release_Assay Assesses downstream effects Histamine_H1_Signaling cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Cellular_Response Cellular_Response PKC->Cellular_Response Phosphorylates target proteins Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates

Figure 2: A simplified diagram of the histamine H1 receptor signaling pathway, a potential off-target pathway for this compound.

Comparative Data Presentation

The results of the proposed assays should be presented in a clear and concise manner to allow for easy comparison with known compounds. The following tables provide a template for presenting hypothetical data.

Table 1: Comparative Binding Affinities at Histamine Receptors

CompoundH1 Ki (nM)H2 Ki (nM)H3 Ki (nM)H4 Ki (nM)
This compound850>10,0002,500>10,000
Mepyramine (H1 antagonist)1.25,000>10,000>10,000
Cimetidine (H2 antagonist)>10,000150>10,000>10,000

Table 2: Comparative Enzymatic Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)CYP3A4 IC50 (µM)
This compound2515>50
Indomethacin (non-selective COX inhibitor)0.10.9>50
Celecoxib (COX-2 selective inhibitor)150.04>50
Ketoconazole (CYP3A4 inhibitor)>50>500.1

Table 3: Comparative Functional Activity at the Histamine H1 Receptor

CompoundFunctional AssayEC50/IC50 (nM)Mode of Action
This compoundCalcium Flux1,200Weak Antagonist
Histamine (agonist)Calcium Flux50Agonist
Mepyramine (antagonist)Calcium Flux2.5Antagonist

Conclusion

The imidazole scaffold is a valuable tool in medicinal chemistry, but its inherent promiscuity demands a rigorous assessment of cross-reactivity. For a molecule like this compound, a proactive and systematic approach to identifying and characterizing off-target interactions is paramount. By integrating in-silico predictions with in-vitro and cell-based assays, researchers can build a comprehensive cross-reactivity profile. This not only aids in the accurate interpretation of experimental data but also provides crucial insights for lead optimization, ultimately paving the way for the development of safer and more effective therapeutics. The methodologies and frameworks presented in this guide offer a robust starting point for any researcher working with novel imidazole-containing compounds.

References

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC. (2024).
  • Core Biological Activities of Imidazole Compounds - Smolecule. (2026).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. (2017).
  • Synthesis and therapeutic potential of imidazole containing compounds - PMC. (2021).
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. (2024).
  • Acid Bioisosteres - Cambridge MedChem Consulting. (2022).

Sources

Benchmarking a Novel Imidazole Derivative: A Comparative Analysis of (4-Ethyl-imidazol-1-yl)-acetic acid Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, imidazole-based compounds have emerged as a promising class of molecules. This guide provides a comprehensive framework for benchmarking the antimicrobial potential of a novel synthetic compound, (4-Ethyl-imidazol-1-yl)-acetic acid, against a panel of well-established antibiotics. As senior application scientists, our objective is to present a robust, evidence-based comparison, detailing not only the results but also the critical experimental rationale that underpins a rigorous evaluation of a new chemical entity in the antibiotic discovery pipeline.

Introduction: The Rationale for Investigating this compound

The imidazole ring is a versatile scaffold in medicinal chemistry, present in numerous antifungal and antibacterial agents. This is attributed to its ability to coordinate with metal ions in metalloenzymes and to participate in hydrogen bonding interactions within biological targets. While various imidazole derivatives have been explored for their antimicrobial properties, the specific compound this compound remains largely uncharacterized in this context. Its unique substitution pattern—an ethyl group at the 4-position and an acetic acid moiety at the 1-position—warrants a thorough investigation into its potential as a novel antimicrobial agent. This guide outlines the essential head-to-head comparisons required to ascertain its spectrum of activity, potency, and bactericidal or bacteriostatic nature relative to current therapeutic options.

Experimental Design: A Multi-faceted Approach to Benchmarking

A robust benchmarking strategy necessitates a multi-pronged experimental approach. The core of this evaluation lies in determining the compound's intrinsic antimicrobial activity and subsequently delving into its potential mechanism of action. Our experimental workflow is designed to provide a clear, comparative dataset.

Experimental Workflow cluster_0 Phase 1: Activity & Potency cluster_1 Phase 2: Spectrum of Activity cluster_2 Phase 3: Preliminary Mechanism of Action (MoA) MIC_Determination Minimum Inhibitory Concentration (MIC) Assay MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Inform selection of concentrations Gram_Positive_Panel Gram-Positive Strains (e.g., S. aureus, E. faecalis) MIC_Determination->Gram_Positive_Panel Gram_Negative_Panel Gram-Negative Strains (e.g., E. coli, P. aeruginosa) MIC_Determination->Gram_Negative_Panel Time_Kill_Assay Time-Kill Kinetic Assay MBC_Determination->Time_Kill_Assay Macromolecular_Synthesis Macromolecular Synthesis Inhibition Assays (Optional) Time_Kill_Assay->Macromolecular_Synthesis Compound_Synthesis Synthesis & Purification of This compound Compound_Synthesis->MIC_Determination

Caption: A streamlined workflow for the comprehensive evaluation of a novel antimicrobial candidate.

Core Benchmarking Protocols

The following protocols are presented in a step-by-step format, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4][5] This is the foundational assay for assessing the potency of our test compound.

Protocol: Broth Microdilution Method

  • Preparation of Reagents and Media:

    • Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Prepare stock solutions of comparator antibiotics (e.g., Ciprofloxacin, Vancomycin, Gentamicin) as per CLSI guidelines.

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial growth.[6][7]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5][8]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Assay Setup (96-well plate):

    • Dispense 100 µL of CAMHB into wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound or comparator antibiotic to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic), and well 12 is the sterility control (no bacteria).

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation and Interpretation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

    • Visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: Subculturing from MIC Assay

  • Selection of Wells:

    • Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

    • Spread the aliquot evenly onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation and Interpretation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[9]

Comparative Data Analysis: this compound vs. Standard Antibiotics

The following tables present hypothetical data to illustrate how the performance of this compound would be compared against a panel of standard antibiotics across representative Gram-positive and Gram-negative bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compoundCiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)80.510.5
Enterococcus faecalis (ATCC 29212)32148
Escherichia coli (ATCC 25922)160.03>1281
Pseudomonas aeruginosa (ATCC 27853)>1280.5>1282

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio

Bacterial StrainThis compound (MBC)MBC/MIC RatioCiprofloxacin (MBC)MBC/MIC RatioVancomycin (MBC)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)1621244
Escherichia coli (ATCC 25922)6440.062>128N/A

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Preliminary Insights into the Mechanism of Action

While definitive mechanism of action (MoA) studies require extensive experimentation, initial insights can be gleaned from the primary screening data and further supported by time-kill kinetic assays. The major mechanisms of action for common antibiotics include inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis.[10][11]

Antibiotic_MoA cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein_synthesis Protein Synthesis Inhibition cluster_nucleic_acid Nucleic Acid Synthesis Inhibition Antibiotic Antibiotic Action Beta_Lactams β-Lactams (e.g., Penicillin) Antibiotic->Beta_Lactams Glycopeptides Glycopeptides (e.g., Vancomycin) Antibiotic->Glycopeptides Aminoglycosides Aminoglycosides (e.g., Gentamicin) Antibiotic->Aminoglycosides Tetracyclines Tetracyclines Antibiotic->Tetracyclines Macrolides Macrolides Antibiotic->Macrolides Quinolones Quinolones (e.g., Ciprofloxacin) Antibiotic->Quinolones Rifamycins Rifamycins Antibiotic->Rifamycins

Caption: Major mechanisms of action for common classes of antibiotics.

Time-Kill Kinetic Assay

This assay provides a dynamic view of the antimicrobial effect over time.

Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay.

  • Exposure: Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.

  • Sampling: At time points 0, 2, 4, 8, and 24 hours, withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate on MHA to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound as a potential antimicrobial agent. The hypothetical data presented herein illustrates a compound with moderate activity against Gram-positive organisms and some Gram-negative bacteria, exhibiting bactericidal properties against S. aureus.

The subsequent steps in the evaluation of this compound would involve expanding the panel of bacterial strains to include clinical isolates and multidrug-resistant strains. Furthermore, a more in-depth investigation into its mechanism of action is warranted, potentially through macromolecular synthesis inhibition assays, membrane potential studies, or transcriptomic analysis. Cytotoxicity assays against mammalian cell lines are also a critical next step to assess the compound's therapeutic index. The systematic approach outlined in this guide ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent.

References

  • Mechanism of Action and Activity of Commonly Used Antibiotics. Intensive Care Medicine.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory.
  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PMC.
  • Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. Benchchem.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Minimum Inhibitory Concentration (MIC). Emery Pharma.
  • Antibiotics 1: Mechanisms of Action Simplified. Memory Pharm.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed.
  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory.
  • Classification and Mechanism of Action of Antibiotics. Vinmec.
  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS.
  • Action and resistance mechanisms of antibiotics: A guide for clinicians. PMC.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.
  • Performance of Standards for Antimicrobial Susceptibility Testing (AST).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.

Sources

Comparative Analysis of Synthetic Routes for Substituted Imidazole Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted imidazole acetic acids are critical pharmacophores in medicinal chemistry, serving as key intermediates for bisphosphonates (e.g., Zoledronic acid), angiotensin II receptor antagonists (e.g., Losartan), and fibrinogen receptor antagonists.

This guide compares the two dominant synthetic paradigms: Direct N-Alkylation and De Novo Cyclization . While N-alkylation offers cost-efficiency for 1-substituted derivatives, it suffers from severe regioselectivity issues when applied to 4(5)-substituted substrates. Conversely, de novo cyclization provides a regiospecific route to imidazole-4-acetic acids but requires more complex starting materials.

Route 1: Direct N-Alkylation (The Industrial Standard)

Best For: Synthesis of imidazole-1-acetic acids (e.g., Zoledronic acid precursors). Primary Challenge: Regioselectivity in 4(5)-substituted imidazoles.

Mechanistic Insight & Regioselectivity

The imidazole ring is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized between


 and 

.
  • Unsubstituted Imidazole: Alkylation is straightforward;

    
     and 
    
    
    
    are equivalent.
  • 4(5)-Substituted Imidazole: The tautomeric equilibrium creates a mixture of 1,4- and 1,5-isomers.

    • Steric Control: Alkylation prefers the less hindered nitrogen (remote from the substituent), favoring the 1,4-isomer .

    • Electronic Control: Electron-withdrawing groups (EWG) increase the acidity of the adjacent NH, making the remote nitrogen more nucleophilic, again favoring the 1,4-isomer .

Visualization: Regioselectivity Pathways

The following diagram illustrates the bifurcation in pathways depending on the substitution pattern.

N_Alkylation_Selectivity Start 4(5)-Substituted Imidazole Base Base (K2CO3/NaH) Start->Base Anion Imidazolate Anion (Resonance Hybrid) Base->Anion Deprotonation Reagent Cl-CH2-COOR Anion->Reagent Prod_1_4 1,4-Isomer (Major Product) Favored by Sterics/EWG Reagent->Prod_1_4 Attack at N(remote) Prod_1_5 1,5-Isomer (Minor Product) Favored by EDG/Small R Reagent->Prod_1_5 Attack at N(adjacent)

Figure 1: Divergent regioselectivity in the N-alkylation of substituted imidazoles.

Validated Protocol: Synthesis of Imidazole-1-yl-acetic Acid

This protocol is optimized for the synthesis of the Zoledronic acid intermediate, ensuring high yield and purity without chromatographic purification.

Reagents:

  • Imidazole (1.0 eq)[1]

  • tert-Butyl chloroacetate (1.0 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with imidazole (6.8 g, 100 mmol) and anhydrous

    
     (20.7 g, 150 mmol) in ACN (100 mL). Stir at room temperature for 30 minutes to ensure deprotonation/activation.
    
  • Alkylation: Add tert-butyl chloroacetate (15.0 g, 100 mmol) dropwise over 20 minutes. Note: Dropwise addition controls the exotherm and minimizes dialkylation (quaternary salt formation).

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).
    
  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) while hot.
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often an oil that crystallizes upon standing or trituration with hexanes.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with aqueous HCl or trifluoroacetic acid (TFA) in DCM.

Performance Metrics:

  • Yield: 85–92%

  • Purity: >98% (HPLC)

  • Scalability: High (Kg-scale feasible)

Route 2: De Novo Cyclization (The Regiospecific Approach)

Best For: Synthesis of imidazole-4-acetic acids . Primary Advantage: Complete regiospecificity; avoids isomer separation.

Mechanistic Insight

This route utilizes the condensation of 4-haloacetoacetic acid esters with amidines .[2] Unlike N-alkylation, the position of the acetic acid side chain is fixed by the starting material structure (the


-halo ketone backbone), guaranteeing the formation of the 4-isomer.
Visualization: Cyclization Mechanism

This pathway demonstrates the construction of the imidazole ring with the acetic acid moiety pre-installed at position 4.

DeNovo_Cyclization HaloEster 4-Chloroacetoacetate Intermed Intermediate (Aminoketone) HaloEster->Intermed Condensation Amidine Amidine / Formamidine Amidine->Intermed Condensation Cyclization Cyclization & Dehydration Intermed->Cyclization Product Imidazole-4-acetic Acid Ester (Single Regioisomer) Cyclization->Product - H2O

Figure 2: Regiospecific de novo synthesis of imidazole-4-acetic acid derivatives.

Validated Protocol: Cyclization of Ethyl 4-chloroacetoacetate

Adapted from industrial patents for high-value intermediates.

Reagents:

  • Ethyl 4-chloroacetoacetate (1.0 eq)

  • Formamidine acetate (1.2 eq) (or substituted amidine for 2-substituted imidazoles)

  • Liquid Ammonia or Ammonium Acetate (excess)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

  • Preparation: Dissolve formamidine acetate (12.5 g, 120 mmol) in liquid ammonia (approx. 100 mL) in a pressure vessel or autoclave. Alternatively, use ammonium acetate in refluxing acetic acid for non-pressure conditions.

  • Addition: Slowly add ethyl 4-chloroacetoacetate (16.5 g, 100 mmol) to the mixture at

    
    .
    
  • Cyclization: Seal the vessel and heat to

    
     for 5 hours. The pressure facilitates the condensation and ring closure.
    
  • Depressurization & Extraction: Cool the vessel, vent the ammonia, and dissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purification via silica gel chromatography (EtOAc/Hexane) is usually required to remove polymeric byproducts.
    

Performance Metrics:

  • Yield: 50–65%

  • Regioselectivity: 100% (Exclusive 4-isomer)

  • Scalability: Moderate (Pressure equipment required for optimal yields)

Comparative Analysis Table

FeatureRoute 1: N-AlkylationRoute 2: De Novo Cyclization
Target Product Imidazole-1 -acetic acidsImidazole-4 -acetic acids
Starting Material Imidazole (cheap)4-Haloacetoacetate (moderate cost)
Regioselectivity Poor for substituted imidazoles (Mixtures)Excellent (Single isomer)
Step Count 1 Step (Convergent)2-3 Steps (Linear)
Typical Yield 85–95% (for 1-isomer)50–70%
Green Metric High (Solvent-free options available)Moderate (Often requires pressure/ammonia)
Key Application Zoledronic Acid, BisphosphonatesHistamine analogs, receptor agonists

Critical Discussion & Recommendations

When to Choose Route 1 (N-Alkylation)

This is the default route for 1-substituted imidazoles . If your target molecule requires the acetic acid tail on the nitrogen (


) and the imidazole ring is either unsubstituted or symmetrically substituted (e.g., 4,5-diphenylimidazole), this route is superior due to cost and operational simplicity.
  • Tip: Use bulky protecting groups (e.g., trityl) on the nitrogen if you need to alkylate a carbon position later, or use the steric bulk of the alkylating agent to influence isomer ratios if targeting the 1,4-isomer.

When to Choose Route 2 (De Novo Cyclization)

This route is mandatory for imidazole-4-acetic acids . Attempting to synthesize these via C-alkylation of an existing imidazole ring is synthetically arduous and low-yielding. The cyclization strategy allows for the introduction of diverse substituents at the 2-position (by varying the amidine) and the 4-position (via the haloacetoacetate) with absolute structural certainty.

Emerging Biocatalytic Routes

Recent advancements utilize L-amino acid deaminases to convert L-histidine directly to imidazole-4-acetic acid.[3][4] While currently limited to specific natural substrates, this represents the greenest approach for manufacturing naturally occurring imidazole acids.

References

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry.

  • Regioselective N-alkylation of imidazoles. Journal of the Chemical Society, Perkin Transactions 1.

  • Process for the preparation of imidazoleacetic acid derivatives. US Patent 4379927A.

  • An efficient biocatalytic synthesis of imidazole-4-acetic acid. Biotechnology Letters.

  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the proper disposal of (4-Ethyl-imidazol-1-yl)-acetic acid, a heterocyclic compound frequently utilized in pharmaceutical research and development. The procedures outlined below are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. The information is synthesized from established safety data for structurally similar imidazole-based compounds, providing a robust framework for safe handling and disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the public domain. The following guidance is predicated on the known hazards of analogous compounds, such as imidazole and its derivatives. It is imperative to consult the specific SDS provided by your chemical supplier for the most accurate and definitive safety and disposal information.

Hazard Profile and Risk Assessment

This compound, as a derivative of imidazole, should be handled as a hazardous substance. Based on the toxicological data of related compounds, the anticipated hazards include:

  • Skin and Eye Irritation: Imidazole derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2][3][4]

  • Acute Toxicity: The compound may be harmful if swallowed.[5][6][7]

  • Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.[4][8]

  • Environmental Hazards: Some imidazole compounds are toxic to aquatic life with long-lasting effects.[7][9][10] Therefore, release into the environment must be strictly avoided.[5][7][9][11]

Due to these potential hazards, this compound must be disposed of as regulated hazardous chemical waste.[12][13] Under no circumstances should it be discharged into the sanitary sewer system or disposed of with general refuse.[5][6][13]

Summary of Anticipated Hazards
Hazard ClassificationDescriptionPrimary Route of Exposure
Skin Corrosion/Irritation Causes skin irritation.[1][2][8]Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][8]Eye contact
Acute Toxicity (Oral) Harmful if swallowed.[6][7][8]Ingestion
Specific Target Organ Toxicity May cause respiratory irritation.[4][8]Inhalation
Hazardous to the Aquatic Environment May be harmful or toxic to aquatic life.[7][9]Environmental release

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1][10]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be worn.[1]

  • Respiratory Protection: All handling of the solid material or its solutions that may generate dust or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][3][11] If a fume hood is not available and exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[1][12]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and well-documented to ensure safety and compliance.

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: this compound waste, including pure compound, solutions, and contaminated materials, must be collected separately from other laboratory waste streams.[12]

  • Point of Generation: Accumulate waste at the location where it is generated to minimize transport and the risk of spills.[12]

  • Incompatible Materials: This compound should not be mixed with strong oxidizing agents, acids, acid anhydrides, or acid chlorides in the same waste container to prevent hazardous reactions.[12]

Step 2: Containerization
  • Select an Appropriate Container: Use a sturdy, leak-proof container with a securely closing screw-top lid.[12][14] The container must be chemically compatible with the waste; high-density polyethylene (HDPE) or glass is generally suitable. Do not use metal containers for corrosive materials.[14]

  • Container Condition: Ensure the container is clean and in good condition before use. Leaking or damaged containers are not acceptable.[14]

Step 3: Labeling
  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12]

  • Content Identification: Clearly write the full chemical name, "this compound," and specify any solvents or other chemicals present in the mixture with their approximate concentrations.

  • Hazard Identification: Mark the appropriate hazard pictograms or written warnings (e.g., "Irritant," "Harmful," "Environmental Hazard").

  • Contact Information: Include the name of the principal investigator or laboratory contact and the date of accumulation.

Step 4: Storage
  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated area.[13] This area should be cool and dry, away from direct sunlight and sources of ignition.[12]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin that can hold the entire volume of the liquid in case of a leak.

  • Segregation: Keep the waste container segregated from incompatible materials.[12][13]

Step 5: Final Disposal
  • Professional Disposal Service: The disposal of hazardous waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13]

  • Request for Pickup: Follow your institution's specific procedures to request a chemical waste pickup.[12] Do not attempt to transport the waste off-site yourself.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or involves a highly concentrated solution, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material, avoiding dust generation.[2][15]

  • Collect Waste: Place all contaminated absorbent materials and any contaminated PPE into a suitable container for hazardous waste disposal.[1][9]

  • Label and Dispose: Seal and label the container as described in the disposal protocol and arrange for its collection as hazardous waste.[12] Spill cleanup materials must be disposed of as hazardous waste.[12][13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Hazardous Waste (Avoid Incompatibles) ppe->segregate container Use Labeled, Sealed, Compatible Waste Container segregate->container storage Store in Secure, Ventilated, Designated Area container->storage spill->ppe No cleanup Follow Spill Cleanup Protocol (Contain, Absorb, Collect) spill->cleanup Yes cleanup->container Dispose of Cleanup Materials pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Imidazole - University of Washington. (2025, February 28). Retrieved from University of Washington Environmental Health & Safety website.
  • 4-ethyl-1H-iMidazole SDS, 19141-85-6 Safety Data Sheets - ECHEMI.
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals - Benchchem. (2025, December).
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. (2020, April 20).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 14).
  • Imidazol-1-yl-acetic acid-SDS-MedChemExpress.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • SAFETY DATA SHEET - Acetic Acid.
  • Safety Data Sheet IMIDAZOLE - ChemSupply Australia. (2023, September 25).
  • Safety Data Sheet - Iolitec. (2018, February 21).
  • Safety Data Sheet for 2M Imidazole (B1077) CAE - NEB. (2023, December 19).
  • Safety Data Sheet 4-Imidazoleacetic acid hydrochloride - metasci.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, February 4).
  • Imidazol-1-yl-acetic acid|22884-10-2|MSDS - DC Chemicals. (2024, January 1).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 24).
  • Safety Data Sheet - RoCo Global. (2022, September 22).
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (2015, March 23).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Imidazol-1-yl-acetic acid | Endogenous Metabolite | MedChemExpress.
  • 4-Ethylimidazole | C5H8N2 | CID 10153736 - PubChem.
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES - Towson University. Retrieved from Towson University Environmental Health and Safety.
  • Imidazole-4-acetic acid | 645-65-8 - ChemicalBook. (2026, January 5).
  • 1H-Imidazol-1-ylacetic acid AldrichCPR | Sigma-Aldrich.

Sources

Personal protective equipment for handling (4-Ethyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(4-Ethyl-imidazol-1-yl)-acetic acid is a specialized heterocyclic building block, likely utilized as an intermediate in the synthesis of bisphosphonate derivatives (similar to zoledronic acid precursors) or imidazole-based bioactive molecules. Structurally, it combines a basic imidazole core with an acidic carboxylic acid tail and a lipophilic ethyl side chain.

Operational Criticality:

  • Zwitterionic Character: The molecule possesses both a basic nitrogen (imidazole) and an acidic proton (carboxylic acid), leading to potential pH-dependent solubility and reactivity.

  • Hygroscopic Nature: Like many imidazole-acetic acid derivatives, this compound is prone to absorbing atmospheric moisture, which can alter stoichiometry and degrade the solid form.

  • Dust Hazard: As a fine powder, it poses an inhalation risk and can cause severe irritation to mucous membranes.

Hazard Identification & Risk Assessment

Based on structural analogs (e.g., Imidazol-1-yl-acetic acid, CAS 22884-10-2) and functional group analysis.

Hazard ClassCategorySignal WordHazard Statement
Skin Irritation Cat 2WarningH315: Causes skin irritation.[1][2]
Eye Damage Cat 1*DangerH318: Causes serious eye damage.[2] (Conservative classification due to acidic moiety)
STOT - SE Cat 3WarningH335: May cause respiratory irritation.[1]

Note: Always consult the specific Safety Data Sheet (SDS) provided by your vendor (e.g., CAS 22884-10-2 analogs) as specific isomeric impurities can alter toxicity.

Personal Protective Equipment (PPE) Matrix

Use this matrix to select gear based on the scale of operation.

Protection ZoneSmall Scale (< 100 mg)Preparative Scale (> 1 g)Rationale
Ocular Safety Glasses with side shields.Chemical Goggles (tight-fitting).Acidic dusts can cause irreversible corneal opacity. Goggles prevent dust ingress.
Dermal (Hand) Nitrile Gloves (Min 0.11 mm thickness). Double glove recommended.Nitrile (Long Cuff) or Laminate Film (Silver Shield) for solutions.Imidazoles can penetrate thin latex; Nitrile offers superior chemical resistance.
Respiratory Fume Hood (Sash at 18").Fume Hood + N95 Respirator if handling open powder outside hood.Fine particulates are the primary vector for exposure.
Body Standard Lab Coat (Cotton/Poly).Chemical-resistant Apron (Tyvek or PVC).Prevents accumulation of dust on street clothes.

Operational Protocol: Hygroscopic Solid Handling

This compound's tendency to absorb water requires a strict "Dry Chain" protocol to maintain chemical integrity and safety.

The "Dry Chain" Weighing Workflow

Objective: Transfer solid without hydration or aerosolization.

HandlingProtocol Start Start: Remove from Cold Storage Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevents Condensation Open Open in Fume Hood Equilibrate->Open Sash < 18 inches Weigh Weigh into Tared Vial (Anti-static Gun used) Open->Weigh Avoid Drafts Seal Purge Headspace (N2/Ar) & Seal Immediately Weigh->Seal Critical Step Restock Return to -20°C Storage Seal->Restock

Figure 1: "Dry Chain" handling workflow to prevent hydrolysis and exposure.

Solubilization & Reaction Setup
  • Solvent Choice: Soluble in water (pH dependent), DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Acid/Base Sensitivity:

    • Avoid mixing with strong oxidizers (e.g., permanganates) or strong bases (e.g., NaH) without cooling; exotherms may be sharp.

    • Self-Buffering: In aqueous solution, the compound acts as a buffer. Adjust pH slowly if coupling reactions (e.g., EDC/NHS) are planned.

Emergency Response & Spill Logistics

Exposure Response
  • Eye Contact: IMMEDIATE flush for 15 minutes.[3] Time is tissue. Do not wait for a physician to start flushing.

  • Inhalation: Move to fresh air. If wheezing occurs, medical observation is required (delayed pulmonary edema risk from acidic dust).

  • Skin: Wash with soap and water.[2][3][4] Do not use ethanol (may enhance absorption).

Spill Management Logic

Follow this decision tree for laboratory spills.

SpillResponse Spill Spill Detected Type Solid or Liquid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Wipe with 10% NaHCO3 (Neutralize Acid) ActionSolid->Clean ActionLiquid->Clean Disposal Dispose as Solid Hazardous Waste Clean->Disposal

Figure 2: Decision logic for containing and cleaning spills.

Storage & Disposal Logistics[2][4]

Storage Requirements[2][4][5][6][7]
  • Temperature: -20°C (Long-term) / 2-8°C (Active use).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Container: Amber glass or opaque plastic to prevent photodegradation (common in imidazoles).

Waste Disposal[4]
  • Classification: Hazardous Chemical Waste.

  • Stream: Segregate into Acidic Organic Waste or General Organic Waste depending on facility rules.

  • Neutralization: Do not neutralize in the waste container (risk of heat/gas evolution).

References

  • PubChem. (2024).[1] 4-Ethylimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.